Product packaging for Tributyltin acrylate(Cat. No.:CAS No. 13331-52-7)

Tributyltin acrylate

Cat. No.: B076294
CAS No.: 13331-52-7
M. Wt: 361.1 g/mol
InChI Key: YSUXTNDMKYYZPR-UHFFFAOYSA-M
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Description

Tributyltin acrylate is a specialized organotin monomer of significant interest in polymer and materials science research. Its primary research value lies in its incorporation as a functional co-monomer into acrylic and vinyl polymer backbones, thereby imparting the properties of organotin compounds to the resulting macromolecular structure. Researchers utilize this compound to synthesize polymers with targeted functionalities, most notably for investigating biocidal and antifouling properties. The mechanism of action for these applications is attributed to the tributyltin moiety, which acts as a potent biocide, disrupting cellular membranes and metabolic processes in microorganisms, algae, and invertebrates. This makes it a valuable compound for developing and studying novel antifouling coatings for marine applications. Furthermore, its role extends to catalysis, where it can serve as a precursor or catalyst in various organic transformations, including transesterification reactions. This product is presented as a high-purity reagent to ensure consistency and reliability in experimental outcomes, supporting advanced investigations in polymer chemistry, surface science, and the development of functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O2Sn B076294 Tributyltin acrylate CAS No. 13331-52-7

Properties

IUPAC Name

tributylstannyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C4H9.C3H4O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUXTNDMKYYZPR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28653-36-3
Record name Stannane, tributyl[(1-oxo-2-propenyl)oxy]-, homopolymer
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DSSTOX Substance ID

DTXSID9044796
Record name (Acryloyloxy)(tributyl)stannane
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Molecular Weight

361.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13331-52-7
Record name Tributyltin acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tributyltin acrylate
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Record name (Acryloyloxy)(tributyl)stannane
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Record name (acryloyloxy)tributylstannane
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Record name TRIBUTYLTIN ACRYLATE
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Foundational & Exploratory

Tributyltin acrylate CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin acrylate (TBTA) is an organotin compound recognized for its potent biocidal properties. Historically, its primary application was as an active ingredient in antifouling paints for marine vessels. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a representative synthesis protocol, toxicological profile, and standardized analytical methodologies for its detection and quantification. The information is intended to serve as a technical resource for professionals in research and development who may encounter or study this compound.

Chemical Identity and Properties

This compound is the formal ester formed between acrylic acid and a tributyltin moiety. Its unique chemical structure confers high efficacy as a biocide but also significant environmental and toxicological concerns.

Chemical Structure and Identifiers
  • IUPAC Name: Tributylstannyl prop-2-enoate

  • CAS Number: 13331-52-7[1][2]

  • Chemical Formula: C15H30O2Sn[1][3]

  • Synonyms: (Acryloyloxy)tributylstannane, Acrylic acid tributylstannyl ester, Stannane, (acryloyloxy)tributyl-, Tributylacryloyloxystannane[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 361.11 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 69-70 °C[3]
Flash Point 76.0 °C[3]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.[3]
Stability Light-sensitive.[3]
Storage Temperature Below 5 °C[3]

Synthesis of this compound

While specific, detailed industrial synthesis protocols are often proprietary, a common and logical laboratory-scale synthesis involves the esterification of acrylic acid with bis(tributyltin) oxide. This reaction is a condensation reaction where water is removed to drive the equilibrium towards the product.

Reaction Principle

The synthesis is based on the reaction between bis(tributyltin) oxide and acrylic acid, yielding this compound and water.

(C₄H₉)₃Sn-O-Sn(C₄H₉)₃ + 2 CH₂=CHCOOH → 2 (C₄H₉)₃SnOOCCH=CH₂ + H₂O

Detailed Experimental Protocol

Materials:

  • Bis(tributyltin) oxide (TBTO)

  • Acrylic acid (freshly distilled)

  • Toluene (anhydrous)

  • Hydroquinone (polymerization inhibitor)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a Dean-Stark apparatus with a 500 mL round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to prevent moisture contamination.

  • Charging the Reactor: To the round-bottom flask, add bis(tributyltin) oxide (e.g., 0.1 mol), acrylic acid (e.g., 0.2 mol, ensuring a slight molar excess is avoided to prevent polymerization), a small amount of hydroquinone (e.g., 0.1 g) to inhibit polymerization of the acrylic acid and product, and 250 mL of anhydrous toluene.

  • Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until the theoretical amount of water (e.g., 0.1 mol, approximately 1.8 mL) has been collected, indicating the completion of the reaction. This process can take several hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove any unreacted acrylic acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.

Safety Precautions: Organotin compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.

Toxicological Profile

Tributyltin (TBT) compounds, including the acrylate, are known for their significant toxicity. The toxicity is primarily driven by the tributyltin cation.

  • Environmental Toxicity: TBT compounds are extremely toxic to aquatic organisms, even at very low concentrations.[4][5][6] They are persistent in the environment, particularly in sediments, and can bioaccumulate in the food chain.[7] A well-documented effect in marine gastropods is "imposex," the imposition of male sexual characteristics on females, which can lead to reproductive failure and population decline.[6]

  • Mammalian Toxicity: In mammals, tributyltin compounds are moderately toxic through oral and dermal routes of exposure.[4][5][6] They are potent immunotoxic agents, primarily affecting the thymus gland.[4]

  • Human Health Effects: Human exposure, often occupational, can lead to severe skin irritation.[5][6] TBT is also recognized as an endocrine-disrupting chemical, capable of interfering with hormonal systems.[6][7]

The logical relationship of TBT's impact from source to effect is visualized below.

G cluster_source Source & Release cluster_environment Environmental Fate cluster_effect Toxicological Effect Antifouling Paint Antifouling Paint Leaching Leaching Antifouling Paint->Leaching Marine Water Marine Water Leaching->Marine Water Sediment Accumulation Sediment Accumulation Marine Water->Sediment Accumulation Bioaccumulation Bioaccumulation Marine Water->Bioaccumulation Aquatic Organisms Aquatic Organisms Bioaccumulation->Aquatic Organisms Endocrine Disruption Endocrine Disruption Aquatic Organisms->Endocrine Disruption Immunotoxicity Immunotoxicity Aquatic Organisms->Immunotoxicity

Logical flow of Tributyltin from source to toxicological effect.

Analytical Methodologies

The analysis of this compound and other organotin compounds in environmental and biological matrices is challenging due to their low concentrations and the need to distinguish between different organotin species. The general analytical workflow involves extraction, derivatization, separation, and detection.

Sample Preparation and Extraction
  • Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate organotins from water samples.

  • Sediment and Biological Tissues: Extraction is typically performed using an organic solvent (e.g., methanol, hexane) often with an acid and a complexing agent like tropolone. Sonication or mechanical shaking is used to enhance extraction efficiency.

Derivatization

Due to the low volatility of organotin compounds, a derivatization step is necessary for gas chromatography analysis. The most common method is ethylation using sodium tetraethylborate (NaBEt₄), which converts the ionic organotin species into their more volatile ethylated analogues.

Separation and Detection

Gas chromatography (GC) is the most widely used technique for separating different organotin species. Common detectors include:

  • Flame Photometric Detector (FPD): Offers good sensitivity and selectivity for tin compounds.

  • Mass Spectrometry (MS): Provides high selectivity and structural information, allowing for positive identification and quantification, often using isotope dilution techniques for high accuracy.

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is another powerful technique that often does not require a derivatization step.

Detailed Experimental Protocol: GC-MS Analysis of TBT in Sediment

Materials and Reagents:

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Acetic acid (glacial)

  • Tropolone

  • Sodium tetraethylborate (NaBEt₄) solution (2% w/v in methanol)

  • Sodium acetate buffer (pH 5)

  • Anhydrous sodium sulfate

  • Certified reference material (for method validation)

  • Ultrasonic bath

  • Centrifuge

  • GC-MS system

Procedure:

  • Extraction:

    • Weigh approximately 2 g of freeze-dried and homogenized sediment into a centrifuge tube.

    • Add 10 mL of a methanol/acetic acid mixture containing tropolone.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the sample and carefully decant the supernatant into a clean flask.

    • Repeat the extraction process twice more, combining the supernatants.

  • Phase Separation:

    • Add an equal volume of aqueous sodium chloride solution to the combined extract.

    • Extract the organotins into hexane by vigorous shaking in a separatory funnel.

    • Collect the hexane layer and dry it by passing it through a column of anhydrous sodium sulfate.

  • Derivatization:

    • Reduce the volume of the hexane extract to approximately 1 mL under a gentle stream of nitrogen.

    • Add 5 mL of sodium acetate buffer.

    • Add 1 mL of the 2% sodium tetraethylborate solution.

    • Shake the mixture for 30 minutes to allow for the ethylation reaction to complete.

  • Final Extraction and Concentration:

    • Extract the ethylated derivatives into a small volume of hexane.

    • Concentrate the final hexane extract to the desired volume (e.g., 200 µL) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • Use a temperature program that allows for the separation of the ethylated butyltin species.

    • Monitor characteristic ions for each compound for identification and quantification.

The following diagram illustrates the general experimental workflow for the analysis of tributyltin.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sediment/Tissue Sample Extraction Solvent Extraction (e.g., Methanol/Tropolone) Sample->Extraction Derivatization Ethylation with NaBEt₄ Extraction->Derivatization Final_Extract Final Hexane Extract Derivatization->Final_Extract GC Gas Chromatography (Separation) Final_Extract->GC MS Mass Spectrometry (Detection) GC->MS Data Data Analysis (Quantification) MS->Data

Workflow for the analysis of Tributyltin in environmental samples.

Conclusion

This compound is a compound of significant industrial history and environmental concern. Its effective biocidal properties are counterbalanced by its high toxicity to non-target organisms and its persistence in the environment. A thorough understanding of its chemical properties, synthesis, and analytical detection methods, as outlined in this guide, is essential for researchers and professionals dealing with environmental monitoring, toxicology, and the development of safer alternatives. The stringent regulations now in place globally reflect the serious risks associated with this compound.

References

Synthesis and Characterization of Tributyltin Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tributyltin acrylate (TBTA). It is intended for an audience with a background in chemistry and pharmacology, including researchers, scientists, and professionals in drug development. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows.

Introduction

This compound (TBTA) is an organotin compound that incorporates both a tributyltin moiety and an acrylate functional group. Organotin compounds have been extensively studied for their diverse biological activities, while the acrylate motif is a versatile building block in polymer chemistry and drug design. The unique combination of these two components in TBTA suggests a potential for interesting chemical and biological properties. This guide outlines the primary methods for its synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

Two primary synthetic routes for this compound are detailed below: the direct esterification of acrylic acid with bis(tributyltin) oxide and the transesterification of an alkyl acrylate.

Experimental Protocol 1: Direct Esterification

This method involves the reaction of bis(tributyltin) oxide with acrylic acid. The reaction proceeds via the formation of a tin-oxygen bond, with the removal of water as a byproduct.

Materials:

  • Bis(tributyltin) oxide, (Bu₃Sn)₂O

  • Acrylic acid, CH₂=CHCOOH

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Reaction flask, condenser, and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add bis(tributyltin) oxide (1 equivalent) and toluene.

  • Slowly add acrylic acid (2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Experimental Protocol 2: Transesterification

Transesterification offers an alternative route, typically involving the reaction of a light alcohol acrylate (e.g., ethyl acrylate) with a tin alkoxide or oxide in the presence of a catalyst.

Materials:

  • Ethyl acrylate, CH₂=CHCOOCH₂CH₃

  • Tributyltin oxide or a corresponding tributyltin alkoxide

  • Organotin or titanate catalyst (e.g., dibutyltin oxide, 2-octyl titanate)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Reaction flask, distillation column, condenser, and heating mantle

Procedure:

  • Charge a reaction flask with ethyl acrylate, tributyltin oxide (or alkoxide), and a polymerization inhibitor.

  • Add the transesterification catalyst to the mixture. The amount of catalyst typically ranges from 0.5% to 5.0% of the total mass of the reactants.

  • Heat the mixture to a temperature of 90-130°C.

  • The lower-boiling ethanol produced during the reaction is continuously removed by distillation, driving the equilibrium towards the formation of this compound.

  • Monitor the reaction progress by analyzing the composition of the distillate (e.g., by gas chromatography).

  • Once the reaction is complete, the crude product is purified by vacuum distillation to remove any remaining starting materials and catalyst residues.

Experimental Workflow for Synthesis

G cluster_esterification Direct Esterification cluster_transesterification Transesterification ester_start Reactants: Bis(tributyltin) oxide Acrylic Acid Toluene ester_react Reaction: Azeotropic reflux with Dean-Stark trap ester_start->ester_react Heat ester_workup Workup: Solvent removal (Rotary Evaporation) ester_react->ester_workup Cool ester_purify Purification: Vacuum Distillation ester_workup->ester_purify ester_product This compound ester_purify->ester_product trans_start Reactants: Ethyl Acrylate Tributyltin Oxide/Alkoxide Catalyst, Inhibitor trans_react Reaction: Heating (90-130°C) Distillative removal of ethanol trans_start->trans_react Heat trans_purify Purification: Vacuum Distillation trans_react->trans_purify trans_product This compound trans_purify->trans_product

Caption: Synthetic routes to this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of TBTA.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Tributyl Group
Sn-CH₂1.10 - 1.30 (t)16 - 18
Sn-CH₂-CH₂1.45 - 1.65 (m)27 - 29
Sn-(CH₂)₂-CH₂1.25 - 1.45 (m)26 - 28
Sn-(CH₂)₃-CH₃0.85 - 0.95 (t)13 - 14
Acrylate Group
=CH₂ (cis to C=O)5.80 - 5.90 (dd)128 - 130
=CH₂ (trans to C=O)6.35 - 6.45 (dd)
-CH=6.05 - 6.15 (dd)130 - 132
C=O-165 - 167

Note: The predicted chemical shifts are based on data from analogous compounds, including tributyltin methacrylate and various acrylate esters. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (ester)Stretching~1720 - 1740
C=C (alkene)Stretching~1635
C-H (alkane)Stretching~2850 - 2960
C-O (ester)Stretching~1150 - 1250
=C-HOut-of-plane bending~810
Sn-CStretching~500 - 600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of TBTA. In electron ionization (EI) mode, tributyltin compounds typically show a characteristic loss of butyl groups.

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₅H₃₀O₂Sn
Molecular Weight361.11 g/mol
Expected m/z Fragments (EI-MS)
[M - C₄H₉]⁺304
[M - 2(C₄H₉)]⁺247
[M - 3(C₄H₉)]⁺190
[Sn(C₄H₉)₂]⁺235
[SnC₄H₉]⁺177
[Sn]⁺120

Biological Activity and Signaling Pathways

Tributyltin compounds are known to be biologically active and can interact with various cellular signaling pathways. While specific studies on this compound are limited, the known effects of the tributyltin moiety provide insight into its potential mechanisms of action.

Retinoid X Receptor (RXR) Agonism

Tributyltin compounds have been identified as agonists of the Retinoid X Receptor (RXR).[1][2][3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in various physiological processes.

G TBTA This compound RXR RXR TBTA->RXR Binds and Activates Heterodimer RXR-PPAR Heterodimer RXR->Heterodimer PPAR PPAR PPAR->Heterodimer DNA DNA (Response Element) Heterodimer->DNA Binds Gene Target Gene Transcription DNA->Gene Regulates

Caption: RXR signaling pathway activated by tributyltin.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies have shown that tributyltin compounds can activate components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.

G TBTA This compound MAP3K MAP3K TBTA->MAP3K Activates MAP2K MAP2K (MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, p38) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellularResponse Induces

Caption: MAPK signaling pathway modulated by tributyltin.

Relevance to Drug Development

While this compound itself is not currently a therapeutic agent, its constituent parts and its known biological activities suggest areas of potential interest for drug development.

  • Organotin Compounds in Oncology: Several organotin compounds have been investigated for their anticancer properties. Their ability to induce apoptosis in cancer cells makes them a subject of ongoing research in medicinal chemistry.

  • Acrylate Derivatives as Warheads: The acrylate moiety can act as a Michael acceptor, enabling it to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. This property is utilized in the design of targeted covalent inhibitors for various enzymes.

  • Targeting RXR and MAPK Pathways: The signaling pathways modulated by tributyltin compounds are significant targets in drug discovery. RXR agonists are being explored for the treatment of cancer and metabolic diseases.[4] Similarly, inhibitors of the MAPK pathway are a major focus in oncology.[1]

The dual functionality of this compound, with a biologically active organometallic component and a potentially reactive acrylate group, presents a unique chemical scaffold that could be explored for the development of novel therapeutic agents. However, the inherent toxicity of tributyltin compounds is a significant hurdle that would need to be addressed through medicinal chemistry efforts to enhance selectivity and reduce off-target effects.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound and a comprehensive overview of its characterization using modern analytical techniques. The exploration of its interaction with key biological signaling pathways, such as the RXR and MAPK pathways, opens avenues for further research into its potential applications. While challenges related to toxicity exist, the unique chemical nature of this compound warrants further investigation within the broader context of medicinal chemistry and drug development.

References

Molecular structure and formula of tributyltin acrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tributyltin Acrylate

This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on this organotin compound.

Molecular Identity and Structure

This compound is an organotin compound featuring a tributylstannyl group ester-linked to an acrylate moiety. The tin atom is covalently bonded to three butyl chains and an oxygen atom of the acrylate group.

Chemical Formula: C₁₅H₃₀O₂Sn[1][2][3][4]

Molecular Structure Diagram: The structure consists of a central tin (Sn) atom bonded to three butyl (-C₄H₉) groups and the oxygen of an acrylate group (-O-CO-CH=CH₂).

molecular_structure Sn Sn O1 O Sn->O1 C1_1 C Sn->C1_1 C2_1 C Sn->C2_1 C3_1 C Sn->C3_1 C_carbonyl C O1->C_carbonyl O2 O C_carbonyl->O2 double C_alpha C C_carbonyl->C_alpha C_beta C C_alpha->C_beta double C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 C1_4 C C1_3->C1_4 C2_2 C C2_1->C2_2 C2_3 C C2_2->C2_3 C2_4 C C2_3->C2_4 C3_2 C C3_1->C3_2 C3_3 C C3_2->C3_3 C3_4 C C3_3->C3_4

Caption: 2D representation of the this compound molecular structure.

Physicochemical and Identification Data

The key properties and identifiers for this compound are summarized in the table below. This data is essential for material handling, characterization, and regulatory compliance.

PropertyValueReference
CAS Number 13331-52-7[1][2][3]
Molecular Weight 361.11 g/mol [3]
Synonyms (Acryloyloxy)tributylstannane, Tributylstannyl acrylate, TRIBUTYL TIN ACRYLATE[1][2][3]
Appearance White to Off-White Solid[3]
Melting Point 69-70 °C[3]
Flash Point 76.0 °C[3]
Solubility Chloroform (Sparingly), Methanol (Slightly)[3]
Stability Light Sensitive[3]
Storage Temperature Below 5 °C[3]

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for this compound was not found in the reviewed literature, a general synthesis method can be inferred from the preparation of the closely related compound, tributyltin methacrylate.[5] The synthesis typically involves the reaction of bis(tributyltin) oxide (TBTO) with acrylic acid.

General Reaction: (C₄H₉)₃Sn-O-Sn(C₄H₉)₃ + 2 CH₂=CHCOOH → 2 (C₄H₉)₃SnOOCCH=CH₂ + H₂O

Experimental Workflow: The following diagram illustrates a generalized workflow for this synthesis. The process involves the controlled addition of the acid to the tin precursor, followed by purification steps to isolate the final product.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product TBTO Bis(tributyltin) oxide (TBTO) ReactionVessel Charge Reaction Vessel with TBTO TBTO->ReactionVessel AcrylicAcid Acrylic Acid AcidAddition Add Acrylic Acid portion-wise (Monitor temperature increase) AcrylicAcid->AcidAddition ReactionVessel->AcidAddition Stirring Stir mixture AcidAddition->Stirring Drying Add drying agent (e.g., anhydrous MgSO₄) Stirring->Drying Filtration Filter to remove solid phase Drying->Filtration FinalProduct This compound Filtration->FinalProduct

Caption: Generalized experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be characterized by complex multiplets in the 0.9-1.6 ppm range corresponding to the protons of the three butyl groups. The vinylic protons of the acrylate group would appear as distinct signals in the 5.8-6.5 ppm region.

  • ¹³C NMR: Signals for the butyl carbons would be expected between approximately 13 and 29 ppm. The carbonyl carbon of the ester would produce a signal in the 165-175 ppm range, while the vinylic carbons would appear around 128-132 ppm.

  • FTIR (Infrared Spectroscopy): Key absorption bands would include a strong C=O stretching vibration for the ester carbonyl group (around 1720-1740 cm⁻¹), C=C stretching from the acrylate group (around 1630-1640 cm⁻¹), and strong C-H stretching bands from the butyl groups (below 3000 cm⁻¹). The Sn-O bond would also have a characteristic absorption in the lower frequency region.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tributyltin Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin acrylate (TBTA) is an organotin compound characterized by a tributyltin group covalently bonded to an acrylate moiety. Historically, it has been a key component in antifouling paints for marine vessels, leveraging the biocidal properties of the tributyltin (TBT) cation to prevent the growth of marine organisms on ship hulls.[1] While its use has been largely curtailed due to significant environmental toxicity, the unique chemical properties and potent biological activity of TBTA and related organotin compounds continue to make them subjects of intense research, particularly in the fields of toxicology, environmental science, and pharmacology. The tributyltin moiety is a potent endocrine disruptor, and understanding its interaction with biological systems at a molecular level is crucial for assessing its environmental impact and for the development of related organometallic compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an examination of its primary biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application, and understanding its environmental fate.

PropertyValueReference(s)
CAS Number 13331-52-7[2]
Chemical Formula C₁₅H₃₀O₂Sn[2][3]
Molecular Weight 361.11 g/mol [4][5]
Appearance White to Off-White Solid[5]
Melting Point 69-70 °C[5]
Flash Point 76.0 °C[5]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol.[5]
Stability Light sensitive.[5]
Reactivity Reacts with aqueous acid (hydrolysis).[5]

Chemical Synthesis and Purification

The most common method for synthesizing this compound is through the esterification of bis(tributyltin) oxide with acrylic acid. This reaction involves the formation of the ester linkage with the concurrent removal of water.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the Dean-Stark azeotropic distillation method to remove water produced during the esterification reaction.[6][7]

  • Reagents and Equipment:

    • Bis(tributyltin) oxide (TBTO)

    • Acrylic acid (inhibitor stabilized)

    • Toluene (or another suitable solvent for azeotropic distillation)

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle with magnetic stirring

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add bis(tributyltin) oxide (1.0 equivalent).

    • Add toluene to the flask to create a stirrable solution.

    • Charge the flask with acrylic acid (2.0 equivalents). A slight excess of the acid can be used to ensure complete reaction of the TBTO.

    • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

    • Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Continue the reflux for 6-8 hours, or until the stoichiometric amount of water (0.5 equivalents relative to acrylic acid) has been collected, indicating the reaction is complete.[6]

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a single-neck round-bottom flask and remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product is an oil or solid which can then be purified.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a suitable method for purifying solid this compound from non-volatile impurities.[8][9]

  • Reagents and Equipment:

    • Crude this compound

    • Suitable recrystallization solvent (e.g., a mixed solvent system like hexane/ethyl acetate or methanol/water might be effective)

    • Erlenmeyer flasks

    • Hot plate

    • Buchner funnel and filter flask

    • Vacuum source

  • Procedure:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) to just dissolve the solid.

    • If using a mixed solvent system, add the less soluble solvent dropwise until the solution becomes slightly turbid. Reheat to clarify.

    • Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Bis(tributyltin) oxide + Acrylic Acid in Toluene Reaction Reflux with Dean-Stark Trap (6-8 hours) Reactants->Reaction SolventRemoval Solvent Removal (Rotary Evaporator) Reaction->SolventRemoval CrudeProduct Crude Tributyltin Acrylate SolventRemoval->CrudeProduct Dissolution Dissolve in Minimal Hot Solvent CrudeProduct->Dissolution Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization Filtration Vacuum Filtration & Washing Crystallization->Filtration PureProduct Pure Crystalline This compound Filtration->PureProduct G TBTA This compound (C₁₅H₃₀O₂Sn) Products Tributyltin Hydroxide + Acrylic Acid TBTA->Products Hydrolysis Water Water (H₂O) Water->Products G cluster_signaling TBT Signaling Pathway TBT Tributyltin (TBT) Receptor RXR-PPARγ Heterodimer TBT->Receptor Binds & Activates Coactivators Coactivator Recruitment Receptor->Coactivators Transcription Gene Transcription Coactivators->Transcription Adipogenesis Adipogenesis & Lipid Metabolism Transcription->Adipogenesis

References

An In-depth Technical Guide to the Hydrolysis and Degradation Pathways of Tributyltin Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological degradation pathways of tributyltin acrylate (TBTA). It details the hydrolysis of the ester linkage, the subsequent degradation of the tributyltin (TBT) moiety, and the presumed fate of the acrylate group. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these processes, and provides visual representations of the degradation pathways and experimental workflows.

Introduction

This compound (TBTA) is an organotin compound that has been utilized in various industrial applications, most notably as a biocide in antifouling paints for marine vessels. Its efficacy is derived from the slow hydrolysis and subsequent release of the toxic tributyltin (TBT) moiety. However, the persistence and high toxicity of TBT and its degradation products to non-target aquatic organisms have raised significant environmental concerns, leading to restrictions on its use.[1] Understanding the hydrolysis and degradation pathways of TBTA is crucial for assessing its environmental fate, toxicity, and for the development of safer alternatives.

This guide will explore the primary degradation mechanisms of TBTA, which are initiated by the hydrolysis of its ester bond. This abiotic process is followed by both abiotic and biotic degradation of the resulting TBT cation and the acrylic acid.

Hydrolysis of this compound

The principal initial degradation step for this compound in an aqueous environment is the hydrolysis of the ester linkage. This reaction cleaves the molecule into tributyltin hydroxide (or the corresponding tributyltin cation) and acrylic acid.

Hydrolysis Mechanism

The hydrolysis of the ester in TBTA is susceptible to catalysis under both acidic and basic conditions, with base-catalyzed hydrolysis being significantly faster.[2] The generally accepted mechanism for base-catalyzed ester hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This is followed by the formation of a tetrahedral intermediate, which then collapses to form a carboxylate anion (acrylate) and a leaving group, in this case, the tributyltin moiety which subsequently forms tributyltin hydroxide in the presence of water.

G cluster_products Hydrolysis Products TBTA This compound (TBTA) intermediate Tetrahedral Intermediate TBTA->intermediate + OH⁻ H2O H₂O OH_ion OH⁻ (catalyst) TBT_OH Tributyltin Hydroxide (TBT-OH) intermediate->TBT_OH Acrylic_Acid Acrylic Acid intermediate->Acrylic_Acid products

Caption: Base-catalyzed hydrolysis of this compound.

Degradation Pathways of Tributyltin (TBT)

Following its release from the acrylate moiety, the tributyltin cation undergoes a stepwise degradation process involving the sequential loss of its butyl groups. This process, known as debutylation, can be mediated by both biotic and abiotic factors. The toxicity of the resulting organotin compounds generally decreases with the number of alkyl groups.

Abiotic Degradation

Abiotic degradation of TBT primarily occurs through photolysis (degradation by sunlight). In the presence of UV light, the carbon-tin bonds in the TBT molecule can be cleaved, leading to the formation of dibutyltin (DBT), monobutyltin (MBT), and eventually inorganic tin.[3] The rate and extent of photodegradation are influenced by environmental factors such as water turbidity, depth, and the presence of photosensitizing substances.[4]

Biotic Degradation

Microorganisms, including bacteria, algae, and fungi, play a significant role in the degradation of TBT in aquatic environments.[5][6] The primary biotic degradation pathway is also a sequential debutylation process. Microbes can metabolize TBT to DBT and then to MBT, ultimately leading to the formation of less toxic inorganic tin compounds. The rate of microbial degradation is dependent on factors such as temperature, pH, oxygen availability, and the specific microbial communities present in the environment.

G cluster_main Degradation Pathway TBTA This compound (TBTA) TBT Tributyltin (TBT) TBTA->TBT Hydrolysis Acrylic_Acid Acrylic Acid TBTA->Acrylic_Acid Hydrolysis DBT Dibutyltin (DBT) TBT->DBT Debutylation (biotic/abiotic) MBT Monobutyltin (MBT) DBT->MBT Debutylation (biotic/abiotic) Inorganic_Sn Inorganic Tin (Sn⁴⁺) MBT->Inorganic_Sn Debutylation (biotic/abiotic) Biodegradation_AA Biodegradation (CO₂ + H₂O) Acrylic_Acid->Biodegradation_AA

Caption: Overall degradation pathway of this compound.

Fate of the Acrylate Moiety

Upon hydrolysis of TBTA, acrylic acid is released into the environment. Acrylic acid and its esters are known to be biodegradable in aquatic environments.[7] Microorganisms can utilize acrylic acid as a carbon source, ultimately metabolizing it to carbon dioxide and water under aerobic conditions.[8]

Quantitative Data

The following table summarizes available quantitative data related to the degradation of tributyltin and acrylate compounds. Data for this compound specifically is limited; therefore, data for closely related compounds are included for reference.

ParameterCompoundValueConditionsReference
Hydrolysis Half-Life (t½)Tributyltin Chloride13.6 yearsArtificial seawater[9]
BiodegradabilityEthyl Acrylate77% in 5 daysBOD5 test[7]
BiodegradabilityButyl Acrylate56% in 5 daysBOD5 test[7]
BiodegradabilityAcrylic Acid81% in 28 daysOECD 301D[7]
PhotodegradationTributyltin (TBT)99.8% degradation in 30 minIn water with TiO₂ photocatalyst[3]
Half-Life in SedimentTributyltin (TBT)Approx. 2 yearsMarine sediment[1]

Experimental Protocols

This section outlines methodologies for studying the hydrolysis and degradation of this compound.

Protocol for Determining Hydrolysis Rate of this compound

This protocol is adapted from general procedures for determining ester hydrolysis kinetics.[7][10]

Objective: To determine the rate constant for the hydrolysis of TBTA under controlled pH and temperature.

Materials:

  • This compound (TBTA)

  • Buffer solutions of various pH (e.g., pH 4, 7, 9)

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Quenching solution (e.g., ice-cold acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Analytical standards of TBTA and acrylic acid

Procedure:

  • Prepare stock solutions of TBTA in a suitable solvent (e.g., acetonitrile).

  • Equilibrate buffer solutions to the desired temperature in the water bath.

  • Initiate the reaction by adding a known amount of the TBTA stock solution to the temperature-equilibrated buffer solution in a sealed reaction vessel. Start a timer immediately.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution. This stops the hydrolysis by rapidly cooling and diluting the sample.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining TBTA and the formed acrylic acid.

  • Plot the concentration of TBTA versus time and apply appropriate kinetic models (e.g., pseudo-first-order) to determine the hydrolysis rate constant (k).

G start Prepare TBTA Stock and Equilibrate Buffers initiate Initiate Hydrolysis (Add TBTA to Buffer) start->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction (e.g., Ice-cold Acetonitrile) sampling->quench analysis Analyze by HPLC (Quantify TBTA and Acrylic Acid) quench->analysis kinetics Determine Rate Constant (k) (Plot [TBTA] vs. Time) analysis->kinetics

References

Solubility Profile of Tributyltin Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tributyltin acrylate in various solvents. Due to its use in applications such as antifouling coatings and its toxicological significance, understanding its solubility is crucial for environmental fate modeling, formulation development, and toxicological studies. This document compiles available solubility data, outlines experimental protocols for its determination, and illustrates relevant biological pathways and experimental workflows.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on information for closely related organotin compounds and general principles of solubility, a qualitative and estimated quantitative profile can be constructed. Tributyltin compounds are generally characterized by their lipophilic nature, leading to low solubility in water and higher solubility in non-polar organic solvents.[1][2]

The following table summarizes the available qualitative and quantitative solubility data for this compound and the closely related tributyltin methacrylate.

SolventChemical FormulaTypeThis compound SolubilityTributyltin Methacrylate SolubilityCitation(s)
WaterH₂OProtic, PolarLow (estimated)~13 mg/L[3]
MethanolCH₃OHProtic, PolarSlightly SolubleNot available[4]
ChloroformCHCl₃Aprotic, PolarSparingly SolubleNot available[4]
EthanolC₂H₅OHProtic, PolarSoluble (inferred)Not available[5]
HeptaneC₇H₁₆Aprotic, Non-polarSoluble (inferred)Not available[5]
BenzeneC₆H₆Aprotic, Non-polarSoluble (inferred)Not available[5]
TolueneC₇H₈Aprotic, Non-polarSoluble (inferred)Not available[5]

Note: The solubility of this compound in ethanol, heptane, benzene, and toluene is inferred from the reported solubility of tributyltin chloride, a structurally similar organotin compound.[5] Precise quantitative values require experimental determination.

Experimental Protocols

The determination of the solubility of a sparingly soluble compound like this compound requires a precise and well-controlled methodology. The following protocol is a generalized approach based on the shake-flask method, which is a common technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial). The excess solid is necessary to ensure that the solution reaches saturation.

    • Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the suspension to settle.

    • To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Sample Preparation for Analysis:

    • Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a calibrated HPLC or GC method to generate a standard curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The resulting concentration is the solubility of this compound in the solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis cluster_3 Result A Add excess this compound to a known volume of solvent B Equilibrate in a thermostatically controlled shaker bath A->B C Centrifuge the suspension B->C D Withdraw clear supernatant C->D E Filter the supernatant D->E F Dilute the sample E->F G Analyze by HPLC or GC F->G H Calculate solubility from standard curve and dilution factor G->H

Caption: Experimental workflow for determining the solubility of this compound.

Hypothetical Signaling Pathway for Tributyltin Toxicity

Tributyltin compounds are known to exert their toxicity through various mechanisms, including endocrine disruption and the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.

G TBT Tributyltin (TBT) Mitochondria Mitochondrial Dysfunction TBT->Mitochondria Cyp450 Cytochrome P450 Inhibition TBT->Cyp450 Fas Fas Receptor Activation TBT->Fas ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Endocrine Endocrine Disruption Cyp450->Endocrine Caspase Caspase Cascade Activation Fas->Caspase Apoptosis Apoptosis ROS->Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway for tributyltin-induced cellular toxicity.

References

A Technical Guide to Tributyltin Acrylate as an Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) compounds, including tributyltin acrylate (CAS No: 13331-52-7), are organotin chemicals historically used as biocides in antifouling paints for marine vessels.[1][2] While effective in preventing biofouling, TBT leaches into the aquatic environment, where it persists and bioaccumulates in organisms, posing significant toxicological risks.[3][4] TBT is now recognized as a potent endocrine-disrupting chemical (EDC) and a paradigmatic "obesogen"—a xenobiotic that perturbs lipid metabolism and promotes adiposity.[5][6]

This technical guide provides an in-depth examination of the molecular mechanisms underlying TBT's endocrine-disrupting activity, summarizes key quantitative data, and details relevant experimental protocols for its assessment. The primary focus is on its interaction with nuclear receptor signaling pathways, which is central to its biological effects.

Chemical Profile: this compound

  • IUPAC Name: Tributylstannyl prop-2-enoate[7][8]

  • CAS Number: 13331-52-7[7]

  • Chemical Formula: C15H30O2Sn[7][8]

  • Molecular Weight: 361.11 g/mol [8]

  • Note: The biological activity of this compound is primarily attributed to the tributyltin (TBT) cation, which is the moiety discussed in the context of endocrine disruption throughout this document.

Core Mechanism of Endocrine Disruption: Nuclear Receptor Activation

TBT exerts its primary endocrine-disrupting effects by targeting and activating specific nuclear receptors, namely the Retinoid X Receptors (RXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[9] TBT is a dual agonist of the RXR-PPARγ heterodimer, a key transcriptional regulator of adipogenesis and lipid metabolism.[5][10]

Interaction with the RXR-PPARγ Heterodimer

The RXR-PPARγ heterodimer is considered a "permissive" heterodimer, meaning it can be activated by an agonist for either receptor partner.[10][11] TBT has the unique ability to bind to both.[10] However, a significant portion of its activity is mediated through its high-affinity interaction with RXR.[12][13]

Structural studies have revealed that TBT forms a covalent bond between its tin atom and a specific cysteine residue (Cys 432) within the ligand-binding domain of RXRα.[12][13] This covalent interaction accounts for its potent, high-affinity binding (Kd ≈ 12.5 nM) and subsequent activation of the receptor at nanomolar concentrations.[12] Upon binding, the receptor complex undergoes a conformational change, releases corepressors, and recruits coactivators, initiating the transcription of target genes involved in adipocyte differentiation.[5][12]

Signaling Pathway Diagram

The diagram below illustrates the molecular initiating event and downstream consequences of TBT exposure. TBT enters the cell and translocates to the nucleus, where it binds to the RXR-PPARγ heterodimer, triggering a transcriptional cascade that favors adipogenesis over osteogenesis.

TBT_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_effects Physiological Outcomes TBT Tributyltin (TBT) TBT_RXR_PPAR TBT-Activated RXR :: PPARγ TBT->TBT_RXR_PPAR Covalent binding to RXR RXR_PPAR RXR :: PPARγ Heterodimer DNA PPRE on DNA RXR_PPAR->DNA CoR Corepressors CoR->RXR_PPAR TBT_RXR_PPAR->DNA Transcription Gene Transcription TBT_RXR_PPAR->Transcription Initiates CoA Coactivators CoA->TBT_RXR_PPAR Adipogenesis ↑ Adipogenesis (Fat Cell Differentiation) Transcription->Adipogenesis Osteogenesis ↓ Osteogenesis (Bone Formation) Transcription->Osteogenesis

Caption: TBT binds the RXR-PPARγ heterodimer, initiating transcription of adipogenic genes.

Physiological Consequences of TBT Exposure

The activation of the RXR-PPARγ pathway by TBT leads to significant and well-documented physiological changes, establishing it as a potent obesogen and a disruptor of multiple endocrine axes.

Obesogenic Effects

TBT's activation of PPARγ, the master regulator of adipogenesis, promotes the differentiation of multipotent stromal cells (MSCs), such as those in bone marrow and adipose tissue, into adipocytes (fat cells) rather than osteoblasts (bone cells).[6][10][14] Prenatal exposure to TBT has been shown to epigenetically reprogram stem cells, predisposing them to an adipogenic lineage, leading to increased adipose mass in adulthood.[6] This obesogenic effect has been demonstrated in cell culture models and in vivo in vertebrates like mice and frogs.[6]

Obesogen_Logic MIE Molecular Initiating Event: TBT binds and activates RXR-PPARγ Cellular Cellular Effect: Increased differentiation of multipotent stem cells to adipocytes MIE->Cellular Tissue Tissue-Level Effect: Increased adipose tissue mass (hyperplasia and hypertrophy) Cellular->Tissue Organism Organism-Level Outcome: Increased body weight, obesity, and metabolic disruption Tissue->Organism

Caption: Logical flow from TBT's molecular action to its obesogenic effect on the organism.

Reproductive and Developmental Toxicity

TBT is infamous for inducing "imposex"—the imposition of male sexual characteristics, such as a penis and vas deferens, on female gastropods.[1][15] This effect, which can lead to sterility and population decline, is triggered by TBT at extremely low, environmentally relevant concentrations (ng/L range).[1][16] In vertebrates, TBT disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to irregular estrous cycles, reduced fertility, and abnormal gonad development.[17][18] It can also promote masculinization in fish by inhibiting the aromatase enzyme, which converts androgens to estrogens.[19][20]

Thyroid System Disruption

Studies have demonstrated that TBT also interferes with the thyroid hormone system. In vivo exposure in mice has been shown to decrease serum levels of thyroid hormones (T3/T4) while increasing thyroid-stimulating hormone (TSH), indicative of a hypothyroidal effect.[21] TBT can also induce oxidative stress in the thyroid gland, potentially mediated by estrogen receptor alpha (ERα) pathways.[22]

Quantitative Data Summary

The following tables summarize key quantitative data on the biological activity and toxicity of tributyltin.

Table 1: In Vitro Activity of Tributyltin

Parameter Receptor/System Value Species Reference(s)
Binding Affinity (Kd) Retinoid X Receptor (RXR) ~12.5 nM Human [12]
EC50 (Adipogenesis) BMS2 Stromal Cells ~10 nM Mouse [10]

| EC50 (PPARγ Transactivation) | PPARγ Reporter Assay | ~10 nM | Human/Mouse |[10] |

Table 2: In Vivo Effects of Tributyltin in Vertebrates

Effect Dose Species Reference(s)
Hypothyroidal Effects 0.5 - 50 µg/kg/day Mouse [21]
Thyroid Oxidative Stress 200 - 1000 ng/kg/day Rat [22]
Reproductive Irregularities 500 ng/kg/day Mouse [23]
HPG Axis Disruption 100 ng/kg/day Rat [17]

| Embryo Masculinization | 100 ng/L (in water) | Zebrafish |[19] |

Table 3: Ecotoxicological Data for Tributyltin

Endpoint Organism Value (µg/L) Reference(s)
96-hr LC50 Freshwater Fish 2.6 - 13
21-day LOEC (Reproduction) Daphnia magna 0.2
Chronic LOEC (Growth) Fathead Minnow 0.08
Imposex Induction Dog-whelk (Nucella lapillus) 0.019

| Reduced Reproduction | Dog-whelk (Nucella lapillus) | 0.003 - 0.005 | |

Key Experimental Protocols

Assessing the endocrine-disrupting potential of compounds like TBT requires a suite of in vitro and in vivo assays. Below are generalized methodologies for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a potential endocrine disruptor like TBT.

Experimental_Workflow cluster_assays In Vitro Assays start Compound Preparation (TBT Stock Solution) culture Cell Culture (e.g., HeLa, 3T3-L1, MSCs) start->culture Treatment reporter Reporter Gene Assay (Transactivation) culture->reporter binding Competitive Binding Assay (Receptor Affinity) culture->binding adipo Adipogenesis Assay (Differentiation) culture->adipo analysis Data Acquisition & Analysis (e.g., Luminescence, Radioactivity, Microscopy) reporter->analysis binding->analysis adipo->analysis end Characterization of Endocrine Disrupting Activity analysis->end

Caption: A generalized workflow for in vitro assessment of TBT's endocrine effects.

Protocol: Reporter Gene (Transactivation) Assay

This assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene (e.g., luciferase).

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) in appropriate multi-well plates. These cells lack endogenous receptors of interest, providing a null background.

  • Transfection: Co-transfect cells with two plasmids:

    • An expression vector containing the full-length cDNA for the nuclear receptor of interest (e.g., hPPARγ or hRXRα).

    • A reporter vector containing a promoter with multiple copies of the receptor's specific response element (e.g., PPRE) upstream of a reporter gene (e.g., firefly luciferase).

    • A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

  • Treatment: After allowing for plasmid expression (typically 24 hours), replace the medium with one containing various concentrations of TBT, a positive control (e.g., Rosiglitazone for PPARγ), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate cells for an additional 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure the activity of both the experimental and control reporters using a luminometer and appropriate reagents (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis: Normalize the experimental reporter activity to the control reporter activity. Plot the normalized activity against the logarithm of TBT concentration to determine EC50 values.

Protocol: In Vitro Adipogenesis Assay

This assay assesses a compound's ability to induce the differentiation of preadipocyte or multipotent stromal cells into mature, lipid-accumulating adipocytes.

  • Cell Culture: Plate preadipocytes (e.g., 3T3-L1) or MSCs in multi-well plates and grow to confluence.

  • Initiation of Differentiation: Two days post-confluence, replace the growth medium with a differentiation medium. This typically contains a standard adipogenic cocktail (e.g., insulin, dexamethasone, IBMX) or can be a basal medium for testing the compound's intrinsic activity.

  • Treatment: Add various concentrations of TBT, a positive control (e.g., Rosiglitazone), and a vehicle control to the differentiation medium.

  • Differentiation Period: Culture the cells for 8-12 days, replenishing the medium with fresh compound every 2-3 days.

  • Staining: After the differentiation period, wash the cells with PBS, fix with 10% formalin, and stain for lipid accumulation using Oil Red O solution.

  • Quantification:

    • Microscopy: Visualize and image the stained lipid droplets.

    • Extraction: After staining, elute the dye from the cells using isopropanol and measure its absorbance at ~500 nm with a spectrophotometer to quantify the extent of lipid accumulation.

  • Data Analysis: Plot absorbance values against compound concentration to generate a dose-response curve.

Conclusion

This compound, through its active TBT moiety, is a powerful endocrine disruptor with a well-defined molecular mechanism centered on the aberrant activation of the RXR-PPARγ nuclear receptor heterodimer. This interaction establishes TBT as a potent environmental obesogen, capable of reprogramming stem cell fate to favor adipogenesis. Its profound effects on reproductive health, exemplified by imposex in mollusks, and its disruption of the thyroid axis underscore its broad impact on endocrine physiology. The high toxicity and activity of TBT at very low, environmentally relevant concentrations highlight the significant risk it poses to both wildlife and potentially human health. The experimental frameworks detailed herein provide robust methods for identifying and characterizing such unconventional endocrine disruptors.

References

Tributyltin Acrylate: A Comprehensive Technical Review of its Environmental Fate and Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin acrylate (TBTA) is an organotin compound that has been primarily used as a biocide in antifouling paints for marine vessels. Its efficacy in preventing the growth of marine organisms on ship hulls led to its widespread use. However, the environmental persistence and high toxicity of the tributyltin (TBT) moiety have raised significant concerns, leading to restrictions on its use. This technical guide provides an in-depth analysis of the environmental fate and persistence of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its degradation and toxicological pathways. While specific data for the acrylate form is limited, the environmental behavior of TBTA is predominantly governed by the tributyltin cation, and thus, data for various TBT compounds are presented as a close surrogate.

Data Presentation

The environmental fate of this compound is characterized by its degradation through various pathways and its potential for bioaccumulation. The following tables summarize the quantitative data available for tributyltin compounds.

Table 1: Environmental Persistence of Tributyltin (TBT)
Environmental CompartmentHalf-life (t½)ConditionsReference(s)
Water
Seawater6 - 12 daysAerobic[1]
Freshwaterup to 238 days[1]
Marine Water1 - 2 weeks[2]
Artificial Seawater13.6 years (TBTCl)Abiotic[3]
Sediment
Aerobic116 days - 2.1 years[1]
Anaerobic815 days - >2 years[1][4]
Marine SedimentSeveral years to decades
Spiked Sediment (Natural Attenuation)578 days[5]
Spiked Sediment (Stimulated Biodegradation)4 - 11 dayspH 7.5, aeration, 28°C[5]
Soil
Aerobic116 days[1]
Anaerobic815 days[1]
Atmosphere
Vapor Phase (vs. OH radicals)~6 hours (estimated)[2]
Vapor Phase (vs. Ozone)~1 day (estimated)[2]
Table 2: Bioaccumulation of Tributyltin (TBT)
OrganismTissueBioconcentration Factor (BCF) / Bioaccumulation Factor (BAF)Exposure ConditionsReference(s)
Rainbow Trout (Oncorhynchus mykiss)Whole body40664-day exposure to 0.513 µg/L[6]
Rainbow Trout (Oncorhynchus mykiss)Peritoneal fat5,41915-day exposure to 1.026 µg/L[6]
Various Fish SpeciesMuscleLog BCF: 2.7 - 3.9Field conditions[7]
Blue Mussel (Mytilus edulis)Muscle and mantle7,700 - 11,00060-day exposure to 0.020 µg/L[8]
Pacific Oyster (Crassostrea gigas)Soft parts1,874 - 11,400Various exposure concentrations and durations[8]
Snail (Nucella lapillus)-250,00054-day exposure to 1-2 ng/L[9]

Degradation Pathways

This compound, upon release into the aquatic environment, undergoes hydrolysis, releasing the tributyltin (TBT) cation and acrylic acid. The primary degradation pathway for TBT is a sequential dealkylation process, initiated by biotic (microbial) and abiotic (photodegradation) factors. This process involves the removal of butyl groups, leading to the formation of less toxic dibutyltin (DBT), monobutyltin (MBT), and finally, inorganic tin.[10][11]

TBTA This compound TBT Tributyltin (TBT) TBTA->TBT Hydrolysis Acrylic_Acid Acrylic Acid TBTA->Acrylic_Acid Hydrolysis DBT Dibutyltin (DBT) TBT->DBT Dealkylation (Biotic/Abiotic) MBT Monobutyltin (MBT) DBT->MBT Dealkylation (Biotic/Abiotic) Inorganic_Sn Inorganic Tin (Sn) MBT->Inorganic_Sn Dealkylation (Biotic/Abiotic) cluster_prep System Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Collect Collect Sediment Cores Equilibrate Equilibrate in Lab Collect->Equilibrate Apply Apply ¹⁴C-TBTA Equilibrate->Apply Incubate Incubate (Aerobic/Anaerobic) Apply->Incubate Trap Trap Volatiles & ¹⁴CO₂ Incubate->Trap Sample Sample at Intervals Incubate->Sample Separate Separate Water/Sediment Sample->Separate Extract Extract Sediment Separate->Extract Analyze Analyze Extracts & Water (LSC, HPLC) Extract->Analyze Calculate Calculate Degradation Rates & Half-lives Analyze->Calculate TBT Tributyltin (TBT) RXR RXR TBT->RXR Binds & Activates PPARg PPARγ TBT->PPARg Binds & Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Adipogenesis Adipogenesis Transcription->Adipogenesis Leads to TBT Tributyltin (TBT) Aromatase Aromatase (CYP19A1) TBT->Aromatase Inhibits Androgens Androgens (e.g., Testosterone) Estrogens Estrogens (e.g., Estradiol) Hormonal_Imbalance Increased Androgen to Estrogen Ratio Aromatase->Hormonal_Imbalance Leads to Androgens->Estrogens Conversion Imposex Imposex in Gastropods Hormonal_Imbalance->Imposex Causes

References

Tributyltin Acrylate: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin acrylate (TBTA) is an organotin compound recognized for its biocidal properties, which has led to its use in applications such as anti-fouling paints for marine vessels. However, the tributyltin (TBT) moiety confers significant toxicity, raising concerns about its environmental and human health impacts. This technical guide provides an in-depth toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies for toxicity assessment, and visualizing associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

This compound (TBTA) belongs to the family of organotin compounds, characterized by a tin atom covalently bonded to three butyl groups and an acrylate functional group. While effective as a biocide, the tributyltin cation (TBT+) is a potent toxicant with a wide range of adverse effects on biological systems. The toxicity of TBTA is primarily attributed to the TBT moiety, which can leach into the environment and bioaccumulate in organisms.[1][2] This document synthesizes the available toxicological data on TBTA and related TBT compounds to provide a thorough understanding of its hazard profile.

Toxicokinetics

Absorption

Tributyltin compounds can be absorbed through various routes of exposure. Following oral ingestion, absorption from the gastrointestinal tract is estimated to be between 20% and 50%, depending on the vehicle used.[3] Dermal absorption is also significant, with approximately 10% of the compound being absorbed through the skin in mammals.[3] Inhalation of TBTA aerosols can lead to respiratory irritation.[2]

Distribution

Once absorbed, tributyltin compounds are distributed throughout the body. Due to their lipophilic nature, they tend to accumulate in fatty tissues.[4] They can also be found in organs such as the liver, kidneys, and the central nervous system.[5]

Metabolism

In mammals, tributyltin undergoes oxidative dealkylation, a process mediated by cytochrome P450 enzymes.[4] This metabolic process involves the sequential removal of butyl groups, leading to the formation of dibutyltin (DBT) and monobutyltin (MBT) derivatives, which are generally less toxic.[5]

Excretion

The primary route of excretion for tributyltin and its metabolites is via the feces, with biliary excretion playing a significant role.[4]

Acute Toxicity

This compound is classified as moderately to highly toxic upon acute exposure. It is a known skin and eye irritant.[6]

Table 1: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD50MouseOral160 mg/kg[6]
LD50MouseIntravenous18 mg/kg[6]

Organ System Toxicity

Immunotoxicity

Tributyltin compounds are potent immunotoxicants.[5] They have been shown to induce thymic atrophy and suppress the function of various immune cells, including T-cells, B-cells, and Natural Killer (NK) cells.[2][7] This immunosuppression can lead to an increased susceptibility to infections.[5] The mechanism of immunotoxicity involves the induction of apoptosis in immune cells and the alteration of cytokine production.[8]

Neurotoxicity

Tributyltin compounds are neurotoxic and can cause damage to the central and peripheral nervous systems.[9][10] Exposure can lead to behavioral abnormalities and neuronal cell death.[11][12][13] The neurotoxic effects are linked to the induction of oxidative stress and apoptosis in neuronal cells.[10]

Endocrine Disruption

Tributyltin is a well-established endocrine-disrupting chemical.[2] It is known to cause imposex, the imposition of male sexual characteristics on female gastropods, at very low concentrations.[5] In vertebrates, TBT can interfere with the metabolism of sex hormones by inhibiting the enzyme aromatase (a cytochrome P450 enzyme), which is responsible for the conversion of androgens to estrogens.[14]

Hepatotoxicity

The liver is a target organ for tributyltin toxicity. Exposure can lead to liver damage, characterized by elevated levels of liver enzymes in the serum.[2]

Developmental and Reproductive Toxicity

This compound is considered to have developmental toxicity.[3][6] In animal studies, exposure to tributyltin compounds during development has been shown to cause adverse effects on reproductive parameters and offspring development.[15][16]

Table 2: No Observed Adverse Effect Levels (NOAEL) for Tributyltin Compounds

Study TypeSpeciesRouteNOAELEffectReference
Long-term immunotoxicityRatDiet0.5 ppmNo detectable immunotoxicity[17]
Tumor incidenceRatDiet5 ppmNo detectable increase in tumor incidence[17]
Chronic toxicityRatDiet50 ppm (NOAEL)Bile duct injury and death at higher doses[18]

Mechanisms of Toxicity

Inhibition of Oxidative Phosphorylation

A primary mechanism of tributyltin toxicity is the inhibition of oxidative phosphorylation in mitochondria. This disruption of cellular energy production can lead to widespread cellular dysfunction and death.[6]

Cytochrome P450 Inhibition

Tributyltin compounds are known to inhibit the activity of various cytochrome P450 (CYP450) enzymes.[19][20][21] This inhibition can disrupt the metabolism of endogenous compounds, such as steroid hormones, and xenobiotics. The inhibition of aromatase (CYP19A1) is a key mechanism behind the endocrine-disrupting effects of TBT.[14] TBT has also been shown to inhibit CYP1A and CYP2B subfamilies.[19]

Signaling Pathway Perturbation

Tributyltin has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 and p44/42 (ERK1/2) pathways.[22][23][24] Activation of these pathways is involved in the cellular stress response and can lead to the production of pro-inflammatory cytokines and apoptosis.[25][26]

Tributyltin is an agonist for the Retinoid X Receptor (RXR), a nuclear receptor that forms heterodimers with other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor (PPAR).[14] TBT has been shown to activate RXR-PPAR heterodimers, which can lead to the dysregulation of genes involved in lipid metabolism and other cellular processes.[14][19]

Experimental Protocols

Acute Oral Toxicity Study (Modified from OECD Guideline 401)
  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

  • Acclimation: Minimum of 5 days to laboratory conditions.

  • Housing: Group-caged by sex with appropriate environmental conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).

  • Fasting: Food is withheld for 16-18 hours prior to dosing. Water is available ad libitum.

  • Dose Administration: A single dose of this compound, dissolved in a suitable vehicle, is administered by oral gavage. The volume should not exceed 10 mL/kg body weight.

  • Observation Period: Animals are observed for 14 days.

  • Parameters Monitored:

    • Clinical signs of toxicity and mortality are observed at 0.5, 1, 2, 4 hours post-dosing and daily thereafter.

    • Body weight is recorded before dosing and on days 1, 3, 7, and 14.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

Dermal Toxicity Study (Modified from OECD Guideline 402)
  • Test Animals: Healthy, young adult rats with intact skin.

  • Preparation: Approximately 24 hours before the application, the fur on the dorsal area of the trunk is clipped.

  • Dose Application: A single dose of this compound is applied uniformly to an area of at least 10% of the body surface. The application site is covered with a porous gauze dressing.

  • Exposure Duration: 24 hours.

  • Observation Period: 14 days.

  • Parameters Monitored:

    • Signs of systemic toxicity and local skin reactions (erythema, edema) are observed daily.

    • Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

In Vitro Immunotoxicity Assessment (General Approach)
  • Cell Culture: Human or rodent immune cells (e.g., peripheral blood mononuclear cells, splenocytes, or specific immune cell lines) are cultured under standard conditions.

  • Exposure: Cells are treated with various concentrations of this compound for a specified period.

  • Endpoints:

    • Cytotoxicity: Assessed using assays such as MTT or LDH release to determine the concentration range that affects cell viability.[1]

    • Lymphocyte Proliferation: Mitogen-stimulated proliferation is measured by assays like BrdU incorporation.

    • Cytokine Production: The levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) in the cell culture supernatant are quantified using ELISA or multiplex assays.[25]

    • Natural Killer (NK) Cell Activity: The ability of NK cells to lyse target tumor cells is measured in a cytotoxicity assay.

    • Apoptosis: Induction of apoptosis is assessed by methods such as flow cytometry using Annexin V/Propidium Iodide staining.[8]

Neurotoxicity Assessment (General Approach)
  • In Vivo Studies:

    • Animal Model: Rats or mice are exposed to this compound via an appropriate route (e.g., oral gavage, drinking water).

    • Behavioral Tests: A battery of behavioral tests is conducted to assess motor activity, coordination, learning, and memory (e.g., open field test, rotarod, Morris water maze).[11][12]

    • Neurochemical Analysis: Brain tissue is analyzed for changes in neurotransmitter levels and the activity of key enzymes (e.g., acetylcholinesterase).[13]

    • Histopathology: Brain sections are examined for signs of neuronal damage, such as apoptosis or gliosis.[9]

  • In Vitro Studies:

    • Cell Culture: Neuronal cell lines (e.g., neuroblastoma cells) or primary neuronal cultures are used.[27]

    • Endpoints:

      • Cell Viability: Assessed to determine neurotoxic concentrations.

      • Oxidative Stress: Measurement of reactive oxygen species (ROS) production.

      • Apoptosis: Detection of apoptotic markers.

      • Neurite Outgrowth: Assessment of the effects on neuronal morphology.

Cytochrome P450 Inhibition Assay (In Vitro)
  • Enzyme Source: Human or animal liver microsomes, which contain a mixture of CYP450 enzymes, or recombinant human CYP450 enzymes for specific isoform analysis.[28][29]

  • Substrates: Fluorogenic or chromogenic substrates specific for the CYP450 isoform of interest are used.

  • Procedure:

    • Microsomes or recombinant enzymes are pre-incubated with a range of concentrations of this compound.

    • The specific substrate is added to initiate the reaction.

    • The reaction is incubated for a set time at 37°C.

    • The reaction is stopped, and the formation of the fluorescent or colored product is measured using a plate reader.

  • Data Analysis: The rate of product formation is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.[14]

Signaling Pathway and Experimental Workflow Diagrams

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TBTA This compound MAP3K MAP3K (e.g., ASK1, MEKK) TBTA->MAP3K Activates MAP2K MAP2K (MKK3/6, MEK1/2) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, p44/42) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activates Apoptosis Apoptosis MAPK->Apoptosis Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) TranscriptionFactors->Cytokines Upregulates Transcription

Caption: MAPK signaling pathway activation by this compound.

RXR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBTA This compound RXR RXR TBTA->RXR Binds to Heterodimer RXR-PPAR Heterodimer RXR->Heterodimer PPAR PPAR PPAR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription Regulates

Caption: Retinoid X Receptor (RXR) signaling pathway activation by this compound.

Experimental_Workflow_Immunotoxicity cluster_workflow In Vitro Immunotoxicity Assessment Workflow start Immune Cell Culture exposure Exposure to This compound start->exposure cytotoxicity Cytotoxicity Assay (MTT, LDH) exposure->cytotoxicity functional_assays Functional Assays exposure->functional_assays end Data Analysis (IC50, Dose-Response) cytotoxicity->end proliferation Lymphocyte Proliferation functional_assays->proliferation cytokine Cytokine Production functional_assays->cytokine nk_activity NK Cell Activity functional_assays->nk_activity proliferation->end cytokine->end nk_activity->end

Caption: Experimental workflow for in vitro immunotoxicity assessment.

Conclusion

This compound exhibits a toxicological profile characterized by moderate to high acute toxicity, significant irritation potential, and a range of chronic effects on multiple organ systems. Its immunotoxicity, neurotoxicity, and endocrine-disrupting properties are of particular concern. The mechanisms underlying these toxicities are complex and involve the disruption of fundamental cellular processes such as energy metabolism and the perturbation of key signaling pathways, including MAPK and RXR signaling. The inhibition of cytochrome P450 enzymes further contributes to its endocrine-disrupting effects. This comprehensive profile underscores the need for careful handling and risk assessment of this compound in occupational and environmental settings. Further research focusing on the long-term, low-dose effects of TBTA is warranted to fully elucidate its potential human health risks.

References

A Technical Guide to the Biocidal Mechanism of Action of Tributyltin (TBT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tributyltin (TBT) compounds, including tributyltin acrylate, have been widely used as potent biocides, primarily in antifouling paints for marine vessels.[1][2] Their effectiveness stems from a multi-faceted mechanism of action that disrupts fundamental cellular processes in a wide range of organisms.[3][4] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying TBT's biocidal activity. It details its impact on energy metabolism, endocrine signaling, immune function, and cellular integrity. The guide summarizes key quantitative toxicity data, outlines relevant experimental protocols, and provides visual diagrams of the primary signaling pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Core Biocidal Mechanisms of Action

Tributyltin exerts its toxicity through several concurrent mechanisms, making it a broad-spectrum biocide. The primary modes of action involve the disruption of cellular energy metabolism, endocrine and immune systems, and the induction of oxidative stress.

One of the most fundamental toxic actions of TBT is the impairment of mitochondrial function. TBT compounds are potent inhibitors of oxidative phosphorylation, the primary process for ATP generation in aerobic organisms.[5]

  • Inhibition of ATP Synthase: TBT directly interacts with the F0 subunit of ATP synthase, disrupting the proton gradient across the inner mitochondrial membrane. This action uncouples oxidative phosphorylation, halting ATP production and leading to cellular energy depletion.

  • Alteration of Mitochondrial Structure: TBT can induce structural changes in mitochondria, further compromising their function.[5] This leads to a collapse of the mitochondrial membrane potential, a critical event that can trigger apoptosis (programmed cell death).[6]

TBT is a well-established endocrine-disrupting chemical (EDC), exerting significant effects on hormonal signaling pathways at very low concentrations.[2][7]

  • Nuclear Receptor Interactions: The primary endocrine mechanism involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[7] TBT acts as an agonist for these receptors, which form heterodimers to regulate gene expression involved in development, metabolism, and reproduction. This mimicry of endogenous ligands leads to inappropriate gene activation.

  • Aromatase Inhibition: TBT inhibits the activity of aromatase (cytochrome P450), the enzyme responsible for converting androgens (like testosterone) to estrogens.[2][8] This disruption of steroid metabolism is famously linked to the phenomenon of "imposex"—the development of male sexual characteristics in female gastropods—which led to population collapses and the eventual ban of TBT in antifouling paints.[2][9]

TBT has profound debilitating effects on the immune system, a phenomenon known as immunotoxicity.[8][10] It alters the function of various immune cells and disrupts the delicate balance of signaling molecules called cytokines.

  • Suppression of Immune Cells: TBT exposure has been shown to cause thymic atrophy and reduce lymphocyte populations in fish.[10] It is particularly toxic to Natural Killer (NK) cells, impairing their cytotoxic function against tumor cells and pathogens.[11] In mammals, TBT exposure is correlated with immunosuppression, rendering animals more susceptible to infections.[2][10]

  • Alteration of Cytokine Signaling: TBT modulates the secretion of numerous pro-inflammatory and anti-inflammatory cytokines, including various interleukins (IL-1β, IL-2, IL-5, IL-13, IL-15), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[12] This dysregulation disrupts immune communication and homeostasis. The specific effects can vary, with TBT causing both increases and decreases in cytokine levels depending on the dose and duration of exposure.[12]

TBT induces oxidative stress by promoting the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components.[13][14]

  • ROS Generation: The uncontrolled generation of ROS overwhelms the cell's antioxidant defense systems.[14] This can lead to lipid peroxidation (damage to cell membranes), protein denaturation, and DNA damage, ultimately causing abnormal cellular function and cell death.[14]

  • Neurotoxicity: In neuronal cells, TBT-induced oxidative stress is linked to the downregulation of crucial antioxidant mechanisms, contributing to its neurotoxic effects.[13] Organotin compounds can lead to neurodevelopmental abnormalities, memory deficits, and neurodegeneration.[14]

Quantitative Toxicity Data

The potency of tributyltin compounds varies across species and toxicological endpoints. The following table summarizes key quantitative data from various studies.

Organism/Cell TypeEndpointConcentration/DoseReference
Acartia tonsa (Copepod)No Observed Effect (NOEC)0.010 - 0.012 µg/L[15]
Acartia tonsa (Copepod)Lowest Observed Effect (LOEC)0.023 - 0.024 µg/L[15]
Human NK CellsDecreased Cytotoxic Function25 - 500 nM[11]
Murine Erythroleukemic CellsAltered Membrane Potential> 1.0 µM[16]
MiceIn Vivo Cytokine Alteration25, 100, 200 nM (final concentration)[12]
Rats, Mice (Tributyltin Oxide)Oral LD5055 - 87 mg/kg[17]
Rats, Mice (Tributyltin Oxide)Dermal LD50200 mg/kg[17]
Lobster LarvaeCessation of Growth1.0 µg/L[17]

Key Experimental Protocols

The elucidation of TBT's mechanism of action has been facilitated by a range of experimental techniques. Detailed below are methodologies for key assays.

This protocol is based on methods used to analyze TBT's effects on the plasma membrane and cell viability.[16]

  • Cell Culture: Culture the target cell line (e.g., murine erythroleukemic cells) under standard conditions to logarithmic growth phase.

  • TBT Exposure: Aliquot cell suspensions and expose them to a range of TBT concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control for defined time periods (e.g., 1-24 hours).

  • Staining for Viability and Membrane Potential:

    • Viability: Stain cells with a dual-dye combination such as Carboxyfluorescein Diacetate (CFDA) for esterase activity in live cells and Propidium Iodide (PI) for membrane-compromised dead cells.

    • Membrane Potential: For a separate analysis, stain cells with a potentiometric dye like 3,3'-dihexyloxacarbocyanine iodide (DiOC6) to measure plasma membrane potential.

  • Flow Cytometric Analysis:

    • Acquire data on a flow cytometer.

    • Measure forward scatter (FSC) or axial light loss as an indicator of cell volume.

    • Measure side scatter (SSC) or 90° light scatter as an indicator of internal complexity/protein content.

    • Measure fluorescence intensity from the relevant dyes (e.g., CFDA, PI, DiOC6) to quantify viability and membrane potential changes.

  • Data Interpretation: Analyze the dose-dependent and time-dependent shifts in cell populations. A decrease in membrane potential and an increase in PI uptake at specific TBT concentrations indicate cytotoxicity.[16]

This protocol is adapted from studies investigating the immunotoxic effects of TBT in a mammalian model.[12]

  • Animal Model: Utilize a suitable animal model, such as C57BL/6 mice.

  • TBT Administration: Administer biologically relevant concentrations of TBT (e.g., to achieve final blood concentrations of 25-200 nM) to cohorts of mice via a suitable route (e.g., intraperitoneal injection). Include a vehicle control group.

  • Sample Collection: At various time points post-exposure (e.g., 6, 12, 24, 48 hours), euthanize the animals and collect blood via cardiac puncture.

  • Serum Isolation: Allow the blood to clot and centrifuge to separate the serum. Store serum samples at -80°C until analysis.

  • Multiplex Cytokine Analysis:

    • Use a multiplex bead-based immunoassay platform (e.g., MAGPIX®) to simultaneously quantify a panel of cytokines and chemokines (e.g., IFN-γ, TNF-α, IL-1β, IL-2, etc.) in the serum samples.

    • Follow the manufacturer's instructions for the assay, including incubation with capture antibody-coated beads, detection antibodies, and a fluorescent reporter.

  • Data Analysis: Quantify cytokine concentrations based on standard curves. Perform statistical analysis to identify significant changes in cytokine levels in TBT-exposed groups compared to controls.

This protocol provides a simple method for evaluating TBT toxicity against bacteria, based on established methodologies.[18]

  • Indicator Strain: Prepare a fresh culture of a sensitive indicator bacterium, such as Micrococcus luteus ATCC 9341.

  • Sample Preparation:

    • Aqueous Samples: Prepare serial dilutions of TBT in a suitable sterile liquid medium.

    • Soil/Sediment Samples: Extract TBT from the solid matrix using an appropriate solvent, evaporate the solvent, and resuspend the residue in a sterile aqueous solution.

  • Assay Performance (Disk Diffusion Method):

    • Prepare agar plates with a suitable growth medium and create a lawn of the indicator strain on the surface.

    • Apply sterile paper discs to the agar surface.

    • Pipette a known volume of each TBT dilution or sample extract onto a separate disc. Include a negative control (solvent/vehicle) and a positive control (known antibiotic).

  • Incubation: Incubate the plates under optimal growth conditions for the indicator strain (e.g., 24-48 hours at 30°C).

  • Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) for each sample. The size of the zone is proportional to the toxicity of the TBT concentration.

Signaling Pathways and Experimental Workflows

Visual diagrams help to conceptualize the complex interactions and processes involved in TBT's mechanism of action.

TBT_General_Mechanism cluster_TBT This compound cluster_mechanisms Primary Biocidal Mechanisms cluster_outcomes Cellular & Organismal Outcomes TBT TBT Mito Mitochondrial Dysfunction TBT->Mito Endo Endocrine Disruption TBT->Endo Immuno Immunotoxicity TBT->Immuno Ox Oxidative Stress TBT->Ox Energy ATP Depletion Mito->Energy Hormone Hormonal Imbalance Endo->Hormone Immune Immune Suppression Immuno->Immune Damage Cellular Damage Ox->Damage Death Apoptosis / Necrosis Energy->Death Hormone->Death Immune->Death Damage->Death

Figure 1: High-level overview of the multifaceted biocidal mechanisms of tributyltin (TBT).

TBT_NK_Cell_Pathway TBT-Induced Disruption of NK Cell Cytotoxic Function TBT Tributyltin (TBT) MAP2K MAP2K Activation (MKK3/6, MEK1/2) TBT->MAP2K Stimulates MAPK MAPK Phosphorylation (p38, p44/42) MAP2K->MAPK Phosphorylates Granule Altered Lytic Granule Exocytosis Pathway MAPK->Granule Disrupts Signaling Function Decreased NK Cell Cytotoxic Function Granule->Function Leads to

Figure 2: Signaling pathway for TBT-induced dysfunction in Natural Killer (NK) cells.

Experimental_Workflow start Start: Prepare Cell Culture or Animal Cohorts expose TBT Exposure (Dose-Response & Time-Course) start->expose incubate Incubation Period expose->incubate collect Sample Collection (Cells, Serum, etc.) incubate->collect assay Perform Assay (e.g., Flow Cytometry, Multiplex Immunoassay) collect->assay analyze Data Acquisition & Statistical Analysis assay->analyze end Endpoint: Determine Toxicity Profile (IC50, Cytokine Alterations, etc.) analyze->end

Figure 3: A generalized experimental workflow for assessing the toxicity of tributyltin.

Conclusion

The biocidal efficacy of this compound is not attributable to a single mode of action but rather to a simultaneous assault on multiple, vital cellular systems. Its ability to disrupt energy production via mitochondrial inhibition, deregulate critical developmental and metabolic pathways through endocrine disruption, suppress the immune system, and induce widespread cellular damage via oxidative stress underscores its potency and broad-spectrum toxicity. While its use is now heavily restricted due to severe environmental consequences, understanding these intricate mechanisms remains crucial for toxicology, environmental science, and the development of safer, more targeted biocidal agents. The experimental frameworks provided herein offer robust methods for further investigation into the effects of TBT and other organometallic compounds.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of Tributyltin Acrylate in Antifouling Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) derivatives, particularly tributyltin acrylate (TBTA), have historically been incorporated into marine antifouling coatings. The efficacy of these coatings stems from the gradual hydrolysis of the organotin ester linkage from the polymer backbone upon contact with seawater. This process releases the biocidal TBT moiety, inhibiting the settlement and growth of marine organisms such as barnacles, algae, and mollusks. The polymer itself is designed to be self-polishing, meaning that as the biocide is leached, the polymer matrix slowly erodes, exposing a fresh, active surface. This controlled release mechanism provides long-term antifouling protection.

These application notes provide a comprehensive overview of the synthesis of this compound copolymers via free-radical polymerization, the formulation of these polymers into antifouling paints, and the methodologies for evaluating their performance.

Data Presentation

Table 1: Reactivity Ratios for Copolymerization of Tributyltin Monomers
Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization Method
This compoundGlycidyl acrylate0.295 ± 0.0531.409 ± 0.103Solution Polymerization
This compoundGlycidyl methacrylate0.344 ± 0.2014.290 ± 0.273Solution Polymerization
This compoundN-methylolacrylamide0.977 ± 0.0871.258 ± 0.038Solution Polymerization
Tributyltin methacrylateMethyl Acrylate~1.0~1.0Solution Polymerization
Tributyltin methacrylateEthyl Acrylate--Solution Polymerization
Tributyltin methacrylaten-Butyl Acrylate--Solution Polymerization
Tributyltin methacrylateAcrylonitrile--Solution Polymerization

Data for this compound and its copolymers are limited in publicly available literature. The reactivity ratios for tributyltin methacrylate are included for reference, as it behaves similarly in copolymerization reactions.

Table 2: Antifouling Performance and Leaching Rates of TBT-based Coatings
Copolymer Composition (mol% TBTMA)Leaching Rate (µg TBT/cm²/day)Antifouling Performance (Hiroshima Bay)
6< 1-
15~1.5-
28.6~2.5Excellent ( > 24 months)
52> 4-

This data is for Tributyltin Methacrylate (TBTMA) copolymers and serves as a proxy for the expected performance of TBTA copolymers.

Experimental Protocols

Protocol 1: Free-Radical Solution Copolymerization of this compound (TBTA) with Methyl Methacrylate (MMA)

Materials:

  • This compound (TBTA) monomer

  • Methyl methacrylate (MMA) monomer, inhibitor removed

  • Azobisisobutyronitrile (AIBN) as a free-radical initiator

  • Xylene or Toluene (anhydrous) as a solvent

  • Methanol for precipitation

  • Nitrogen gas supply

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the desired molar ratio of TBTA and MMA monomers.

  • Add a sufficient amount of xylene or toluene to achieve a 40-50% (w/w) solution of the monomers.

  • Purge the reaction mixture with a gentle stream of nitrogen for 30 minutes to remove dissolved oxygen.

  • While maintaining a nitrogen atmosphere, heat the flask in an oil bath to 70-80°C.

  • In a separate vial, dissolve AIBN in a small amount of the reaction solvent (approximately 0.5-1.0 wt% of the total monomer weight).

  • Once the reaction mixture reaches the desired temperature, add the AIBN solution to the flask.

  • Allow the polymerization to proceed for 8-15 hours under constant stirring and nitrogen flow.

  • After the reaction is complete, cool the flask to room temperature.

  • Precipitate the copolymer by slowly pouring the viscous polymer solution into a large excess of methanol with vigorous stirring.

  • Filter the precipitated white polymer and wash it with fresh methanol to remove any unreacted monomers and initiator residues.

  • Dry the purified copolymer in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterize the copolymer for its composition (e.g., via tin analysis or NMR), molecular weight, and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Formulation of a Self-Polishing Antifouling Paint

Materials:

  • Synthesized Poly(TBTA-co-MMA) copolymer

  • Cuprous oxide (Cu₂O) as a co-biocide

  • Zinc oxide (ZnO) as a pigment and to aid in self-polishing

  • Bentonite as an anti-settling agent

  • Xylene as a solvent

  • Isobutyl alcohol as a co-solvent

Procedure:

  • In a high-speed dissolver, mix a solution of the synthesized poly(TBTA-co-MMA) copolymer in xylene (e.g., 50 wt% solution) with copper resinate solution.

  • Gradually add cuprous oxide, zinc oxide, and bentonite to the mixture while stirring.

  • Continue to blend at high speed until a homogenous dispersion is achieved.

  • Add additional xylene and isobutyl alcohol to adjust the viscosity of the paint.

  • Continue mixing until the paint is uniform.

Protocol 3: Static Immersion Antifouling Efficacy Test (Adapted from ASTM D3623/D6990)

Materials:

  • Test panels (e.g., fiberglass or marine-grade aluminum, typically 10 cm x 30 cm)

  • Formulated antifouling paint

  • Control paint (without antifouling agent)

  • Application equipment (e.g., spray gun, roller, or brush)

  • Test rack for immersing panels in the marine environment

Procedure:

  • Prepare the test panels by cleaning and abrading the surface to ensure good paint adhesion.

  • Apply the antifouling paint and the control paint to separate panels at a uniform dry film thickness.

  • Allow the coated panels to cure completely as per the manufacturer's instructions (typically at least 7 days at room temperature).

  • Mount the panels on a test rack, ensuring they are electrically isolated from each other and the rack.

  • Immerse the rack in a marine environment with known fouling pressure.

  • Periodically (e.g., monthly), remove the rack and visually inspect the panels for the settlement of marine organisms.

  • Rate the fouling on a scale (e.g., 0-100% coverage) and identify the types of fouling organisms present (e.g., slime, algae, barnacles).

  • Document the findings with photographs.

  • Continue the exposure for a predetermined period (e.g., 12-24 months) or until significant fouling occurs on the test panels.

Visualizations

Polymerization_Workflow Monomers TBTA & Comonomer (e.g., MMA) ReactionVessel Reaction Vessel (N2 atmosphere, 70-80°C) Monomers->ReactionVessel Solvent Solvent (Xylene/Toluene) Solvent->ReactionVessel Initiator Initiator (AIBN) Initiator->ReactionVessel Polymerization Free-Radical Solution Polymerization ReactionVessel->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Copolymer Purified Copolymer Drying->Copolymer

Caption: Workflow for the synthesis of this compound copolymers.

Antifouling_Mechanism CoatingSurface Antifouling Coating Surface (Polymer with TBTA) Hydrolysis Hydrolysis of Ester Linkage CoatingSurface->Hydrolysis Seawater Seawater (H₂O) Seawater->Hydrolysis TBT_Release Release of Tributyltin (TBT) Hydrolysis->TBT_Release PolymerErosion Polymer Backbone Erosion (Self-Polishing) Hydrolysis->PolymerErosion Inhibition Inhibition of Settlement and Growth TBT_Release->Inhibition FreshSurface Exposure of Fresh Antifouling Surface PolymerErosion->FreshSurface Biofouling Marine Organisms (Barnacles, Algae) Biofouling->Inhibition FreshSurface->Hydrolysis

Caption: Self-polishing mechanism of TBTA-based antifouling coatings.

Experimental_Logic cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Coating Formulation cluster_testing Performance Evaluation Polymerization TBTA Copolymerization (Protocol 1) Characterization GPC, NMR, Tin Analysis Polymerization->Characterization PaintFormulation Antifouling Paint Formulation (Protocol 2) Characterization->PaintFormulation PanelPreparation Coating Application on Test Panels PaintFormulation->PanelPreparation ImmersionTest Static Immersion Test (Protocol 3) PanelPreparation->ImmersionTest DataCollection Fouling Rating & Leaching Analysis ImmersionTest->DataCollection DataCollection->Polymerization Feedback Loop for Optimization

Application Notes and Protocols: Synthesis and Characterization of Tributyltin Acrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and characterization of tributyltin acrylate (TBTA) copolymers. While historically utilized primarily for their antifouling properties in marine applications, the potent biological activity of organotin compounds has led to investigations into their potential as cytotoxic agents, which may be of interest to researchers in drug development, particularly in the context of oncology and infectious diseases. The methodologies outlined below are foundational for producing these specialized polymers and understanding their structure-property relationships.

Introduction

This compound (TBTA) is an organometallic monomer that can be copolymerized with a variety of conventional vinyl monomers to produce functional polymers. The key feature of these copolymers is the presence of the tributyltin moiety, which can be controllably released from the polymer backbone. This controlled release is central to their application as antifouling agents and is the mechanism of interest for their potential use as cytotoxic agents. The copolymerization of TBTA with other monomers allows for the tuning of physical properties such as solubility, flexibility, and the rate of release of the active tributyltin species.

Synthesis of this compound Copolymers

The most common method for synthesizing TBTA copolymers is free-radical solution polymerization. This method offers good control over the reaction and is suitable for a wide range of comonomers.

Experimental Protocol: Free-Radical Solution Polymerization of TBTA with Methyl Methacrylate (MMA)

This protocol describes the synthesis of a TBTA-co-MMA copolymer. The principles can be adapted for other comonomers.

Materials:

  • This compound (TBTA)

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen or Argon inlet

  • Thermometer

  • Dropping funnel

Procedure:

  • Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a condenser, a magnetic stirrer, a nitrogen inlet, and a thermometer. The setup is flame-dried under a stream of inert gas to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with a predetermined amount of TBTA, MMA, and toluene. For example, a 1:1 molar ratio of TBTA to MMA can be used. The total monomer concentration in toluene is typically maintained around 20-50% (w/v).

  • Inert Atmosphere: The reaction mixture is deoxygenated by bubbling with dry nitrogen or argon for 30 minutes while stirring. Maintaining an inert atmosphere is crucial for free-radical polymerization.

  • Initiator Addition: The initiator, AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers), is dissolved in a small amount of toluene and added to the reaction flask.

  • Polymerization: The reaction mixture is heated to 60-80°C under a continuous gentle stream of inert gas. The polymerization is typically carried out for 4-24 hours. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as gas chromatography (GC) or by monitoring the increase in viscosity.

  • Precipitation and Purification: After the desired reaction time, the polymerization is terminated by cooling the flask in an ice bath and exposing the solution to air. The copolymer is precipitated by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50°C to a constant weight.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_purification Purification Setup 1. Assemble and flame-dry a three-neck flask with condenser and N2 inlet Charge 2. Charge TBTA, MMA, and toluene Setup->Charge Deoxygenate 3. Deoxygenate with N2 for 30 min Charge->Deoxygenate Add_Initiator 4. Add AIBN solution Deoxygenate->Add_Initiator Polymerize 5. Heat to 60-80°C for 4-24 h Add_Initiator->Polymerize Terminate 6. Cool to terminate Polymerize->Terminate Precipitate 7. Precipitate in methanol Terminate->Precipitate Dry 8. Filter and dry under vacuum Precipitate->Dry Final_Product TBTA-co-MMA Copolymer Dry->Final_Product

Caption: Workflow for the synthesis of TBTA-co-MMA.

Characterization of this compound Copolymers

Thorough characterization is essential to determine the composition, molecular weight, and thermal properties of the synthesized copolymers.

Experimental Protocols for Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: A small amount of the dried copolymer is dissolved in a suitable solvent (e.g., THF) and cast as a thin film on a KBr pellet, or analyzed directly as a solid using an ATR-FTIR accessory.

    • Purpose: To confirm the incorporation of both TBTA and the comonomer into the polymer chain by identifying their characteristic functional group vibrations (e.g., C=O stretching of the acrylate, Sn-C bonds).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: The copolymer is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are recorded.

    • Purpose: To determine the copolymer composition by integrating the signals corresponding to the protons of each monomer unit. For TBTA, the signals of the butyl groups are characteristic.

  • Gel Permeation Chromatography (GPC):

    • Protocol: The copolymer is dissolved in a suitable mobile phase (e.g., THF) and injected into the GPC system. The system is calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.

  • Tin Analysis:

    • Protocol: The tin content of the copolymer can be determined by elemental analysis, such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS), after acid digestion of the polymer.

    • Purpose: To provide a precise measure of the TBTA content in the copolymer, which can be used to verify the composition determined by NMR.

Visualization of the Characterization Workflow

Characterization_Workflow cluster_techniques Characterization Techniques cluster_properties Determined Properties Copolymer Synthesized Copolymer FTIR FTIR Spectroscopy Copolymer->FTIR NMR NMR Spectroscopy Copolymer->NMR GPC Gel Permeation Chromatography Copolymer->GPC Tin_Analysis Tin Analysis Copolymer->Tin_Analysis Functional_Groups Functional Groups FTIR->Functional_Groups Composition Copolymer Composition NMR->Composition Molecular_Weight Molecular Weight (Mn, Mw, PDI) GPC->Molecular_Weight Tin_Content Tin Content Tin_Analysis->Tin_Content

Caption: Workflow for the characterization of TBTA copolymers.

Quantitative Data

The reactivity of TBTA with various comonomers is a critical factor in determining the final copolymer composition and microstructure. The following tables summarize some of the available quantitative data.

Table 1: Reactivity Ratios for Copolymerization of this compound (M₁)

Comonomer (M₂)r₁ (TBTA)r₂Polymerization MethodReference
Glycidyl acrylate0.295 ± 0.0531.409 ± 0.103Solution[1]
Glycidyl methacrylate0.344 ± 0.2014.290 ± 0.273Solution[1]
N-methylolacrylamide0.977 ± 0.0871.258 ± 0.038Solution[1]

Table 2: Representative Molecular Weight Data for Acrylate Copolymers

Copolymer SystemMn ( g/mol )PDI (Mw/Mn)Polymerization MethodReference
n-BA/MMA15,5911.53Solution
Styrene/Acrylate~20,0001.1 - 1.3RAFT
Functional Acrylates5,417-10,6591.4 - 1.7RAFT mini-emulsion

Note: Data for TBTA copolymers specifically detailing molecular weights are sparse in the literature; the table includes representative data for other acrylate copolymers to provide a general scope.

Applications in a Drug Development Context

The primary application of TBTA copolymers has been in antifouling coatings for marine vessels.[2] The mechanism of action involves the slow hydrolysis of the ester linkage in an aqueous environment, leading to the controlled release of the highly toxic tributyltin species.[3] This biocidal activity prevents the settlement and growth of marine organisms.

For drug development professionals, the interest in organotin compounds, including tributyltin derivatives, lies in their potent cytotoxic effects.[4][5] Organotin polymers have been investigated for their anticancer and antiviral properties.[4][5] The toxicity of tributyltin is a significant hurdle for systemic therapeutic applications; however, in the context of developing highly potent cytotoxic agents for targeted therapies (e.g., antibody-drug conjugates or localized delivery systems), such compounds could be of interest. The copolymer platform allows for the potential to tune the release rate of the active cytotoxic agent. It is crucial to note the significant toxicity of tributyltin compounds to non-target organisms and humans, which necessitates stringent handling procedures and careful consideration of the therapeutic window.[6][7][8][9]

Mechanism of Action: A Conceptual Link

The mechanism of controlled release and subsequent biological activity is conceptually similar for both antifouling and potential cytotoxic applications.

Mechanism_of_Action Copolymer TBTA Copolymer Backbone Hydrolysis Hydrolysis of Ester Linkage Copolymer->Hydrolysis Aqueous_Env Aqueous Environment (e.g., Seawater, Biological Milieu) Aqueous_Env->Hydrolysis Released_TBT Released Tributyltin (TBT) Species Hydrolysis->Released_TBT Biological_Target Biological Target (e.g., Marine Organism, Cancer Cell) Released_TBT->Biological_Target Cytotoxicity Cytotoxic Effect Biological_Target->Cytotoxicity

Caption: Conceptual mechanism of TBTA copolymer activity.

Safety Considerations

Tributyltin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).[6][8] They are environmental pollutants and all waste should be disposed of according to institutional and regulatory guidelines for hazardous materials.[7][9]

References

Application of Tributyltin Acrylate in Marine Paint Formulations: A Review of its Use, Efficacy, and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For decades, tributyltin acrylate (TBTA) was a cornerstone in the formulation of marine antifouling paints, prized for its exceptional efficacy in preventing the growth of marine organisms on ship hulls. However, its widespread use came at a significant environmental cost, leading to a global ban. This document provides detailed application notes and protocols relevant to the historical use and study of TBTA in marine coatings, aimed at researchers, scientists, and professionals in drug development and environmental science.

Introduction

Tributyltin (TBT) compounds, including this compound, were incorporated into marine paints as biocides.[1][2] These paints were designed to slowly release the toxicant into the surrounding water, creating a hostile environment for fouling organisms such as barnacles, algae, and mollusks.[2][3] The primary advantage of TBTA-based paints was their long-lasting effectiveness, which could extend for up to five years, significantly reducing the need for frequent dry-docking and cleaning of ship hulls. This resulted in substantial fuel savings and operational efficiencies for the shipping industry.[4]

There were two primary types of antifouling paints utilizing tributyltin compounds:

  • Free-association (or Ablative) Paints: In these formulations, the TBT compound was physically mixed into the paint matrix. As the paint surface gradually wore away, or ablated, in the seawater, the biocide was released.[3][5]

  • Self-Polishing Copolymer (SPC) Paints: In this more advanced system, this compound was chemically bound to the acrylic polymer backbone of the paint.[6][7] The slow hydrolysis of the ester linkage in seawater resulted in a controlled and steady release of the TBT biocide. This "self-polishing" action not only provided a consistent antifouling effect but also maintained a smooth hull surface, further reducing drag and improving fuel efficiency.[6][7]

Despite their effectiveness, the persistent and highly toxic nature of TBT compounds led to severe and unintended consequences for the marine ecosystem.

Mechanism of Action and Environmental Fate

The biocidal activity of tributyltin stems from its ability to disrupt fundamental biological processes in a wide range of organisms. It is a potent inhibitor of oxidative phosphorylation and ATP synthesis. The lipophilic nature of TBT allows it to readily penetrate cell membranes and interfere with mitochondrial function.

Once leached from the paint, TBT persists in the marine environment, with a half-life that can range from a few weeks in the water column to several years in sediments.[2] It has a high affinity for particulate matter and readily accumulates in the sediment, which acts as a long-term reservoir for this toxicant.[2] This persistence and its tendency to bioaccumulate in marine organisms, particularly in mollusks, led to its widespread and detrimental impact.[2]

One of the most well-documented and severe effects of TBT is the development of "imposex" in female marine snails, where they develop male sexual characteristics, leading to sterility and population decline.[8] This endocrine-disrupting effect was observed at extremely low concentrations, in the nanogram per liter range.[1]

Global Ban and Alternatives

The overwhelming scientific evidence of the environmental damage caused by TBT led the International Maritime Organization (IMO) to adopt the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) in 2001. This convention called for a global ban on the application of organotin-based antifouling paints by January 1, 2003, and a complete prohibition of their presence on ship hulls by January 1, 2008.

Following the ban, the marine coatings industry shifted to alternative antifouling technologies. The most common replacements are copper-based paints, which release copper ions to deter fouling. Other alternatives include biocide-free, low-friction "fouling-release" coatings, typically based on silicone or fluoropolymer technology, which prevent organisms from firmly attaching to the hull.

Quantitative Data

The following tables summarize key quantitative data related to the performance and environmental impact of tributyltin.

Table 1: Leaching Rates of Tributyltin from Marine Paints

Paint TypeLeaching Rate (µg TBT/cm²/day)Test MethodReference
Self-Polishing Copolymer1 - 3ASTM/EPA Method[9]
Self-Polishing Copolymer1 - 2Bubbling Method[9]
Not Specified> 5 (defined as "quick release")New York State Regulation[10]
Not Specified≤ 4Canadian Regulation[10]

Table 2: Acute and Chronic Toxicity of Tributyltin to Marine Organisms

OrganismLife StageEndpointConcentration (µg/L)Exposure DurationReference
Fish
Pimephales promelas (Fathead Minnow)-LOEC (growth)0.08-[1]
Various Freshwater Fish-96-h LC502.6 - 1396 hours[1]
Various Marine Fish-48 to 96-h LC502.1 - 40048-96 hours[1]
Invertebrates
Daphnia magnaYoungReduction in survival0.221 days[1]
Acanthomysis sculpta-96-h LC500.4296 hours[1]
Palaeomonetes pugio-96-h LC5019.596 hours[1]
Nucella lapillus (Dog-whelk)-Imposex0.019-[1]
Hydroides elegans (Polychaete)Egg48-h LC500.1848 hours[11]
Hydroides elegans (Polychaete)Adult48-h LC504.3648 hours[11]
Hydroides elegans (Polychaete)Early DevelopmentReduced survival and settlement0.0117 days[11]
Algae
Tetraselmis suecica-24-h EC502.02 (mg/L)24 hours[12]
Skeletonema costatum-92 to 96-h EC50 (growth)0.13 - 37692-96 hours[1]
Porphyria yezoensis (Red Algae)-96-h EC50 (population growth)27 - 3396 hours[1]

Experimental Protocols

The following are generalized protocols based on historical and standard methods for the formulation and testing of TBTA-based antifouling paints. Note: The synthesis and use of tributyltin compounds are now heavily restricted or banned in most jurisdictions due to their extreme toxicity. These protocols are provided for informational and historical research purposes only and should not be performed without the necessary permits, safety precautions, and in compliance with all current regulations.

Protocol 1: Synthesis of this compound (TBTA) Monomer (Illustrative)

Objective: To synthesize this compound monomer for subsequent polymerization.

Materials:

  • Bis(tributyltin) oxide

  • Acrylic acid

  • Toluene (or other suitable azeotropic solvent)

  • Dean-Stark apparatus

  • Reaction flask with condenser and magnetic stirrer

Procedure:

  • In a reaction flask equipped with a condenser, magnetic stirrer, and a Dean-Stark apparatus, combine equimolar amounts of bis(tributyltin) oxide and acrylic acid in toluene.

  • Heat the mixture to reflux. The water produced during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The resulting product is this compound, which can be further purified by distillation under high vacuum if necessary.

Protocol 2: Formulation of a this compound Self-Polishing Copolymer Paint (Illustrative)

Objective: To formulate a self-polishing antifouling paint using a TBTA copolymer.

Materials:

  • This compound (TBTA) monomer

  • Methyl methacrylate (MMA) monomer

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Xylene (or other suitable solvent)

  • Cuprous oxide (booster biocide)

  • Zinc oxide (pigment and stabilizer)

  • Iron oxide (pigment)

  • Bentonite clay (thickening agent)

  • High-speed disperser or bead mill

Procedure:

Part A: Synthesis of the TBTA/MMA Copolymer Binder

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve the desired molar ratio of TBTA and MMA monomers in xylene.

  • De-aerate the solution by bubbling with nitrogen for 30 minutes.

  • Heat the solution to the reaction temperature (typically 70-90°C).

  • Dissolve the AIBN initiator in a small amount of xylene and add it to the reaction mixture.

  • Maintain the reaction under a nitrogen atmosphere with constant stirring for several hours (e.g., 4-8 hours) until the desired conversion is achieved. The progress of the polymerization can be monitored by measuring the solid content or viscosity of the solution.

  • Cool the resulting copolymer solution to room temperature.

Part B: Paint Formulation

  • In a suitable mixing vessel, combine the synthesized TBTA/MMA copolymer solution with any other resin components (e.g., rosin solution).

  • Under high-speed dispersion, gradually add the pigments and other solid components: cuprous oxide, zinc oxide, iron oxide, and bentonite clay.

  • Continue mixing at high speed until a fine and uniform dispersion is achieved (a Hegman gauge can be used to assess the fineness of grind).

  • Adjust the viscosity of the paint by adding more xylene if necessary.

  • Filter the final paint formulation to remove any undispersed particles.

Protocol 3: Static Immersion Testing of Antifouling Paint Efficacy (Based on ASTM D3623)

Objective: To evaluate the antifouling performance of a paint formulation in a natural marine environment.

Materials:

  • Test panels (e.g., steel, fiberglass, or other suitable substrate)

  • Primer and tie-coat (if required for the paint system)

  • Test antifouling paint

  • Control paint (a paint with known performance, or a non-toxic control)

  • Immersion rack

  • Underwater camera or means for visual inspection

Procedure:

  • Panel Preparation: Prepare the test panels by cleaning and abrading the surface as required. Apply the appropriate primer and tie-coat system according to the manufacturer's instructions.

  • Paint Application: Apply the test and control antifouling paints to the prepared panels, ensuring a uniform film thickness. Allow the paint to dry according to the specified curing time.

  • Immersion: Secure the painted panels to an immersion rack and submerge them in a marine environment with known fouling pressure. The panels should be positioned to allow for adequate water flow and exposure to sunlight.

  • Inspection: At regular intervals (e.g., monthly), inspect the panels for the presence and extent of fouling. This can be done by carefully removing the rack from the water for a short period or by using an underwater camera.

  • Fouling Rating: Rate the fouling on each panel according to a standardized scale. The ASTM D3623 standard provides a rating system based on the percentage of the surface covered by different types of fouling organisms (e.g., slime, algae, barnacles, bryozoans).

  • Data Analysis: Compare the fouling ratings of the test paint to the control paint over time to assess its antifouling efficacy.

Protocol 4: Measurement of Barnacle Adhesion Strength (Based on ASTM D5618)

Objective: To quantify the adhesion strength of barnacles to a coated surface.

Materials:

  • Test panels with settled barnacles (from static immersion testing)

  • Force gauge with a shear probe

  • Calipers or a microscope with a calibrated scale to measure barnacle base diameter

Procedure:

  • Carefully select individual barnacles on the test panel for measurement.

  • Measure the basal diameter of the barnacle using calipers or a microscope.

  • Position the shear probe of the force gauge at the base of the barnacle.

  • Apply a steady, increasing shear force to the barnacle until it detaches from the surface.

  • Record the maximum force required for detachment.

  • Calculate the adhesion strength by dividing the detachment force by the basal area of the barnacle (calculated from the measured diameter).

  • Repeat the measurement for a statistically significant number of barnacles on each test surface.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application and testing of this compound in marine paints.

antifouling_mechanism paint TBTA Copolymer Paint hydrolysis Hydrolysis in Seawater paint->hydrolysis Contact with seawater release Release of Tributyltin (TBT) hydrolysis->release organism Marine Fouling Organism release->organism Exposure inhibition Inhibition of Cellular Respiration (Oxidative Phosphorylation) organism->inhibition Uptake death Organism Death or Repulsion inhibition->death

Caption: Mechanism of action for TBTA-based self-polishing copolymer paint.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis synthesis Synthesis of TBTA Copolymer Binder formulation Paint Formulation synthesis->formulation panel_prep Test Panel Preparation and Coating formulation->panel_prep immersion Static Immersion (ASTM D3623) panel_prep->immersion leaching Leaching Rate Analysis panel_prep->leaching adhesion Barnacle Adhesion Test (ASTM D5618) immersion->adhesion fouling_rating Fouling Rating and Efficacy Assessment immersion->fouling_rating leaching_data Leaching Rate Quantification leaching->leaching_data adhesion_data Adhesion Strength Calculation adhesion->adhesion_data

Caption: Experimental workflow for evaluating TBTA-based antifouling paint.

logical_relationship cluster_properties Properties cluster_effects Effects cluster_consequences Consequences tbta This compound (TBTA) biocidal High Biocidal Activity tbta->biocidal hydrolysis Hydrolyzable Ester Linkage tbta->hydrolysis antifouling Effective Antifouling Performance biocidal->antifouling toxicity High Toxicity to Non-Target Marine Organisms biocidal->toxicity controlled_release Controlled Release (in Copolymers) hydrolysis->controlled_release economic Economic Benefits for Shipping antifouling->economic controlled_release->economic persistence Environmental Persistence and Bioaccumulation toxicity->persistence environmental Severe Environmental Damage persistence->environmental regulation Global Ban (IMO AFS Convention) environmental->regulation

Caption: Logical relationship of TBTA properties, effects, and consequences.

References

Application Note: Detection of Tributyltin Acrylate in Water by GC-MS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the quantitative analysis of tributyltin (TBT) in water samples. Tributyltin acrylate, a common component of antifouling paints, dissociates in water to form the tributyltin cation, which is the primary analyte of interest due to its high toxicity to aquatic organisms. Two primary analytical methodologies are presented: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are suitable for researchers, scientists, and professionals in drug development and environmental monitoring. This document includes comprehensive experimental protocols, a summary of quantitative performance data, and graphical representations of the analytical workflows.

Introduction

Tributyltin (TBT) compounds, including this compound, have been widely used as biocides in antifouling paints for ship hulls.[1] Despite restrictions on their use, their persistence and high toxicity at low concentrations necessitate sensitive and reliable analytical methods for their detection in aqueous environments.[2] The primary analytical challenge lies in the low volatility and ionic nature of TBT in water. This application note details two effective approaches to overcome these challenges: GC-MS with a derivatization step to increase volatility, and direct analysis by LC-MS/MS. The choice of method may depend on available instrumentation, required sensitivity, and sample matrix complexity.

Quantitative Data Summary

The performance of various analytical methods for the determination of tributyltin in water is summarized in the table below. These values are compiled from a range of studies and demonstrate the sensitivity and reliability of the techniques.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
GC-MS/MSStir Bar Sorptive Extraction (SBSE), Thermal Desorption11 pg/L60 pg/L-[2]
GC-MS/MSLiquid-Liquid Extraction (LLE), Ethylation-0.0426 ng/L106.3 ± 4%[3]
GC-MSHeadspace Solid-Phase Microextraction (HS-SPME), In-situ Derivatizationlow ng/L range--
GC-FIDSolid-Phase Extraction (SPE), Ethylation0.01 ppm (10 µg/L)0.003 ppm (3 µg/L)65%
LC-MS/MSDirect Injection (Seawater)---
LC-MS/MSAcetonitrile Extraction-50 ng/L (in seawater)85-115%[4]
µLC-ES-ITMS (EPA 8323)Solid-Phase Extraction (SPE)780 pg (absolute)--[5]
GC-ICP-MSLiquid-Liquid Extraction, Ethylation0.015 ng/L0.06 ng/L103%[3]

Experimental Protocols

Special Considerations for Organotin Analysis

Organotin compounds have a propensity to adsorb to glass surfaces. To ensure accurate and reproducible results, all glassware used in the extraction and analysis must be acid-washed.[5][6] A typical procedure involves washing with soapy water, rinsing with deionized water, soaking in an acid bath (e.g., HCl at pH <2) for at least 24 hours, followed by rinsing with deionized water and methanol, and then drying in an oven.[6]

Protocol 1: Analysis of Tributyltin by GC-MS with Derivatization

This protocol is a widely used and robust method for TBT analysis. Derivatization is necessary to make the TBT volatile for GC analysis.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Ethylation

This procedure is adapted from established methods for organotin analysis.[7][8]

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify the sample to a pH of approximately 4.5 using a sodium acetate buffer.

  • Internal Standard Spiking: Add an appropriate internal standard, such as deuterated tributyltin (TBT-d27), to a known volume of the water sample (e.g., 0.5 L) in a separatory funnel.

  • In-situ Derivatization: Add 1-2 mL of a freshly prepared 1% (w/v) sodium tetraethylborate (NaBEt4) solution in 0.1 M NaOH to the sample.[7][8] Gently shake the mixture to initiate the ethylation of TBT. Allow the reaction to proceed for approximately 1 hour, then add another 1 mL of the derivatizing agent and mix again.[7]

  • Extraction: Add 50 mL of dichloromethane (DCM) or hexane to the separatory funnel.[7] Cap and shake vigorously for 1-2 minutes, periodically venting the pressure. Allow the layers to separate.

  • Solvent Collection: Drain the organic layer (bottom layer for DCM) through a column of anhydrous sodium sulfate to remove residual water into a collection flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh portions of the organic solvent.

  • Concentration: Combine the organic extracts and concentrate the volume to approximately 2 mL using a gentle stream of nitrogen.

  • Solvent Exchange (if necessary): If the initial extraction solvent is not suitable for GC injection, it can be exchanged to a more appropriate solvent like hexane.

  • Final Volume Adjustment: Adjust the final volume to a precise amount (e.g., 1 mL) and add a recovery standard (e.g., tetrapropyltin) before GC-MS analysis.

2. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless or Programmable Temperature Vaporizer (PTV) injector.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., TG-5MS).[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An example program could be: initial temperature of 50°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for ethylated TBT.

    • Source Temperature: Typically around 250°C.[9]

Protocol 2: Analysis of Tributyltin by LC-MS/MS

This method offers the advantage of analyzing TBT directly without the need for a derivatization step.[4][6]

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on the principles outlined in EPA Method 8323.[5][6]

  • Sample Collection and Preservation: Collect a 2-liter water sample and acidify to pH 2.5 with hydrochloric acid (HCl).[5]

  • SPE Cartridge Conditioning: Use a C18 end-capped SPE cartridge. Condition the cartridge by passing 10 mL of methanol followed by 10 mL of reagent water.[5]

  • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 50 mL/minute.[5]

  • Washing: Wash the cartridge with 100 mL of reagent water to remove interfering salts.

  • Drying: Dry the cartridge thoroughly by applying a full vacuum for at least 10 minutes.[5]

  • Elution: Elute the trapped analytes with an appropriate solvent, such as methanol or acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis: LC-MS/MS

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 10 cm x 2.1 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, both containing a small percentage of an acidifier like formic acid (e.g., 0.2%).[10]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.[10]

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization in positive mode (ESI+).[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4][10] Monitor the transition of the precursor ion (the TBT cation) to one or more product ions. For TBT, a common transition is m/z 291 → 179.[10]

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample (0.5 L) Acidify Acidify to pH 4.5 (Acetate Buffer) Sample->Acidify Spike Spike with Internal Standard Acidify->Spike Derivatize Add NaBEt4 (Ethylation) Spike->Derivatize Extract Liquid-Liquid Extraction (DCM or Hexane) Derivatize->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate Extract (Nitrogen Stream) Dry->Concentrate FinalVol Adjust to Final Volume Concentrate->FinalVol GCMS GC-MS Analysis (SIM Mode) FinalVol->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for Tributyltin Analysis by GC-MS.

analytical_method_selection cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway start Need to Analyze Tributyltin in Water gcms_choice High Sensitivity & Robustness Available GC-MS start->gcms_choice lcms_choice No Derivatization Desired Available LC-MS/MS start->lcms_choice derivatization Derivatization Required (e.g., Ethylation) gcms_choice->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis spe Sample Cleanup/Concentration (SPE) lcms_choice->spe lcms_analysis LC-MS/MS Analysis spe->lcms_analysis

Caption: Decision tree for selecting an analytical method.

Conclusion

The analytical methods detailed in this application note provide robust and sensitive options for the determination of tributyltin in water samples. The GC-MS method with derivatization is a well-established and highly sensitive technique, particularly when coupled with advanced sample preparation methods like SBSE. The LC-MS/MS method offers a more direct analysis, avoiding the derivatization step, which can simplify sample preparation. The choice between these methods will depend on the specific laboratory capabilities, the required detection limits, and the nature of the water samples being analyzed. Adherence to strict quality control measures, including the use of acid-washed glassware and appropriate internal standards, is critical for obtaining accurate and reliable data.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Tributyltin Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin acrylate (TBTA) is an organotin compound known for its biocidal properties, which has led to its use in applications such as antifouling paints. However, due to the high toxicity and environmental persistence of tributyltin (TBT) compounds, their use has been heavily restricted.[1][2] Consequently, sensitive and reliable analytical methods are crucial for monitoring TBTA in various environmental matrices and ensuring compliance with regulatory limits. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of organotin compounds due to its high sensitivity and selectivity.[3][4]

This document provides detailed application notes and protocols for the analysis of this compound using GC-MS. The analytical approach for TBTA is based on the well-established methods for tributyltin and other organotin compounds. The core of the method involves a derivatization step to convert the polar and non-volatile tributyltin moiety into a more volatile and thermally stable form suitable for GC analysis.[1][5]

Principle of Analysis

The analysis of this compound by GC-MS typically involves the following key steps:

  • Sample Preparation and Extraction: The initial step involves extracting the organotin compounds from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., water, sediment, biological tissue).

  • Derivatization: Due to the low volatility of organotin compounds, a derivatization step is essential.[5][6] This process converts the ionic tributyltin species into a more volatile derivative. Common derivatization techniques include ethylation using sodium tetraethylborate (NaBEt₄) or hydride generation using sodium borohydride (NaBH₄).[2][7][8][9] During this step, the acrylate moiety of TBTA is cleaved, and the resulting tributyltin cation is derivatized.

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where the different organotin compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection: The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides both qualitative (identification) and quantitative (concentration) information.[3][10]

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram:

GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Water, Sediment, Biota) Extraction Extraction SampleCollection->Extraction Derivatization Ethylation or Hydride Generation Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation MS_Detection MS Detection (SIM/Scan Mode) Chromatographic_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis by GC-MS.

Detailed Experimental Protocols

The following protocols are generalized from established methods for organotin analysis and can be adapted for specific applications and matrices.

Protocol 1: Analysis of Tributyltin in Water Samples

1. Materials and Reagents:

  • This compound (TBTA) standard

  • Tripropyltin (TPrT) chloride or other suitable internal standard

  • Sodium tetraethylborate (NaBEt₄), 1% (w/v) in methanol (prepare fresh)[8]

  • Sodium acetate buffer (1 M, pH 4.5-5.4)[8][11]

  • Hexane or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Methanol (GC grade)

  • Deionized water

2. Sample Preparation and Derivatization:

  • To a 250-400 mL water sample in a separatory funnel, add an appropriate amount of internal standard (e.g., Tripropyltin).[1]

  • Adjust the pH of the sample to approximately 5 with sodium acetate buffer.[1]

  • Add 2 mL of hexane and shake vigorously for 1 minute.

  • In a fume hood, add 1 mL of 1% NaBEt₄ solution to the flask, stopper, and shake for 1-2 minutes.[8]

  • Place the flask on a mechanical shaker for 10-15 minutes.[8]

  • Allow the layers to separate for about 30 minutes.[8]

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

Protocol 2: Analysis of Tributyltin in Sediment/Solid Samples

1. Materials and Reagents:

  • Same as Protocol 1

  • Acetic acid

  • Methanol

  • Tropolone

  • Ultrasonic bath or shaker

2. Sample Preparation and Derivatization:

  • Weigh approximately 2 g of the homogenized solid sample into a centrifuge tube.

  • Add an appropriate amount of internal standard.

  • Add 10 mL of a methanol/acetic acid extraction solution (e.g., 10% acetic acid in methanol).[12] Tropolone can be added to the extraction solvent to aid in the extraction of organotin compounds.[12]

  • Extract the sample using an ultrasonic bath for 15-30 minutes or by shaking for 1 hour.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process twice more and combine the supernatants.

  • To the combined extract, add deionized water and adjust the pH to 4.5-5.4 with sodium acetate buffer.

  • Proceed with the derivatization and liquid-liquid extraction as described in Protocol 1, steps 3-9.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of derivatized organotin compounds. These may need to be optimized for your specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[2]
Injection Volume1 µL[11]
Inlet ModeSplitless[2]
Inlet Temperature250-280 °C
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min[7]
Oven ProgramInitial temp: 60°C, hold for 2 min; Ramp: 8-15°C/min to 280-300°C, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temp.230-250 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM) for higher sensitivity and selectivity[3]
Monitored Ions (for ethylated TBT)m/z 177, 235, 291 (quantification ion is typically m/z 235)

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of tributyltin using GC-MS. These values can be used as a benchmark for method validation.

ParameterMatrixDerivatizationValueReference
Limit of Detection (LOD) Coastal WaterEthylation0.70 ng/L[8]
Drug SubstanceHydride Generation1 ppm (as bis(tributyltin) oxide)[13]
Environmental Samples-0.23 - 22.11 pg/mL[12]
Limit of Quantification (LOQ) Coastal WaterEthylation2.1 ng/L[8]
Recovery Coastal WaterEthylation>97%[8]
Spiked Water (SPE)Ethylation65%[14]
Sediment-82-106%[12]
Linearity (R²) Coastal WaterEthylation0.998[8]
Environmental Samples-0.9725–0.9983[12]

Data Presentation and Analysis

The GC-MS data is processed using the instrument's software. For quantification, a calibration curve is generated using a series of standards of known concentrations. The concentration of tributyltin in the samples is then calculated based on the peak area of the analyte relative to the internal standard.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the analytical steps and the chemical transformation during derivatization.

Analytical Logic and Derivatization cluster_analyte Analyte in Sample cluster_process Analytical Process cluster_derivative Analyte for GC-MS cluster_analysis Analysis TBTA This compound (TBTA) (Non-volatile, Polar) Extraction Extraction from Matrix TBTA->Extraction Derivatization Derivatization (e.g., Ethylation with NaBEt₄) Extraction->Derivatization Ethyl_TBT Ethyltributyltin (Volatile, Thermally Stable) Derivatization->Ethyl_TBT GCMS GC-MS Analysis Ethyl_TBT->GCMS

Caption: Logical flow of this compound analysis and derivatization.

Conclusion

The GC-MS method, coupled with an appropriate sample preparation and derivatization procedure, provides a robust, sensitive, and selective approach for the analysis of this compound in various matrices. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the monitoring and analysis of this important environmental contaminant. Method validation should always be performed to ensure the accuracy and reliability of the results for a specific sample matrix and instrument.

References

Application Notes and Protocols: Leaching Rate Studies of Tributyltin Acrylate from Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) compounds, particularly tributyltin acrylate, have been extensively used as biocides in antifouling paints for marine vessels. Their effectiveness lies in the controlled release of TBT, which is highly toxic to a wide range of marine organisms that cause biofouling. The mechanism of release is typically from a self-polishing copolymer (SPC) paint matrix. In these systems, the TBT acrylate is part of a copolymer backbone. The bond between the TBT and the acrylate polymer is designed to hydrolyze upon contact with seawater, leading to a gradual release of the TBT biocide and a simultaneous "polishing" of the paint surface, which exposes a fresh layer of antifouling agent.[1][2]

Understanding the leaching rate of TBT from these coatings is crucial for several reasons. Firstly, it determines the efficacy and lifespan of the antifouling paint. A controlled and steady leaching rate is desirable for long-term protection. Secondly, due to the high toxicity of TBT to non-target marine organisms, environmental regulations strictly control the maximum allowable leaching rate. Therefore, accurate measurement of TBT leaching is essential for both product development and regulatory compliance.

These application notes provide detailed protocols for studying the leaching rate of this compound from coatings, including coating preparation, standardized leaching procedures, and analytical quantification of TBT in seawater.

Data Presentation

Table 1: Summary of Tributyltin (TBT) Leaching Rates from Acrylate Coatings
Coating SystemTest MethodTemperature (°C)Rotation Speed (rpm)Leaching Rate (µg TBT/cm²/day)Reference(s)
TBT Methacrylate/Methyl Methacrylate CopolymerASTM/EPA Rotating Cylinder2560 ± 101.0 - 3.0[3]
TBT Methacrylate/Methyl Methacrylate CopolymerBubbling Method25N/A (200 ml/min air stream)Lower than ASTM/EPA by a factor of 1.3-1.5[3]
TBT Methacrylate/Methyl Methacrylate CopolymerStatic Immersion2001.0 - 2.0[3]
Commercial TBT Self-Polishing CopolymerRegulatory LimitN/AN/A≤ 4.0[4]

Experimental Protocols

Protocol 1: Formulation and Application of this compound Coating

This protocol describes the preparation of a model TBT acrylate self-polishing copolymer and its application to test cylinders for leaching studies.

1. Materials:

  • Tributyltin methacrylate (TBTMA)

  • Methyl methacrylate (MMA)

  • Acrylonitrile (AN) (optional, for terpolymer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Xylene (solvent)

  • Vinyl copolymer resin

  • External plasticizer

  • Rosin

  • Cuprous oxide (supplementary biocide)

  • Pigments (e.g., talc, barium sulfate)

  • Polycarbonate cylinders (for ASTM D5108)

2. Copolymer Synthesis: [5][6] a. In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, prepare a mixture of TBTMA and MMA in xylene. A typical monomer ratio can be varied to achieve different TBT contents in the final polymer (e.g., 15-35 wt% TBTMA).[7] b. Deaerate the mixture by bubbling with nitrogen for 30 minutes. c. Heat the mixture to 80°C. d. In a separate flask, dissolve AIBN initiator in xylene. e. Add the initiator solution to the monomer mixture dropwise over a period of 3 hours while maintaining the temperature at 80°C and continuous stirring under a nitrogen atmosphere. f. After the addition is complete, continue the reaction for another 4-6 hours to ensure high monomer conversion. g. The resulting copolymer solution can be used directly for paint formulation.

3. Paint Formulation: [5][7] a. To the synthesized TBT acrylate copolymer solution, add a binder mixture consisting of a vinyl copolymer, an external plasticizer, and rosin. b. Incorporate cuprous oxide as a supplementary biocide and pigments such as talc and barium sulfate to achieve the desired paint properties. c. Mix all components thoroughly using a high-speed disperser until a homogeneous paint is obtained.

4. Coating Application: a. Prepare the surface of the polycarbonate test cylinders according to ASTM D5108 specifications to ensure proper adhesion. b. Apply the formulated TBT acrylate paint to the test cylinders using a suitable method (e.g., dipping, spraying) to achieve a uniform dry film thickness. c. Allow the coated cylinders to dry and cure according to the paint manufacturer's instructions or for a standardized period (e.g., 7 days at ambient temperature).

Protocol 2: Determination of TBT Leaching Rate using the Rotating Cylinder Method (Adapted from ASTM D5108)

This protocol outlines the procedure for measuring the TBT leaching rate in a controlled laboratory setting.

1. Apparatus:

  • Rotating cylinder apparatus

  • Holding tank with circulating synthetic seawater (prepared according to ASTM D1141)

  • Measuring containers (1.5 L capacity)

  • Temperature control system (to maintain 25 ± 1°C)

  • pH meter

2. Procedure: a. Place the coated and cured test cylinders in the holding tank with circulating synthetic seawater for an initial conditioning period (e.g., 24 hours). The seawater should be maintained at 25 ± 1°C and a pH of 8.1 ± 0.1. b. At specified time intervals (e.g., days 1, 3, 7, 10, 14, 21, 28, 35, 42, and 45), transfer each test cylinder from the holding tank to a measuring container filled with 1500 mL of fresh synthetic seawater. c. Rotate the cylinder in the measuring container at a constant speed of 60 ± 5 rpm for 1 hour. d. After 1 hour, stop the rotation and remove the cylinder. The seawater in the measuring container now contains the leached TBT. e. Return the test cylinder to the holding tank to continue the aging process. f. Collect a water sample from the measuring container for TBT analysis.

3. Calculation of Leaching Rate: The leaching rate (LR) is calculated using the following formula: LR (µg/cm²/day) = (C x V) / (A x t) Where:

  • C = Concentration of TBT in the seawater sample (µg/L)
  • V = Volume of seawater in the measuring container (L)
  • A = Surface area of the coated cylinder (cm²)
  • t = Duration of the leaching test in the measuring container (in days, i.e., 1/24)

Protocol 3: Analysis of Tributyltin in Seawater by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the extraction, derivatization, and quantification of TBT from seawater samples.

1. Reagents and Materials:

  • Hexane (pesticide grade)

  • Sodium tetraethylborate (NaBEt₄) solution (1% w/v in deionized water, freshly prepared)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Anhydrous sodium sulfate

  • Tributyltin chloride (TBTCl) standard solution

  • Tripropyltin chloride (TPrTCl) (internal standard)

  • Separatory funnels

  • Gas chromatograph with a mass selective detector (GC-MS)

2. Sample Preparation: [8][9] a. Take a known volume of the seawater sample (e.g., 250 mL) collected from the leaching experiment. b. Add a known amount of the internal standard (TPrTCl) to the sample. c. Adjust the pH of the sample to 4.5 using the sodium acetate buffer. d. Transfer the sample to a separatory funnel and add 25 mL of hexane. Shake vigorously for 2 minutes. Allow the layers to separate and collect the hexane layer. Repeat the extraction twice more with fresh hexane. e. Combine the hexane extracts and dry them by passing through a funnel containing anhydrous sodium sulfate. f. To the dried extract, add 1 mL of freshly prepared 1% NaBEt₄ solution and shake for 10 minutes to derivatize the TBT to a more volatile form (tetraethyltin). g. Concentrate the derivatized extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis: [10]

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 60°C for 1 min, then ramp at 30°C/min to 300°C and hold for 5 min.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of derivatized TBT and the internal standard.

4. Quantification: Create a calibration curve using standard solutions of TBTCl that have undergone the same extraction and derivatization procedure. Quantify the TBT concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Hydrolysis Mechanism of this compound Copolymer

G cluster_coating Coating Surface cluster_seawater Seawater Interface cluster_release Release Products cluster_polishing Self-Polishing Action polymer TBT-Acrylate Copolymer (-CH2-C(COOSn(C4H9)3)-)n hydrolysis Hydrolysis Reaction polymer->hydrolysis seawater H2O seawater->hydrolysis tbt Tributyltin (TBT) (C4H9)3Sn+ hydrolysis->tbt Release of Biocide polymer_ion Hydrophilic Polymer (-CH2-C(COO-)-)n hydrolysis->polymer_ion Formation of Polyelectrolyte erosion Erosion of Polymer Layer polymer_ion->erosion new_surface Exposure of Fresh Antifouling Surface erosion->new_surface

Caption: Hydrolysis and self-polishing mechanism of a TBT-acrylate copolymer in seawater.

Experimental Workflow for TBT Leaching Rate Study

G cluster_prep Preparation Phase cluster_leaching Leaching Phase (ASTM D5108) cluster_analysis Analysis Phase cluster_data Data Processing synthesis 1. Synthesize TBT-Acrylate Copolymer formulation 2. Formulate Antifouling Paint synthesis->formulation application 3. Coat Test Cylinders formulation->application conditioning 4. Condition Cylinders in Flowing Seawater application->conditioning leach_step 5. Leach in Measuring Container (1 hr @ 60 rpm) conditioning->leach_step sampling 6. Collect Seawater Sample leach_step->sampling repeat 7. Repeat at Intervals sampling->repeat Return cylinder to holding tank extraction 8. Extract & Derivatize TBT sampling->extraction gcms 9. Analyze by GC-MS extraction->gcms quantification 10. Quantify TBT Concentration gcms->quantification calculation 11. Calculate Leaching Rate quantification->calculation

Caption: Overall workflow for determining the TBT leaching rate from coatings.

References

Application Notes and Protocols: Tributyltin Acrylate as a Wood Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin acrylate (TBTA) is an organotin compound that has been investigated for its potent biocidal properties as a wood preservative. As a member of the tributyltin (TBT) family, it exhibits broad-spectrum efficacy against a wide range of wood-destroying organisms, including fungi and insects. The mechanism of action is primarily attributed to the disruption of mitochondrial function in these organisms. However, the use of tributyltin compounds is heavily restricted due to their high toxicity to non-target aquatic organisms and their persistence in the environment. These application notes provide a summary of the available information on TBTA as a wood preservative, detailing its mechanism of action, standardized protocols for its evaluation, and a discussion on its environmental and health implications. Due to the limited availability of specific quantitative performance data for this compound in publicly accessible literature, this document emphasizes the standardized methodologies for generating such data.

Data Presentation

Table 1: Efficacy of this compound (TBTA) Treated Wood against Basidiomycetes in a Soil-Block Test (AWPA E10)

Preservative Retention ( kg/m ³)Test FungusMean Percent Weight Loss (%)Standard Deviation
0 (Untreated Control)Gloeophyllum trabeumDataData
XGloeophyllum trabeumDataData
YGloeophyllum trabeumDataData
ZGloeophyllum trabeumDataData
0 (Untreated Control)Trametes versicolorDataData
XTrametes versicolorDataData
YTrametes versicolorDataData
ZTrametes versicolorDataData

Table 2: Termite Resistance of this compound (TBTA) Treated Wood (ASTM D3345)

Preservative Retention ( kg/m ³)Termite SpeciesMean Wood Weight Loss (%)Termite Mortality (%)Visual Attack Rating (0-10)
0 (Untreated Control)Reticulitermes flavipesDataDataData
XReticulitermes flavipesDataDataData
YReticulitermes flavipesDataDataData
ZReticulitermes flavipesDataDataData

Table 3: Leaching of Tin from this compound (TBTA) Treated Wood (AWPA E11)

Preservative Retention ( kg/m ³)Leaching Period (hours)Cumulative Tin Leached (µg/cm²)Percentage of Initial Tin Leached (%)
X6DataData
X24DataData
X48DataData
X96DataData
X144DataData
X192DataData
X240DataData
X288DataData
X336DataData

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and environmental properties of this compound as a wood preservative, based on established standards from the American Wood Protection Association (AWPA) and ASTM International.

Wood Treatment Protocol
  • Sample Preparation: Prepare small, clear, sapwood blocks of a susceptible wood species (e.g., Southern Yellow Pine, Pinus spp.) according to the dimensions specified in the relevant testing standard (e.g., 19x19x19 mm for AWPA E10).

  • Preservative Solution Preparation: Prepare treating solutions of this compound in a suitable organic solvent (e.g., toluene, xylene) to achieve a range of desired preservative concentrations.

  • Impregnation: Place the wood blocks in a desiccator and apply a vacuum for at least 30 minutes. Introduce the treating solution into the desiccator to submerge the blocks. Release the vacuum and allow the blocks to soak for a specified period (e.g., 2 hours). For higher retention, a pressure treatment cycle can be employed.

  • Post-Treatment Conditioning: Remove the blocks from the solution, wipe off excess preservative, and weigh them to determine the gross retention of the solution. Allow the blocks to air-dry in a fume hood to allow the solvent to evaporate.

Efficacy against Wood-Destroying Fungi (AWPA E10 Soil-Block Test)
  • Culture Preparation: Prepare culture bottles with a soil substrate and sterilize. Inoculate the soil with a pure culture of a relevant wood-destroying fungus (e.g., the brown-rot fungus Gloeophyllum trabeum or the white-rot fungus Trametes versicolor).

  • Incubation of Cultures: Incubate the culture bottles at the optimal temperature and humidity for the test fungus until the mycelium covers the surface of the soil.

  • Exposure of Wood Blocks: Place the conditioned and weighed TBTA-treated and untreated control wood blocks onto the surface of the actively growing mycelium in the culture bottles.

  • Incubation: Incubate the bottles for a specified period (typically 12 weeks) under controlled temperature and humidity conditions.

  • Data Collection: After incubation, carefully remove the wood blocks, clean off any surface mycelium, and oven-dry them to a constant weight. Calculate the percentage weight loss of each block as an indicator of decay.

Termite Resistance Test (ASTM D3345)
  • Test Setup: Place a pre-weighed TBTA-treated or untreated control wood block in a container with a known number of subterranean termites (e.g., Reticulitermes flavipes) in a sand or soil substrate.

  • Incubation: Maintain the containers in a dark, controlled environment with optimal temperature and humidity for termite activity for a standard duration (e.g., 4 weeks).

  • Data Collection: At the end of the test period, remove the wood blocks and determine the final oven-dry weight to calculate the percentage weight loss. Count the number of surviving termites to determine the mortality rate. Assign a visual rating to the wood blocks based on the extent of termite attack using a standardized scale (e.g., 10 for no damage to 0 for complete failure).

Leaching Test (AWPA E11)
  • Sample Preparation: Use TBTA-treated wood blocks, with the end-grain sealed with a water-resistant coating to ensure leaching primarily occurs from the side-grain surfaces.

  • Leaching Procedure: Immerse the treated blocks in a known volume of deionized water. At specified time intervals (e.g., 6, 24, 48, 96, 144, 192, 240, 288, and 336 hours), remove the leachate and replace it with fresh deionized water.

  • Analysis: Analyze the collected leachate samples for tin content using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Calculation: Calculate the cumulative amount of tin leached per unit surface area of the wood block over the duration of the test.

Mandatory Visualizations

Signaling Pathway of Tributyltin (TBT) Toxicity

Tributyltin compounds exert their toxic effects primarily through the disruption of mitochondrial function, leading to apoptosis or necrosis. The following diagram illustrates the key molecular interactions of TBT within a cell.

TBT_Toxicity_Pathway cluster_mitochondrion Mitochondrial Effects TBT Tributyltin (TBT) ATP_Synthase ATP Synthase TBT->ATP_Synthase Inhibition ANT Adenine Nucleotide Translocator (ANT) TBT->ANT Interaction with Thiol Residues Mitochondrion Mitochondrion ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to MPTP Mitochondrial Permeability Transition Pore (mPTP) ANT->MPTP Opening CytochromeC Cytochrome c MPTP->CytochromeC Release Caspases Caspase Activation CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Molecular mechanism of tributyltin-induced mitochondrial dysfunction and apoptosis.

Experimental Workflow for Evaluating this compound as a Wood Preservative

The following diagram outlines the logical flow of experiments for the comprehensive evaluation of a novel wood preservative like this compound.

Wood_Preservative_Workflow Start Start: Synthesize and Characterize TBTA WoodTreatment Wood Sample Treatment (Varying Retentions) Start->WoodTreatment EfficacyTesting Efficacy Testing WoodTreatment->EfficacyTesting LeachingTest Leaching Test (AWPA E11) WoodTreatment->LeachingTest FungalTest Fungal Decay Test (AWPA E10) EfficacyTesting->FungalTest Against Fungi TermiteTest Termite Resistance Test (ASTM D3345) EfficacyTesting->TermiteTest Against Termites DataAnalysis Data Analysis and Comparison FungalTest->DataAnalysis TermiteTest->DataAnalysis LeachingTest->DataAnalysis Conclusion Conclusion on Efficacy, Durability, and Environmental Risk DataAnalysis->Conclusion

Caption: Experimental workflow for the evaluation of this compound wood preservative.

Concluding Remarks

This compound, like other TBT compounds, possesses significant biocidal activity that makes it effective as a wood preservative. The provided protocols, based on internationally recognized standards, offer a robust framework for the systematic evaluation of its performance against wood-destroying organisms and its potential for environmental release. The primary mechanism of its toxicity is the impairment of mitochondrial function, a pathway that is highly conserved across many species, explaining its broad efficacy and its toxicity to non-target organisms.

It is imperative for any research in this area to be conducted with stringent safety protocols due to the high mammalian toxicity of organotin compounds. Furthermore, the severe and lasting environmental impact of tributyltins necessitates a thorough risk assessment. The use of such compounds is heavily regulated, and in many regions, banned for most applications. Future research in wood preservation is largely focused on the development of effective, yet more environmentally benign alternatives.

Application Notes and Protocols: Tributyltin Acrylate in Self-Polishing Copolymer Antifouling Paints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) compounds, particularly tributyltin acrylate, were historically the most effective biocides used in antifouling paints for marine vessels.[1][2][3] Their mechanism of action relies on the gradual hydrolysis of the TBT-acrylate copolymer in seawater. This process, known as self-polishing, ensures a consistent release of the TBT biocide, preventing the settlement and growth of marine organisms such as barnacles, algae, and mollusks on ship hulls.[4][5][6] The application of these paints significantly reduces frictional drag, leading to improved fuel efficiency and operational longevity for ships.[3]

However, the widespread use of TBT-based paints led to severe environmental consequences. TBT is highly toxic to non-target marine life, causing endocrine disruption, imposex (the development of male sexual characteristics in female snails), and shell malformations in oysters even at extremely low concentrations.[1][4] Due to its persistence in marine sediments and bioaccumulation in the food chain, the International Maritime Organization (IMO) banned the application of TBT-based antifouling paints in 2003, with a complete prohibition by 2008.[7][8][9]

These application notes provide a detailed overview of the chemistry, formulation, and evaluation of this compound-based self-polishing copolymer antifouling paints for historical and comparative research purposes.

Mechanism of Action: Self-Polishing Copolymers

The effectiveness of this compound antifouling paints is based on a self-polishing mechanism. The paint binder is a copolymer, typically of this compound (or methacrylate) and another monomer like methyl methacrylate. When the painted hull is immersed in seawater, the organotin ester linkage in the copolymer undergoes hydrolysis. This chemical reaction cleaves the tributyltin moiety from the polymer backbone. As the TBT is released, the remaining polymer becomes hydrophilic and erodes away with the movement of the vessel through the water, exposing a fresh layer of antifouling paint. This controlled erosion, or "self-polishing," ensures a smooth hull surface and a steady release of the biocide over the paint's service life, which could be up to 60 months.[6][10]

Data Presentation

Table 1: Typical Leaching Rates of Tributyltin from Self-Polishing Paints
Paint FormulationTest MethodLeaching Rate (µg TBT/cm²/day)Reference
TBT Acrylate CopolymerASTM/EPA Method1-3[11]
TBT Acrylate CopolymerBubbling Method1-2[11]
Triphenyltin (TPT) Copolymer-0.8-1.8 (after 18 months)[11]
Table 2: Antifouling Performance of TBT-Based Paints
Fouling OrganismObservationEfficacyReference
General marine foulingNo barnacles or other sea life observed after 26 months on fishing vessels.Excellent[5]
Barnacles (Balanus amphitrite)Settlement assays showed efficacy.Effective[12]

Experimental Protocols

Synthesis of this compound Copolymers

The synthesis of this compound copolymers typically involves the free-radical polymerization of this compound (or methacrylate) with a co-monomer, such as methyl methacrylate or butyl acrylate.

Materials:

  • This compound (TBTA) or Tributyltin methacrylate (TBTMA)

  • Methyl methacrylate (MMA)

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Toluene or xylene as a solvent

Procedure:

  • A solution of the monomers (e.g., a specific molar ratio of TBTA and MMA) and the initiator (AIBN) is prepared in the chosen solvent in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

  • The reaction mixture is purged with nitrogen to remove oxygen, which can inhibit polymerization.

  • The vessel is heated to the reaction temperature (typically 60-80 °C) to initiate polymerization.

  • The reaction is allowed to proceed for several hours until the desired conversion is achieved.

  • The resulting copolymer solution can be purified by precipitation in a non-solvent like methanol, followed by filtration and drying.

Formulation of a TBT Self-Polishing Antifouling Paint

This is a representative formulation and can be adjusted based on specific performance requirements.

Components:

  • This compound copolymer (binder)

  • Cuprous oxide (biocide)

  • Zinc oxide (pigment and to control polishing rate)

  • Iron oxide (pigment)

  • Chlorinated paraffin (plasticizer)

  • Bentonite clay (anti-settling agent)

  • Xylene/Toluene (solvent)

Procedure:

  • The TBT acrylate copolymer is dissolved in the solvent mixture in a high-speed disperser.

  • The pigments (cuprous oxide, zinc oxide, iron oxide) and the anti-settling agent are slowly added to the binder solution under continuous mixing.

  • The mixture is dispersed at high speed to achieve a fine and uniform pigment dispersion.

  • The plasticizer is then added, and mixing is continued until a homogeneous paint is obtained.

  • The viscosity of the final paint is adjusted with additional solvent if necessary.

Evaluation of Antifouling Performance

The antifouling performance of the paint is evaluated through static or dynamic immersion tests in a marine environment.

Static Immersion Test (based on ASTM D3623/D6990): [13]

  • Panel Preparation: Test panels (e.g., fiberglass or steel) are coated with the antifouling paint system according to the manufacturer's specifications. A negative control (uncoated panel) and a positive control (a paint with known performance) should be included.[14]

  • Immersion: The panels are mounted on a rack and immersed in the sea at a location with significant fouling pressure.

  • Evaluation: The panels are periodically inspected (e.g., monthly) and photographed. The extent of fouling is assessed by identifying the types of fouling organisms and quantifying the percentage of the panel surface covered by each type. A fouling resistance (FR) rating can be calculated, where FR 100 indicates no fouling.[13]

Dynamic Immersion Test (Rotor Test):

This test simulates the conditions on a moving ship's hull and is used to determine the polishing rate of the paint.

  • Apparatus: A rotating drum or cylinder apparatus is used, which is immersed in a tank of seawater.

  • Procedure: Coated panels are attached to the rotor, which is then rotated at a controlled speed to simulate different vessel speeds.

  • Measurement: The thickness of the paint film is measured at regular intervals to determine the rate of erosion (polishing rate), typically expressed in micrometers per month.[5]

Visualizations

Self_Polishing_Mechanism cluster_paint Antifouling Paint Layer cluster_seawater Seawater Interface Copolymer TBT-Acrylate Copolymer Hydrolysis Hydrolysis Copolymer->Hydrolysis Hydrolysis Reaction Biocide Cuprous Oxide Seawater Seawater (H₂O) Seawater->Hydrolysis TBT_Release Tributyltin (TBT) Hydrolysis->TBT_Release Release of Polymer_Erosion Polymer Backbone Erosion (Self-Polishing) Hydrolysis->Polymer_Erosion Causes Fresh_Layer Fresh Paint Surface Polymer_Erosion->Fresh_Layer Exposes Fresh_Layer->Copolymer

Caption: Self-polishing mechanism of TBT-acrylate copolymer paints.

Experimental_Workflow Start Start: Synthesis & Formulation Synthesis Copolymer Synthesis (TBTA + MMA) Start->Synthesis Formulation Paint Formulation Synthesis->Formulation Application Paint Application to Test Panels Formulation->Application Immersion Immersion in Seawater Application->Immersion Static_Test Static Test (ASTM D3623/D6990) Immersion->Static_Test Dynamic_Test Dynamic Test (Rotor) Immersion->Dynamic_Test Fouling_Analysis Fouling Analysis (% Coverage, Organism ID) Static_Test->Fouling_Analysis Polishing_Analysis Polishing Rate Measurement (Film Thickness) Dynamic_Test->Polishing_Analysis Data_Evaluation Data Evaluation & Comparison Fouling_Analysis->Data_Evaluation Polishing_Analysis->Data_Evaluation

Caption: Workflow for evaluating TBT antifouling paints.

References

Application Notes and Protocols: Controlled Release of Tributyltin Acrylate from Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) compounds, particularly tributyltin acrylate (TBTA) and methacrylate (TBTMA), have been extensively incorporated into polymer matrices, primarily for antifouling coatings on marine vessels. The effectiveness of these coatings relies on the controlled release of the TBT biocide into the surrounding water. This document provides detailed application notes and protocols for the synthesis of TBT-containing acrylate copolymers and the subsequent analysis of their controlled release mechanisms. The primary mechanism of release is the hydrolysis of the ester linkage between the TBT moiety and the polymer backbone when exposed to seawater.[1][2]

Key Concepts

The release of TBT from acrylate copolymers is governed by a surface hydrolysis reaction. The polymer is designed to be slightly soluble in seawater, and as the TBT ester on the surface hydrolyzes, the polymer backbone becomes more hydrophilic, swells, and eventually erodes, exposing a fresh layer of TBT-containing polymer. This process provides a steady and controlled release of the biocide over time. The rate of hydrolysis, and therefore the release rate of TBT, is influenced by several factors including the chemical composition of the polymer, the concentration of TBT acrylate in the copolymer, and environmental conditions such as pH, salinity, and temperature.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of Tributyltin Methacrylate (TBTMA) / Methyl Methacrylate (MMA) Copolymers by Free Radical Polymerization

This protocol describes the synthesis of a copolymer of tributyltin methacrylate (TBTMA) and methyl methacrylate (MMA) via solution polymerization using azobisisobutyronitrile (AIBN) as a free radical initiator. The ratio of TBTMA to MMA can be varied to control the release characteristics of the resulting polymer.

Materials:

  • Tributyltin methacrylate (TBTMA)

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Nitrogen inlet

  • Heating mantle

  • Schlenk line (optional, for rigorous inert atmosphere)

Procedure:

  • Monomer Preparation: Remove the inhibitor from MMA by washing with an aqueous solution of sodium hydroxide, followed by washing with deionized water until neutral. Dry the MMA over anhydrous magnesium sulfate and then distill under reduced pressure.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the desired molar ratio of TBTMA and MMA in anhydrous toluene. A typical starting point is a 1:3 molar ratio of TBTMA to MMA. The total monomer concentration in toluene should be around 2 M.

  • Initiator Addition: Add AIBN as the initiator. A typical concentration is 1 mol% with respect to the total moles of monomers.

  • Inert Atmosphere: De-gas the solution by bubbling with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization. Maintain a positive pressure of nitrogen throughout the reaction.

  • Polymerization: Heat the reaction mixture to 70-80°C with constant stirring. The polymerization is typically carried out for 6-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by techniques such as gas chromatography (GC) or by precipitating the polymer and measuring the yield.

  • Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it several times with fresh methanol to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer under vacuum at 40-50°C to a constant weight.

  • Characterization: Characterize the copolymer for its composition (e.g., by tin analysis or NMR spectroscopy), molecular weight (by gel permeation chromatography - GPC), and thermal properties (by differential scanning calorimetry - DSC).

Protocol 2: Determination of TBT Release Rate from Polymer Coatings

This protocol outlines the procedure for measuring the leaching rate of TBT from a polymer coating into artificial seawater, followed by quantification using Gas Chromatography with an Electron Capture Detector (GC-ECD). This method is adapted from standard procedures like ASTM D6442-06.

Materials and Equipment:

  • TBT-containing polymer synthesized as per Protocol 1

  • Cylindrical test specimens (e.g., made of polycarbonate)

  • Coating application equipment (e.g., dip coater, spray gun)

  • Leaching tank with a controlled stirring mechanism

  • Artificial seawater (prepared according to ASTM D1141)

  • Hexane, high purity for extraction

  • Sodium tetraethylborate (NaBEt₄) solution (derivatizing agent)

  • Sodium acetate buffer (pH 5)

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD)

  • Appropriate GC column (e.g., non-polar capillary column)

  • Standard solutions of TBT chloride for calibration

Procedure:

  • Coating Application:

    • Dissolve the synthesized TBT-acrylate copolymer in a suitable solvent (e.g., xylene or toluene) to form a paint formulation.

    • Apply a uniform coating of the polymer solution onto the cylindrical test specimens. Ensure a consistent and known surface area is coated.

    • Allow the coatings to dry completely as per the formulation's specifications.

  • Leaching Test:

    • Place the coated cylinders in a leaching tank containing a known volume of artificial seawater.

    • Maintain the seawater at a constant temperature (e.g., 25°C) and stir at a controlled rate to simulate water flow.

    • At specified time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), collect a known volume of the seawater sample from the tank.

    • After each sampling, replenish the tank with an equal volume of fresh artificial seawater to maintain a constant volume.

  • Sample Preparation for GC-ECD Analysis:

    • To a known volume of the collected seawater sample, add a sodium acetate buffer to adjust the pH to around 5.

    • Add a known amount of an internal standard (e.g., tripentyltin chloride) to correct for extraction efficiency.

    • Extract the organotin compounds from the aqueous sample into an organic solvent like hexane by vigorous shaking in a separatory funnel.

    • Separate the organic layer.

    • Derivatize the TBT to a more volatile form for GC analysis. This is typically done by ethylation using sodium tetraethylborate (NaBEt₄). The TBT cation will react to form tributylethyltin.

    • Wash the organic layer with deionized water and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

  • GC-ECD Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-ECD.

    • Set the GC oven temperature program, injector temperature, and detector temperature to achieve optimal separation and detection of the derivatized TBT.

    • Quantify the concentration of TBT in the sample by comparing the peak area to a calibration curve prepared from standard solutions of TBT chloride that have undergone the same extraction and derivatization process.

  • Calculating the Release Rate:

    • Calculate the mass of TBT leached into the seawater at each time point.

    • The release rate (R) is typically expressed in micrograms of TBT released per square centimeter of the coated surface per day (µg/cm²/day).

    • Calculate the average release rate over each sampling interval.

Data Presentation

The controlled release of TBT is highly dependent on the polymer composition and environmental factors. The following tables summarize hypothetical, yet representative, quantitative data to illustrate these relationships.

Table 1: Effect of TBTMA Content in TBTMA/MMA Copolymer on TBT Release Rate

Molar Ratio (TBTMA:MMA)TBTMA Content (mol%)Average TBT Release Rate (µg/cm²/day) at Day 28
1:4201.5
1:3252.8
1:2334.5
1:1507.2
Conditions: Artificial seawater, 25°C, pH 8.2, constant stirring.

Table 2: Effect of Environmental Conditions on TBT Release Rate from a TBTMA/MMA (1:2) Copolymer

pHSalinity (ppt)Temperature (°C)Average TBT Release Rate (µg/cm²/day)
7.535253.8
8.235254.5
8.225254.1
8.235153.2
8.235305.9

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this document.

Caption: Mechanism of TBT release via surface hydrolysis of the polymer.

Experimental_Workflow cluster_synthesis Polymer Synthesis (Protocol 1) cluster_release Release Rate Measurement (Protocol 2) Monomers TBTMA + MMA Monomers Polymerization Solution Polymerization (70-80°C, N₂) Monomers->Polymerization Initiator AIBN Initiator Initiator->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Copolymer Purified TBTMA/MMA Copolymer Drying->Copolymer Coating Coat Test Cylinders Copolymer->Coating Leaching Immerse in Artificial Seawater (Controlled T, pH, Stirring) Coating->Leaching Sampling Collect Seawater Samples at Intervals Leaching->Sampling Extraction Liquid-Liquid Extraction with Hexane Sampling->Extraction Derivatization Ethylation with NaBEt₄ Extraction->Derivatization Analysis GC-ECD Analysis Derivatization->Analysis Calculation Calculate Release Rate (µg/cm²/day) Analysis->Calculation

Caption: Workflow for synthesis and release rate determination of TBT copolymers.

References

Application Notes and Protocols for Biocides in Industrial Water Systems: A Historical Perspective on Tributyltin Acrylate and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A-1: Introduction and Important Advisory

For decades, tributyltin (TBT) compounds, including tributyltin acrylate, were utilized as highly effective broad-spectrum biocides in applications such as antifouling paints for marine vessels and, to a lesser extent, in industrial water systems.[1][2][3] Their efficacy stemmed from their ability to prevent the growth of a wide array of microorganisms, algae, and mollusks.[3]

However, tributyltin is now recognized as one of the most toxic substances intentionally introduced into the environment.[4] It is a potent endocrine-disrupting chemical, extremely toxic to non-target aquatic life, and persists in the environment, leading to bioaccumulation and biomagnification in the food chain.[3][5][6] Due to its severe environmental impact, the use of TBT in antifouling applications has been banned globally under the International Maritime Organization's (IMO) Anti-Fouling Systems (AFS) Convention.[7] Many countries and regions, including Europe since 2003, have severely restricted or banned its use in all applications.[5]

These application notes are intended for researchers, scientists, and professionals in the field. They provide a historical context for the use of this compound, summarize its properties, and detail the modern, safer, and legally compliant alternatives for microbial control in industrial water systems. This document does not provide a protocol for the formulation of tributyltin-based biocides due to their extreme toxicity and the global regulations prohibiting their use. Instead, it focuses on the principles of biocide evaluation and the application of current, environmentally acceptable solutions.

A-2: Physicochemical and Toxicological Profile of Tributyltin Compounds

The data below summarizes the properties of tributyltin compounds to illustrate the characteristics that made them effective as biocides and the ecotoxicological data that necessitated their prohibition.

Table 1: Physicochemical Properties of Tributyltin Methacrylate

PropertyValueReference
Chemical Formula C₁₆H₃₂O₂Sn[1]
Molecular Weight 375.1 g/mol [1]
Physical State Liquid[1]
Water Solubility Low[3][5]
Log K_ow_ 3.19 – 3.84[3]
Primary Use Biocide in marine anti-fouling paints, wood preservation, antifungal agent[1][2]

Table 2: Summary of Ecotoxicological Data for Tributyltin (TBT)

ParameterValueSpecies/SystemReference
Chronic Criterion (Freshwater) 0.072 µg/LAquatic Life[6]
Acute Criterion (Freshwater) 0.46 µg/LAquatic Life[6]
Chronic Criterion (Saltwater) 0.0074 µg/LAquatic Life[6]
Acute Criterion (Saltwater) 0.42 µg/LAquatic Life[6]
Observed Effects Endocrine disruption, imposex in snails, immunosuppression, mortalityMarine Mollusks[5][8]
Environmental Fate Adsorbs readily to sediment, persistent with a half-life of up to 30 years in sedimentAquatic Environments[3]

A-3: General Protocol for Efficacy Evaluation of Biocides

The following is a generalized protocol for evaluating the efficacy of any biocide for an industrial water system. This methodology is crucial for screening safer TBT alternatives.

Protocol 1: Biocide Efficacy Testing

  • Sample Collection:

    • Collect water samples from the target industrial system (e.g., cooling tower basin, process water loop).

    • Characterize the baseline microbial load using techniques such as plate counts (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) or ATP (adenosine triphosphate) monitoring.

  • Biocide Dosing (Bench-Scale):

    • Prepare stock solutions of the test biocide.

    • In a series of flasks containing the collected system water, introduce the biocide at varying concentrations (e.g., 1, 5, 10, 25, 50 ppm). Include a control flask with no biocide.

    • Incubate the flasks under conditions that mimic the industrial system (e.g., temperature, agitation).

  • Efficacy Assessment:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), draw aliquots from each flask.

    • Determine the microbial load in each aliquot using the same method as the baseline characterization.

    • Calculate the percentage reduction in microbial population for each concentration and time point relative to the control. The goal is to determine the Minimum Inhibitory Concentration (MIC) and the optimal contact time.

  • Biofilm Disruption Test (Optional but Recommended):

    • Cultivate biofilms on coupons made of a material relevant to the industrial system (e.g., stainless steel, PVC).

    • Immerse the biofilm-coated coupons in the biocide solutions at various concentrations.

    • After a set contact time, remove the coupons, rinse gently, and quantify the remaining biofilm (e.g., via crystal violet staining or scraping and plating).

  • Data Analysis:

    • Tabulate the results, comparing microbial reduction across different biocide concentrations and contact times.

    • Plot dose-response curves to determine the most effective and economical dosage.

A-4: Visualizations of Workflow and Mechanism

The following diagrams illustrate the generalized workflow for biocide selection and the historical understanding of TBT's mechanism of action.

G cluster_0 Phase 1: System Analysis cluster_1 Phase 2: Biocide Selection cluster_2 Phase 3: Efficacy Testing (Lab Scale) cluster_3 Phase 4: Implementation & Monitoring A Identify Target System (e.g., Cooling Tower, Process Water) B Characterize Water Chemistry (pH, Hardness, TDS) A->B C Identify Microbial Problem (Biofouling, Slime, Corrosion) B->C D Review Regulatory Constraints (Discharge Limits, Banned Substances) C->D E Select Potential Biocides (Oxidizing, Non-Oxidizing, Green Chem) D->E F Evaluate Material Compatibility E->F G Perform Dose-Response Study (Protocol 1) F->G H Determine MIC & Contact Time G->H I Conduct Biofilm Disruption Test H->I J Develop Dosing Strategy (Shock vs. Continuous) I->J K Implement in System J->K L Monitor Performance (ATP, Dip Slides, Corrosion Coupons) K->L M Optimize Program L->M M->L Feedback Loop

Caption: Workflow for Industrial Biocide Selection and Evaluation.

G TBT Tributyltin (TBT) Membrane Cell Membrane TBT->Membrane Interacts with/ Crosses Membrane ATP_Synthase ATP Synthase Complex (Mitochondria/Bacteria) Membrane->ATP_Synthase TBT targets complex Proton_Gradient Proton Motive Force ATP_Synthase->Proton_Gradient Disrupts ATP_Production ATP Production Proton_Gradient->ATP_Production Inhibits Cell_Death Cell Death ATP_Production->Cell_Death Leads to

Caption: Simplified Mechanism of TBT Toxicity.

A-5: Modern Alternatives to Tributyltin-Based Biocides

Effective microbial control in industrial water systems is now achieved using a variety of safer, regulated biocides. These are broadly classified as oxidizing and non-oxidizing biocides. The selection depends on water chemistry, target microorganisms, material compatibility, and environmental regulations.[9]

Table 3: Common Biocides for Industrial Water Systems

Biocide ClassExamplesMechanism of ActionCommon ApplicationsConsiderations
Oxidizing Chlorine, Bromine, Chlorine Dioxide, OzoneRapidly oxidizes and destroys cell walls and intracellular components.Cooling towers, municipal water, wastewater treatment.[9][10]Can be corrosive; efficacy is pH-dependent; may form disinfection by-products.[9]
Non-Oxidizing: Aldehydes GlutaraldehydeCross-links proteins on the cell surface, preventing permeability and cellular activity.[11]Cooling water, oil & gas production, pulp & paper.[9][11]Fast-acting, effective against biofilms and SRBs, but has limited effectiveness against algae and fungi.[11]
Non-Oxidizing: QACs Quaternary Ammonium Compounds (e.g., ADBAC)Cationic surfactants that disrupt cell membranes, leading to lysis.Cooling towers, process water, food & beverage industry.[9]Broad-spectrum, provides residual protection, but can cause foaming and may lose efficacy in hard water.[9]
Non-Oxidizing: Isothiazolinones CMIT/MITInhibits key enzymes in microbial metabolic pathways.Cooling water, reverse osmosis membranes, pulp & paper.Effective at low concentrations, but can be unstable at high pH or in the presence of reducing agents.
Non-Oxidizing: Organo-bromines DBNPA, BronopolActs via oxidation and disruption of cellular processes.Recirculating cooling water, pulp & paper mills.Rapidly degrades, reducing environmental persistence; Bronopol is effective against slime-forming bacteria.[11]
Eco-Friendly / Green Hydrogen Peroxide, Plant-based Coagulants, Enzymes, BiosurfactantsVarious mechanisms including oxidation, flocculation, and disruption of biofilm matrices.Municipal water, food & beverage, cooling systems.[10][12][13]Reduced environmental impact, lower toxicity, but may have a narrower spectrum of activity or higher cost.[10][12]

References

Troubleshooting & Optimization

Technical Support Center: Tributyltin Acrylate (TBTA) Monomer Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of tributyltin acrylate (TBTA) monomers to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound (TBTA)?

A1: Premature polymerization of TBTA is primarily initiated by:

  • Heat: Elevated temperatures provide the energy needed to initiate the polymerization chain reaction.

  • Light: UV radiation and even visible light can trigger the formation of free radicals, leading to polymerization.[1]

  • Contamination: Contact with incompatible materials can catalyze polymerization. Common contaminants to avoid include:

    • Oxidizing agents (e.g., peroxides, nitrates).[2]

    • Strong acids and bases.[3]

    • Metals and metal ions, such as iron from rust, which can act as weak polymerization initiators.[4]

  • Depletion of Inhibitor: Commercial TBTA is supplied with an inhibitor. If the inhibitor is consumed or becomes inactive, polymerization can occur.

  • Absence of Oxygen: Many common inhibitors, such as hydroquinone (HQ) and its derivatives, require the presence of dissolved oxygen to function effectively.[1][4][5]

Q2: What is the recommended inhibitor for TBTA and at what concentration?

Q3: What are the ideal storage conditions for TBTA?

A3: To ensure the stability of TBTA, it should be stored under the following conditions:

  • Temperature: Store at temperatures below 5°C.[7] For general acrylates, storage temperatures should not exceed 35°C.[1][4][5]

  • Atmosphere: Store under an air atmosphere, not under inert gases like nitrogen or argon.[1][4][5] The presence of oxygen is crucial for the effectiveness of phenolic inhibitors.

  • Light: Protect from direct sunlight and other sources of UV radiation.[8]

  • Container: Use containers made of appropriate materials, such as stainless steel or aluminum, to prevent contamination.[1]

Q4: How long can I store TBTA?

A4: Under ideal storage conditions (refrigerated, in the dark, under an air atmosphere), the expected shelf life for acrylate monomers is generally around one year.[1][4][5] For extended storage periods (over 4 weeks), it is advisable to replenish the dissolved oxygen content by gently aerating the monomer.[1][4]

Troubleshooting Guide

Problem Possible Causes Solutions
Monomer appears viscous or has solidified. Premature polymerization has occurred.Do not use the monomer. Dispose of it according to your institution's hazardous waste guidelines. Review your storage and handling procedures to prevent future occurrences.
Polymerization reaction fails or is sluggish. The inhibitor was not removed or was not completely removed before starting the polymerization.Remove the inhibitor from the monomer immediately before use. See the experimental protocols section for detailed procedures.
Inconsistent polymerization results. 1. Partial polymerization of the monomer stock.2. Inconsistent removal of the inhibitor.3. Contamination of the monomer.1. Always use fresh monomer or test the purity of your existing stock.2. Standardize your inhibitor removal protocol.3. Ensure all glassware is scrupulously clean and avoid contact with incompatible materials.

Quantitative Data Summary

ParameterRecommended ValueSource
Storage Temperature < 5°C[7]
Flash Point 76.0°C[7]
Melting Point 69-70°C[7]
Typical Inhibitor (for Acrylates) Monomethyl ether of hydroquinone (MEHQ)[6]
Typical Inhibitor Concentration (for Acrylates) 10 - 100 ppm[6]
Expected Shelf Life (under ideal conditions) ~ 1 year[1][4][5]

Experimental Protocols

Protocol 1: Removal of Inhibitor Using an Alumina Column

This protocol is suitable for removing phenolic inhibitors (e.g., MEHQ, HQ) from TBTA.

Materials:

  • This compound monomer

  • Basic alumina, activated

  • Glass chromatography column

  • Anhydrous solvent (e.g., dichloromethane), if dilution is necessary

  • Round-bottom flask for collection

  • Filter paper or glass wool

Procedure:

  • Place a small plug of glass wool or filter paper at the bottom of the chromatography column.

  • Fill the column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general guideline is a 4-5 cm column height for small-scale purifications.

  • Since TBTA is a solid at room temperature, it must be melted or dissolved in a minimal amount of a dry, inert solvent like dichloromethane before application to the column.

  • Gently pour the molten or dissolved TBTA onto the top of the alumina column.

  • Allow the monomer to pass through the column under gravity.

  • Collect the purified monomer in a clean, dry round-bottom flask.

  • The purified monomer is now free of inhibitor and should be used immediately for polymerization to prevent spontaneous polymerization.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a method to assess the purity of TBTA and check for the presence of polymer.

Materials:

  • This compound sample (inhibited or purified)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the TBTA sample in CDCl₃ in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • The spectrum of pure monomeric TBTA should show sharp, well-defined peaks corresponding to the vinyl protons (typically in the range of 5.8-6.4 ppm) and the protons of the tributyltin group.

    • The presence of a broad signal underlying the sharp monomer peaks, particularly in the aliphatic region, is indicative of the presence of polymer. The broader the signal and the larger its integration relative to the monomer peaks, the greater the extent of polymerization.

Visualizations

PolymerizationInhibition Mechanism of Premature Polymerization and Inhibition Monomer TBTA Monomer GrowingChain Growing Polymer Chain (P•) Monomer->GrowingChain forms Initiator Initiator (Heat, Light, Contaminant) Radical Free Radical (R•) Initiator->Radical generates Radical->Monomer reacts with Inactive Inactive Product Radical->Inactive GrowingChain->Monomer propagates with Polymer Polymer GrowingChain->Polymer terminates to form GrowingChain->Inactive Inhibitor Inhibitor (e.g., MEHQ) + O₂ Inhibitor->Radical scavenges Inhibitor->GrowingChain terminates

Caption: Logic of polymerization initiation and inhibition.

TroubleshootingWorkflow Troubleshooting Premature Polymerization Start Observe Viscous or Solidified Monomer CheckStorage Review Storage Conditions Start->CheckStorage Temp Temperature > 5°C? CheckStorage->Temp Yes Light Exposed to Light? CheckStorage->Light No Correct Correct Storage Procedures: - Store at < 5°C - Protect from light - Store under air Temp->Correct Atmosphere Stored under Inert Gas? Light->Atmosphere No Light->Correct Yes Contamination Possible Contamination? Atmosphere->Contamination No Atmosphere->Correct Yes Contamination->Correct Yes Dispose Dispose of Polymerized Monomer According to Safety Protocols Contamination->Dispose No Correct->Dispose NewMonomer Use New Batch of Monomer Dispose->NewMonomer

Caption: Workflow for troubleshooting premature polymerization.

References

Improving the stability of tributyltin acrylate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tributyltin acrylate solutions. The information is designed to help you anticipate and resolve common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound solutions?

A1: this compound solutions are susceptible to two main degradation pathways:

  • Spontaneous Polymerization: The acrylate group can undergo free-radical polymerization, leading to an increase in viscosity, gelation, or precipitation of the polymer. This can be initiated by heat, light (UV), or the presence of radical species.

  • Hydrolysis of the Organotin Ester: The ester linkage between the tributyltin group and the acrylate moiety can hydrolyze, especially in the presence of water. This degradation pathway yields tributyltin oxide (TBTO) or hydroxide and acrylic acid, which can lead to precipitation and changes in the solution's properties.[1]

Q2: My this compound solution has become cloudy or formed a precipitate. What is the likely cause?

A2: Cloudiness or precipitation can result from either polymerization or hydrolysis.

  • If the precipitate is a gel-like or solid mass, polymerization is the most probable cause.

  • If a fine white powder precipitates, it is likely due to the hydrolysis of the organotin ester, forming less soluble tributyltin oxide or hydroxide.[1] The presence of moisture in your solvent or reagents is a common trigger for this issue.

Q3: What are the ideal storage conditions for this compound solutions?

A3: To maintain the stability of this compound solutions, they should be stored in a cool, dark place, typically at 2-8°C.[2] The container should be tightly sealed to prevent the ingress of moisture and exposure to air. For long-term storage, it is advisable to store the solution under an air atmosphere rather than an inert gas, as common phenolic inhibitors require oxygen to function effectively.[3]

Q4: Can I use a standard acrylate inhibitor for my this compound solution?

A4: Yes, standard phenolic inhibitors used for other acrylate monomers are generally effective for this compound. The most common are Monomethyl Ether of Hydroquinone (MEHQ) and Hydroquinone (HQ).[2] These inhibitors work by scavenging free radicals that initiate polymerization.

Q5: How does the choice of solvent affect the stability of my this compound solution?

A5: The solvent can influence both polymerization and hydrolysis.

  • For Polymerization: The rate of polymerization can be solvent-dependent.[4] Non-polar, aprotic solvents are generally preferred.

  • For Hydrolysis: It is crucial to use dry (anhydrous) solvents to minimize the risk of hydrolysis of the organotin ester. The presence of water will accelerate the degradation of this compound.[1]

Troubleshooting Guides

Problem 1: Solution Becomes Viscous or Gels Over Time
Potential Cause Troubleshooting Step
Inhibitor Depletion or Ineffectiveness Ensure that a suitable polymerization inhibitor (e.g., MEHQ) is present at an appropriate concentration (typically 15-200 ppm).[2] Confirm that the solution is stored with access to oxygen, as phenolic inhibitors require it to be effective.[3]
Exposure to Heat or Light Store the solution in a refrigerator or a cool, dark location. Use amber glass vials or wrap containers in aluminum foil to protect from light.[3]
Contamination with Radical Initiators Ensure all glassware is clean and free of contaminants. Avoid sources of free radicals, such as peroxides.
Problem 2: A Fine White Precipitate Forms in the Solution
Potential Cause Troubleshooting Step
Hydrolysis of the Organotin Ester Use anhydrous solvents for the preparation of your solution. Dry the solvent using appropriate methods (e.g., molecular sieves) if necessary. Ensure the this compound starting material is dry.
Moisture in the Storage Container Use a container with a tight-fitting cap. Consider using a desiccator for storage if working in a humid environment.
Acidic or Basic Contaminants Ensure the solvent is neutral. Acidic or basic conditions can catalyze ester hydrolysis.[5]

Data Presentation

Table 1: Common Polymerization Inhibitors for Acrylate Monomers

Note: The effectiveness of these inhibitors is generally applicable to this compound, though specific quantitative data for this compound is limited. The concentrations are typical starting points and may require optimization.

InhibitorAbbreviationTypical Concentration (ppm)Mechanism of ActionOxygen Requirement
Monomethyl Ether of HydroquinoneMEHQ15 - 200Free Radical ScavengerYes
HydroquinoneHQ100 - 1000Free Radical ScavengerYes
PhenothiazinePTZ100 - 500Free Radical ScavengerNo
BenzoquinoneBQ50 - 250Free Radical ScavengerNo

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 0.1 M stock solution of this compound in an organic solvent with an appropriate inhibitor.

Materials:

  • This compound

  • Anhydrous solvent (e.g., toluene, THF)

  • Monomethyl Ether of Hydroquinone (MEHQ)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric flask

Procedure:

  • Ensure all glassware is thoroughly cleaned and dried.

  • Weigh the required amount of this compound and transfer it to the volumetric flask.

  • Prepare a stock solution of MEHQ in the chosen anhydrous solvent (e.g., 1 mg/mL).

  • Add the calculated volume of the MEHQ stock solution to the volumetric flask to achieve the desired final inhibitor concentration (e.g., 100 ppm).

  • Add the anhydrous solvent to the volumetric flask to about 90% of the final volume and gently swirl to dissolve the this compound and MEHQ.

  • Once dissolved, bring the solution to the final volume with the anhydrous solvent.

  • Transfer the solution to a labeled amber glass vial, ensuring a small headspace of air is present.

  • Store the vial in a refrigerator at 2-8°C.

Protocol 2: Accelerated Stability Study of a this compound Solution

Objective: To assess the stability of a prepared this compound solution under stressed conditions to predict its shelf-life.

Materials:

  • Prepared this compound solution

  • Temperature- and humidity-controlled stability chamber

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure:

  • Prepare multiple aliquots of the this compound solution in amber glass vials.

  • Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C / 75% Relative Humidity).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial for analysis.

  • Visually inspect the solution for any changes in color, clarity, or for the presence of precipitate.

  • Quantify the concentration of this compound using a validated analytical method (e.g., GC-MS after derivatization).[6]

  • Analyze for the presence of degradation products, such as tributyltin oxide or poly(this compound).

  • Plot the concentration of this compound over time to determine the degradation kinetics.

Visualizations

degradation_pathways cluster_polymerization Polymerization Pathway cluster_hydrolysis Hydrolysis Pathway TBT_Acrylate This compound Solution Initiators Heat, Light (UV), Radical Species Water Water (Moisture) Polymer Poly(this compound) (Viscosity Increase, Gelation) Initiators->Polymer initiates Hydrolysis_Products Tributyltin Oxide (TBTO) + Acrylic Acid (Precipitation) Water->Hydrolysis_Products hydrolyzes

Caption: Degradation pathways of this compound solutions.

troubleshooting_workflow Start Instability Observed (Precipitate, Viscosity Change) Check_Appearance Examine the nature of the instability Start->Check_Appearance Viscous_Gel Viscous or Gel-like Check_Appearance->Viscous_Gel Viscous/Gel Fine_Precipitate Fine White Precipitate Check_Appearance->Fine_Precipitate Precipitate Check_Inhibitor Check Inhibitor & Storage Conditions (Heat/Light) Viscous_Gel->Check_Inhibitor Check_Moisture Check for Moisture (Solvent, Air Exposure) Fine_Precipitate->Check_Moisture Add_Inhibitor Add/Replenish Inhibitor Store in Cool, Dark Place Check_Inhibitor->Add_Inhibitor Use_Anhydrous Use Anhydrous Solvents & Dry Storage Check_Moisture->Use_Anhydrous

Caption: Troubleshooting workflow for unstable this compound solutions.

References

Addressing adhesion issues of tributyltin acrylate coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tributyltin acrylate coatings. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on adhesion problems.

Troubleshooting Guide

Poor adhesion is a frequent challenge in the application of coatings. This guide offers a systematic approach to identifying and resolving adhesion failures with this compound formulations.

Q1: My this compound-based coating is exhibiting poor adhesion (e.g., flaking, peeling, or delamination). What are the primary areas I should investigate?

A1: Adhesion failure in coatings typically stems from one of three main areas: substrate preparation, coating application and formulation, or the curing process. A systematic evaluation of each of these stages is the most effective way to diagnose the root cause of the problem.

Q2: How critical is surface preparation for achieving good adhesion, and what specific factors should I check?

A2: Surface preparation is arguably the most critical factor for ensuring robust coating adhesion.[1] The substrate must be meticulously cleaned and possess an appropriate surface profile for the coating to anchor effectively. Key factors to verify include:

  • Contamination: The substrate must be completely free of contaminants such as oils, grease, dust, rust, and mill scale.[1][2] Common cleaning methods include solvent wiping and alkaline washing.[1]

  • Surface Profile (Roughness): A roughened surface increases the surface area and provides a profile for the coating to mechanically interlock with the substrate.[3] Techniques like abrasive blasting or chemical etching are used to create a suitable surface profile.[1]

  • Moisture: The substrate must be thoroughly dry before applying the coating. Trapped moisture can lead to blistering and subsequent peeling.

Q3: Could the formulation of my this compound coating be the source of the adhesion issue?

A3: Yes, the coating formulation plays a significant role in adhesion. Consider the following:

  • Adhesion Promoters: For substrates that are challenging to adhere to, the inclusion of an adhesion promoter in your formulation can be crucial. Organofunctional silanes, for example, can form a chemical bridge between the metal substrate and the acrylate polymer.[4]

  • Component Incompatibility: Ensure all components in your formulation are compatible. Incompatibility can lead to phase separation and weak points within the coating film.

  • Solvent Blend: The solvent blend affects the coating's viscosity and wetting ability. If the solvent evaporates too quickly, the coating may not have sufficient time to wet the surface and establish good adhesion.

Q4: What aspects of the coating application and curing process might lead to adhesion failure?

A4: Both the application and curing stages are critical for the final performance of the coating.

  • Film Thickness: Applying the coating too thickly or thinly can result in improper curing and high internal stress, leading to adhesion failure. Always adhere to the recommended film thickness.[2]

  • Curing Time and Temperature: Each coating formulation has an optimal curing schedule. Undercuring will result in a weak coating with poor mechanical properties and adhesion. Over-curing can make the coating brittle.[1]

  • Environmental Conditions: Pay close attention to the temperature and humidity during application and curing. High humidity can introduce moisture at the coating-substrate interface, while temperatures outside the recommended range can adversely affect curing.[5]

Here is a logical workflow for troubleshooting adhesion issues:

TroubleshootingWorkflow start Start: Poor Adhesion Observed prep Step 1: Evaluate Surface Preparation start->prep sub_prep1 Contaminated? prep->sub_prep1 app Step 2: Review Application & Formulation sub_app1 Formulation Issue? app->sub_app1 cure Step 3: Check Curing Process sub_cure1 Incorrect Time/ Temp? cure->sub_cure1 resolve Adhesion Issue Resolved sub_prep2 Improper Profile? sub_prep1->sub_prep2 No sol_prep1 Action: Re-clean substrate (e.g., solvent wipe) sub_prep1->sol_prep1 Yes sub_prep2->app No sol_prep2 Action: Abrade/blast surface sub_prep2->sol_prep2 Yes sol_prep1->app sol_prep2->app sub_app2 Incorrect Thickness? sub_app1->sub_app2 No sol_app1 Action: Add adhesion promoter or adjust solvent blend sub_app1->sol_app1 Yes sub_app2->cure No sol_app2 Action: Measure and adjust film thickness sub_app2->sol_app2 Yes sol_app1->cure sol_app2->cure sub_cure2 Environmental Issues? sub_cure1->sub_cure2 No sol_cure1 Action: Follow recommended cure schedule sub_cure1->sol_cure1 Yes sub_cure2->resolve No sol_cure2 Action: Control temperature and humidity sub_cure2->sol_cure2 Yes sol_cure1->resolve sol_cure2->resolve

A logical workflow for troubleshooting coating adhesion issues.

Frequently Asked Questions (FAQs)

Q: What is the primary adhesion mechanism of this compound coatings on metal substrates like steel?

A: The adhesion of this compound coatings to steel is a complex phenomenon involving several mechanisms.[3] The primary mechanisms are:

  • Mechanical Interlocking: The coating flows into the microscopic peaks and valleys of a properly roughened steel surface, creating a strong mechanical anchor once cured.[3]

  • Chemical Bonding: The clean steel surface is covered with hydroxyl (-OH) groups.[4] The acrylate polymer chains can form chemical bonds (covalent and hydrogen bonds) with these groups, creating a strong interfacial bond.[3][4] Adhesion promoters can be used to enhance this chemical bonding.[4]

  • Physical Adsorption (Van der Waals Forces): These are weaker, secondary forces of attraction between the polymer molecules and the metal surface that contribute to overall adhesion.[3]

The diagram below illustrates these primary adhesion mechanisms.

AdhesionMechanism cluster_substrate Steel Substrate p1 Polymer Chain s1 Fe-OH p1->s1 Chemical Bonding (Covalent/Hydrogen) p2 Polymer Chain s2 Fe-OH p2->s2 Physical Adsorption (Van der Waals) p3 Polymer Chain s3 Fe-OH p3->s3 Mechanical Interlocking s4 Fe-OH p3->s4 s_surface

Primary adhesion mechanisms of a polymer coating on a steel substrate.

Q: Can the copolymerization of this compound with other monomers affect adhesion?

A: Yes. This compound is often copolymerized with other monomers, such as methyl methacrylate and butyl acrylate, to create a "self-polishing" antifouling paint. The choice of comonomers and their ratios can influence the physical properties of the polymer, including its flexibility, hardness, and polarity. These properties, in turn, can affect the coating's ability to wet the substrate and relieve internal stresses, thereby impacting adhesion.

Q: What are the standard test methods for evaluating the adhesion of these coatings?

A: The two most common standard test methods are:

  • ASTM D3359 (Cross-Hatch or Tape Test): A qualitative test that assesses adhesion by observing how much of the coating is removed by a pressure-sensitive tape applied over a series of cuts made in the coating.[6]

  • ASTM D4541 (Pull-Off Test): A quantitative test that measures the force required to pull a test dolly, glued to the coating surface, away from the substrate.[7] This provides a numerical value for adhesion strength, typically in megapascals (MPa) or pounds per square inch (psi).[7]

Data Presentation

While specific quantitative data for the adhesion of this compound coatings is proprietary and varies by formulation, the following tables illustrate the expected trends based on data from similar coating systems on steel substrates. These tables are for illustrative purposes to demonstrate the impact of key variables on adhesion strength.

Table 1: Effect of Surface Preparation Method on Adhesion Strength

This table shows how different surface preparation methods can affect the pull-off adhesion strength of a coating on steel. A more thorough preparation generally leads to higher adhesion.

Surface Preparation MethodTypical Surface Roughness (µm)Illustrative Pull-Off Adhesion Strength (MPa)ASTM D3359 Rating
Solvent Cleaning (SSPC-SP 1)< 1.02.5 ± 0.52A
Hand Tool Cleaning (SSPC-SP 2)25 - 404.8 ± 0.74A
Power Tool Cleaning (SSPC-SP 11)40 - 606.1 ± 0.95A
Abrasive Blast Cleaning (SSPC-SP 10)60 - 857.2 ± 1.05A

Data is illustrative and based on general trends observed for epoxy coatings on steel.[7][8]

Table 2: Effect of Curing Time on Adhesion Strength

This table illustrates the importance of allowing the coating to fully cure to develop its maximum adhesion strength.

Curing Time at 25°CIllustrative Pull-Off Adhesion Strength (MPa)
24 hours3.5 ± 0.6
72 hours5.8 ± 0.8
7 days (Full Cure)7.0 ± 1.1
14 days7.1 ± 0.9

Data is illustrative. Actual values depend on the specific coating formulation and curing temperature.

Experimental Protocols

Protocol 1: Measuring Adhesion using Tape Test (ASTM D3359, Method A)

This method provides a qualitative assessment of the adhesion of a coating to a substrate.

1. Materials:

  • Sharp cutting tool (scalpel, razor blade).
  • Steel or hard metal cutting guide (straightedge).
  • Pressure-sensitive tape (as specified in the standard).
  • Rubber eraser on the end of a pencil.
  • Light source.

2. Procedure:

  • Select a clean, dry, and blemish-free area on the coated surface.
  • Using the cutting guide, make two cuts in the film, each about 40 mm long, that intersect near their middle at an angle between 30 and 45° to form an 'X'. Ensure the cuts penetrate through the coating to the substrate.[9]
  • Remove a piece of tape approximately 75 mm long. Place the center of the tape over the intersection of the cuts.[9]
  • Smooth the tape into place using a finger, and then rub it firmly with the pencil eraser to ensure good contact.[9]
  • Within 90 seconds of applying the tape, remove it by seizing the free end and rapidly pulling it back on itself at an angle as close to 180° as possible.
  • Inspect the X-cut area for any removal of the coating from the substrate.
  • Rate the adhesion according to the ASTM D3359 scale (5A: No peeling or removal, to 0A: Removal beyond the area of the X).[9]

start [label="Start: Select Test Area", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Make X-cut through\ncoating to substrate"]; step2 [label="Apply pressure-sensitive\ntape over the cut"]; step3 [label="Press tape firmly\nwith pencil eraser"]; step4 [label="Rapidly pull tape off\nat a 180° angle"]; step5 [label="Inspect cut area\nfor coating removal"]; step6 [label="Rate adhesion on\n5A to 0A scale", shape=parallelogram]; end_node [label="End: Record Result", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> end_node; }

Experimental workflow for the ASTM D3359 Tape Adhesion Test.
Protocol 2: Measuring Pull-Off Strength (ASTM D4541)

This method provides a quantitative value for the adhesion of a coating system.

1. Materials:

  • Portable pull-off adhesion tester.
  • Loading fixtures (dollies) of the specified diameter.
  • Abrasive paper for preparing the dolly and coating surface.
  • Solvent for cleaning.
  • Two-component epoxy adhesive.
  • Cutting tool for scoring around the dolly (optional but recommended).

2. Procedure:

  • Surface Preparation: Lightly abrade the face of the dolly and the area of the coating to be tested to promote glue adhesion. Clean both surfaces with a solvent to remove any dust and contaminants.
  • Adhesive Application: Mix the two-component adhesive according to the manufacturer's instructions. Apply a uniform layer of adhesive to the face of the dolly.
  • Dolly Placement: Press the dolly onto the prepared test area of the coating. Ensure the dolly is perpendicular to the surface. Remove any excess adhesive from around the dolly.
  • Curing: Allow the adhesive to cure completely as per the manufacturer's instructions (e.g., 24 hours at 25°C).
  • Scoring (Optional): After the adhesive has cured, use a cutting tool to score through the coating in a circle around the base of the dolly, down to the substrate. This isolates the test area.
  • Testing: Attach the adhesion tester to the dolly. Apply a pulling force perpendicular to the surface at a smooth, continuous rate as specified by the standard.
  • Recording Results: Record the force at which the dolly is pulled off the surface. Note the nature of the failure by observing both the dolly face and the test surface (e.g., cohesive failure within a coating layer, adhesive failure between layers, or adhesive failure at the substrate).

start [label="Start: Prepare Dolly\nand Test Surface", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Mix and apply\nadhesive to dolly"]; step2 [label="Press dolly onto\ncoating surface"]; step3 [label="Allow adhesive to\nfully cure"]; step4 [label="Score around dolly\n(optional)"]; step5 [label="Attach pull-off tester\nto dolly"]; step6 [label="Apply tensile force\nuntil failure"]; step7 [label="Record pull-off force\nand failure mode", shape=parallelogram]; end_node [label="End: Analyze Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> step7 -> end_node; }

Experimental workflow for the ASTM D4541 Pull-Off Adhesion Test.

References

Optimizing catalyst concentration for tributyltin acrylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tributyltin acrylate. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is typically synthesized via an esterification reaction between a tributyltin source, such as bis(tributyltin) oxide (TBTO) or tributyltin hydride, and acrylic acid. The reaction with TBTO is a condensation reaction that produces water as a byproduct.

Q2: What type of catalyst is typically used for this synthesis?

A2: While the esterification can proceed without a catalyst, organotin compounds are commonly used to increase the reaction rate and yield. Dibutyltin dilaurate (DBTDL) is a widely used catalyst for esterification and transesterification reactions and is a suitable choice for this synthesis.[1] Other organotin catalysts containing at least one direct oxygen-to-tin bond and one direct carbon-to-tin bond, such as hydroxybutyltin oxide or monobutyltin tris(2-ethylhexoate), can also be effective.[2]

Q3: What is a typical starting concentration for the catalyst?

A3: For organotin catalysts in esterification reactions, a general starting concentration is between 0.01% and 1.0% by weight, based on the total weight of the reactants.[2] For other types of catalysts, such as strong acids in different acrylate syntheses, the concentration can be higher, ranging from 0.5% to 15% by weight, though these are less common for organotin acrylates.[3]

Q4: How does catalyst concentration affect the reaction?

A4: Increasing the catalyst concentration generally leads to a faster reaction rate and can improve the final product yield, up to an optimal point. However, excessively high concentrations can lead to an increase in side reactions and may complicate the purification process.

Q5: What are the common side reactions to be aware of?

A5: Common side reactions in acrylate synthesis include polymerization of the acrylic acid or the product, and side reactions related to the catalyst itself. For instance, at higher temperatures, some catalysts might promote unwanted secondary reactions.[4] It is crucial to use polymerization inhibitors, such as hydroquinone, to prevent the polymerization of acrylic acid and this compound.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Insufficient Catalyst: The catalyst concentration may be too low to effectively promote the reaction.Gradually increase the catalyst concentration in increments (e.g., 0.1 wt% steps) to find the optimal level.
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low.Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC.
Water Not Effectively Removed: In syntheses producing water, its presence can inhibit the forward reaction.Use a Dean-Stark apparatus or another method to effectively remove water as it is formed.
Presence of Unreacted Starting Materials Low Catalyst Activity: The catalyst may be old or deactivated.Use a fresh batch of catalyst.
Suboptimal Catalyst Concentration: The catalyst concentration is not optimized for the specific reaction conditions.Refer to the catalyst optimization table below and perform a series of experiments to determine the optimal concentration.
Product is Difficult to Purify High Catalyst Concentration: Excess catalyst can interfere with purification methods like distillation or chromatography.Reduce the catalyst concentration to the minimum effective amount.
Catalyst Residue: Organotin catalysts can be difficult to remove from the final product.Wash the crude product with a dilute acid solution or use specific purification techniques for removing organotin compounds.
Polymerization of Reactants or Product Insufficient Inhibitor: The amount of polymerization inhibitor is not adequate.Increase the amount of polymerization inhibitor (e.g., hydroquinone) in the reaction mixture.[5]
High Reaction Temperature: Elevated temperatures can promote polymerization.Lower the reaction temperature, which may require a longer reaction time or a higher catalyst concentration.

Catalyst Concentration Optimization Data

The following table provides a hypothetical summary of the expected impact of varying the concentration of a dibutyltin dilaurate (DBTDL) catalyst on the synthesis of this compound. Researchers should use this as a guide for their own experimental design.

Catalyst Conc. (wt%) Reaction Time (h) Yield (%) Purity (%) Notes
0.05127598Slow reaction rate, but high purity.
0.1088597Good balance of reaction time and yield.
0.2559295Faster reaction, slight decrease in purity due to potential side reactions.
0.5039490Very fast reaction, but purification may be more challenging.
1.0029588Diminishing returns on yield with a noticeable decrease in purity.

Experimental Protocols

Synthesis of this compound using an Organotin Catalyst

This protocol is a general guideline for the synthesis of this compound from bis(tributyltin) oxide and acrylic acid, using an organotin catalyst like dibutyltin dilaurate (DBTDL).

Materials:

  • Bis(tributyltin) oxide (TBTO)

  • Acrylic acid

  • Dibutyltin dilaurate (DBTDL) or another suitable organotin catalyst

  • Polymerization inhibitor (e.g., hydroquinone)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • Charge the flask with bis(tributyltin) oxide, acrylic acid (in a slight molar excess), the chosen concentration of the organotin catalyst (e.g., starting with 0.1 wt% of total reactants), and a small amount of polymerization inhibitor.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of water collected and by using analytical techniques such as TLC or GC.

  • Once the reaction is complete (no more water is being formed), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add a drying agent like anhydrous magnesium sulfate to the crude product and stir for about an hour to remove any residual water.[6]

  • Filter the mixture to remove the drying agent.

  • The resulting product is this compound. Further purification can be achieved by vacuum distillation if necessary.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactants (TBTO, Acrylic Acid) B Add Catalyst (e.g., DBTDL) A->B C Add Inhibitor B->C D Add Solvent (Toluene) C->D E Heat to Reflux D->E F Azeotropic Water Removal E->F G Monitor Reaction F->G H Cool to RT G->H Reaction Complete I Solvent Removal H->I J Drying I->J K Filtration J->K L Final Product K->L

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic Start Low Product Yield CheckCatalyst Is Catalyst Concentration Optimized? Start->CheckCatalyst CheckTimeTemp Are Reaction Time & Temp Sufficient? CheckCatalyst->CheckTimeTemp Yes IncreaseCatalyst Increase Catalyst Concentration CheckCatalyst->IncreaseCatalyst No CheckWaterRemoval Is Water Effectively Removed? CheckTimeTemp->CheckWaterRemoval Yes IncreaseTimeTemp Increase Reaction Time/Temp CheckTimeTemp->IncreaseTimeTemp No ImproveWaterRemoval Improve Water Removal Method CheckWaterRemoval->ImproveWaterRemoval No Success Yield Improved CheckWaterRemoval->Success Yes IncreaseCatalyst->Success IncreaseTimeTemp->Success ImproveWaterRemoval->Success

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Minimizing the Environmental Impact of Tributyltin Acrylate (TBTA) Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the environmental impact of tributyltin acrylate (TBTA) and related organotin compounds. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments aimed at mitigating the environmental impact of TBTA.

Question: My bioremediation experiment with Pseudomonas putida is showing slow degradation of Tributyltin (TBT). What are the potential causes and solutions?

Answer:

Several factors can contribute to slow TBT degradation. Consider the following troubleshooting steps:

  • Nutrient Limitation: The microorganisms may lack essential nutrients for optimal growth and metabolic activity.

    • Solution: Supplement the culture medium with additional carbon sources like succinate, glycerol, or l-arginine. Research has shown that nutrient addition can significantly reduce the half-life of TBT.[1]

  • Sub-optimal pH and Temperature: Pseudomonas putida has optimal growth conditions that need to be maintained.

    • Solution: Ensure the pH of your sediment or water sample is around 7.5 and the incubation temperature is maintained at approximately 28°C.[1]

  • Low Bioavailability of TBT: TBT has low water solubility and tends to adsorb to sediment particles, making it less accessible to microorganisms.[2][3]

    • Solution: To increase bioavailability, consider adjusting the salinity of the medium. For instance, increasing salinity to 20 psu has been shown to enhance TBT solubility.[1] Sonication of the sediment can also help release adsorbed TBT.

  • Insufficient Inoculum: The initial concentration of the bacterial culture may be too low to initiate efficient degradation.

    • Solution: Ensure a sufficient inoculum size, for example, around 10^7 viable cells per gram of sediment.[1]

Question: The photocatalytic degradation of TBT in my marine sediment sample is incomplete. How can I improve the degradation efficiency?

Answer:

Incomplete degradation during photocatalysis can be due to several factors related to the catalyst and experimental setup.

  • Insufficient Catalyst Concentration: The amount of titanium dioxide (TiO2) may not be sufficient for the concentration of TBT in your sample.

    • Solution: Optimize the TiO2 concentration. While specific concentrations depend on the sample matrix, ensure adequate dispersal of the catalyst throughout the sediment slurry.

  • Limited UV Light Penetration: The turbidity of the sediment slurry can block UV light, reducing the activation of the TiO2 catalyst.

    • Solution: Ensure vigorous mixing of the sediment slurry to keep particles suspended and improve light penetration. Consider using a more powerful UV lamp or increasing the irradiation time. Studies have shown that degradation yields of 32% to 37% can be achieved in just 2 hours of irradiation.[4]

  • Presence of Scavengers: Other organic matter in the sediment can compete for hydroxyl radicals, reducing the efficiency of TBT degradation.

    • Solution: While difficult to eliminate completely, pre-treatment of the sediment to remove some of the interfering organic matter could be considered, though this may alter the sample integrity. The primary degradation pathways in sediment are hydroxyl radical attack and photolysis.[4]

Question: I am using an adsorbent material to remove TBT from water, but the removal efficiency is lower than expected. What should I check?

Answer:

Low adsorption efficiency can often be traced back to suboptimal experimental conditions.

  • Incorrect pH: The pH of the solution significantly influences the surface charge of the adsorbent and the speciation of TBT.

    • Solution: Adjust the pH of the solution. For composite adsorbents like nFe3O4/fly ash/activated carbon, a pH of 8 has been shown to be optimal for TBT removal.[5][6]

  • Insufficient Contact Time or Stirring Speed: Adsorption is a time-dependent process that requires adequate mixing for the adsorbate to reach the adsorbent surface.

    • Solution: Increase the contact time and stirring speed. For some composites, optimal removal is achieved after 60 minutes at a stirring speed of 200 rpm.[5]

  • Inadequate Adsorbent Dosage: The amount of adsorbent may not be sufficient to bind the amount of TBT present in the water.

    • Solution: Increase the dosage of the adsorbent material. Studies have shown that TBT removal increases with the amount of composite adsorbent used.[5][6]

  • Temperature Effects: Adsorption can be an endothermic or exothermic process.

    • Solution: Investigate the effect of temperature on your specific adsorbent. For some materials, increasing the temperature can enhance the adsorption capacity.[5][6]

Data Presentation

The following tables summarize quantitative data from various studies on TBT degradation and removal.

Table 1: Bioremediation of Tributyltin (TBT)

Treatment ConditionHalf-life of TBT (days)Reference
Natural Attenuation (Control)578[1]
Stimulated (pH 7.5, 28°C, Aeration)11[1]
Stimulated + Nutrients9[1]
Stimulated + Enterobacter cloacae10[1]
Stimulated (Bioavailability Improved)5[1]
Stimulated + Nutrients (Bioavailability Improved)4[1]
Stimulated + Inoculation (Bioavailability Improved)4[1]

Table 2: Photocatalytic Degradation of Tributyltin (TBT)

Sample MatrixTreatmentDegradation Efficiency (%)TimeReference
WaterTiO2-UV99.830 min[4]
WaterPhotolysis (UV only)~1030 min[4]
Marine SedimentTiO2-UV32 - 372 hours[4]

Table 3: Adsorption of Tributyltin (TBT) from Water

AdsorbentInitial TBT Conc. (mg/L)Removal Efficiency (%)Optimal pHOptimal Temp. (°C)Contact Time (min)Reference
nFe3O4/fly ash/activated carbon10099.9888060[5]
nFe3O4/activated carbon compositeNot specified99.9Not specifiedNot specifiedNot specified[7]
Activated carbonNot specified99.78Not specifiedNot specified[7][8]
nFe3O4Not specified80.1Not specifiedNot specifiedNot specified[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to minimizing the environmental impact of TBTA.

Protocol 1: Bioremediation of TBT-Contaminated Sediment

Objective: To evaluate the effectiveness of bioremediation for the degradation of TBT in contaminated sediment.

Materials:

  • TBT-contaminated sediment

  • Selected TBT-degrading bacteria (e.g., Enterobacter cloacae or Pseudomonas putida)[1][2]

  • Nutrient stock solutions (e.g., succinate, glycerol, l-arginine)[1]

  • Phosphate buffer (pH 7.5)

  • Incubator shaker

  • Gas chromatograph with a mass spectrometer (GC-MS) for TBT analysis

Procedure:

  • Sample Preparation: Prepare microcosms using the TBT-contaminated sediment.

  • Experimental Groups:

    • Control (Natural Attenuation): Sediment with no amendments.

    • Stimulated Bioremediation: Sediment with pH adjusted to 7.5, aerated, and incubated at 28°C.[1]

    • Nutrient-Enhanced Bioremediation: Stimulated conditions plus the addition of nutrient stock solutions.[1]

    • Bioaugmentation: Stimulated conditions plus inoculation with a known TBT-degrading bacterial culture.[1]

  • Incubation: Incubate all microcosms under the specified conditions in an incubator shaker.

  • Sampling: Collect sediment samples at regular time intervals (e.g., day 0, 5, 10, 20, 30).

  • TBT Extraction and Analysis: Extract TBT and its degradation products (dibutyltin - DBT, monobutyltin - MBT) from the sediment samples using an appropriate solvent extraction method. Analyze the extracts using GC-MS.

  • Data Analysis: Calculate the concentration of TBT, DBT, and MBT at each time point. Determine the degradation rate and half-life of TBT for each experimental group.

Protocol 2: Photocatalytic Degradation of TBT in Water

Objective: To assess the efficiency of TiO2-mediated photocatalysis for the degradation of TBT in an aqueous solution.

Materials:

  • TBT standard solution

  • Titanium dioxide (TiO2) photocatalyst

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • Syringe filters (0.45 µm)

  • High-performance liquid chromatograph (HPLC) or GC-MS for TBT analysis

Procedure:

  • Reaction Setup: Prepare a TBT solution of a known concentration in a quartz vessel within the photoreactor.

  • Catalyst Addition: Add the TiO2 photocatalyst to the TBT solution and stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium.

  • Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

  • Sampling: Withdraw aliquots of the solution at specific time intervals (e.g., 0, 5, 10, 15, 30 minutes). Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO2 particles.

  • Analysis: Analyze the filtrate for the concentration of TBT using HPLC or GC-MS.

  • Data Analysis: Plot the concentration of TBT as a function of irradiation time to determine the degradation kinetics. Calculate the percentage of TBT degradation. A near-complete degradation (99.8%) has been observed after 30 minutes of treatment.[4]

Visualizations

The following diagrams illustrate key processes and workflows related to the environmental impact and remediation of tributyltin.

TBT_Degradation_Pathway TBT Tributyltin (TBT) (Highly Toxic) DBT Dibutyltin (DBT) (Less Toxic) TBT->DBT Dealkylation MBT Monobutyltin (MBT) (Even Less Toxic) DBT->MBT Dealkylation Inorganic_Tin Inorganic Tin (Least Toxic) MBT->Inorganic_Tin Dealkylation

Caption: Sequential dealkylation pathway of Tributyltin (TBT) degradation.

Bioremediation_Workflow Contaminated_Sample TBT-Contaminated Sediment/Water Sample Microcosm_Setup Set up Microcosms Contaminated_Sample->Microcosm_Setup Amendments Add Amendments (Nutrients, Bacteria) Microcosm_Setup->Amendments Incubation Incubate under Optimal Conditions Amendments->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction TBT Extraction Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Evaluation Evaluate Degradation Rate and Half-life Analysis->Data_Evaluation

Caption: Experimental workflow for a typical bioremediation study of TBT.

Photocatalysis_Workflow TBT_Solution Prepare Aqueous TBT Solution Add_Catalyst Add TiO2 Catalyst TBT_Solution->Add_Catalyst Dark_Adsorption Stir in Dark (Adsorption Equilibrium) Add_Catalyst->Dark_Adsorption UV_Irradiation UV Irradiation (Initiate Reaction) Dark_Adsorption->UV_Irradiation Timed_Sampling Collect Samples at Intervals UV_Irradiation->Timed_Sampling Filtration Filter to Remove TiO2 Timed_Sampling->Filtration Analysis HPLC or GC-MS Analysis Filtration->Analysis Degradation_Kinetics Determine Degradation Kinetics Analysis->Degradation_Kinetics

Caption: Workflow for a photocatalytic degradation experiment of TBT.

References

Overcoming challenges in the analysis of tributyltin acrylate in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of tributyltin acrylate (TBTA) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of tributyltin (TBT) compounds, including TBTA?

The two primary analytical techniques for TBT compounds are Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with Mass Spectrometry (MS) for detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a traditional and robust method. However, due to the low volatility of organotin compounds, a derivatization step is necessary to convert them into more volatile species before GC analysis.[1][2] Common derivatization techniques include ethylation with sodium tetraethylborate (NaBEt4) or alkylation with Grignard reagents.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is gaining popularity as it often allows for the direct analysis of TBT compounds without derivatization, simplifying sample preparation and reducing analysis time.[2][4] It offers high selectivity and sensitivity.[2]

Q2: Why is sample preparation a critical step in TBT analysis?

Sample preparation is crucial because TBT is often present at trace levels in complex matrices such as sediments, tissues, and water.[5] The preparation process aims to extract TBT from the sample matrix, concentrate it, and remove interfering substances that could affect the accuracy and sensitivity of the analysis.[3] Inefficient sample preparation can lead to low recovery of the analyte and inaccurate results.[6]

Q3: What are the common extraction methods for TBT from different matrices?

Several extraction methods are employed, depending on the sample matrix:

  • Liquid-Liquid Extraction (LLE): Often used for water samples, where an organic solvent is used to extract the TBT.

  • Solid-Phase Extraction (SPE): A common technique for water samples, where TBT is adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent.[1] This method can also serve as a clean-up step.[1]

  • Solvent Extraction: For solid samples like sediments and tissues, extraction is typically performed with an organic solvent, often with the aid of sonication or shaking.[3][7] Common solvents include hexane, methanol, and diethyl ether, often in combination with an acid and a complexing agent like tropolone to improve extraction efficiency.[3][7]

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to achieve faster and more efficient extractions from solid matrices compared to traditional methods.[5]

Q4: What is the purpose of derivatization in the GC analysis of TBT?

Organotin compounds like TBT are generally polar and non-volatile, making them unsuitable for direct analysis by GC.[1][3] Derivatization converts the ionic TBT species into more volatile and thermally stable tetra-alkylated forms that can be readily analyzed by GC. Common derivatization agents include sodium tetraethylborate (NaBEt4) and Grignard reagents (e.g., pentylmagnesium bromide).[3][8]

Q5: What are "matrix effects" in LC-MS/MS analysis of TBT and how can they be minimized?

Matrix effects occur when components of the sample matrix co-eluting with the analyte interfere with the ionization process in the mass spectrometer's ion source, leading to either suppression or enhancement of the analyte signal.[9][10] This can significantly impact the accuracy and precision of quantification.[10] To minimize matrix effects, one can:

  • Improve sample clean-up: Use techniques like SPE to remove interfering compounds.

  • Optimize chromatographic separation: Ensure the analyte peak is well-separated from matrix components.

  • Use an internal standard: An isotopically labeled standard is ideal as it behaves similarly to the analyte and can compensate for matrix effects.[11]

  • Dilute the sample: This can reduce the concentration of interfering matrix components.[2]

  • Use matrix-matched calibration standards: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for the effect.[10]

Troubleshooting Guides

Table 1: Common Problems in the Analysis of this compound

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the sample matrix.[6]- Optimize the extraction solvent and consider adding a complexing agent like tropolone.[3][7] - Increase extraction time or use a more vigorous technique like sonication or ASE.[3][5] - Ensure the pH of the sample is appropriate for extraction; acidification is often required.[12]
Degradation of the analyte during sample preparation or storage.- Minimize the time between extraction and analysis. - Store samples and extracts at low temperatures and protected from light.
Incomplete derivatization (for GC analysis).- Ensure the derivatizing agent is fresh and active.[1] - Optimize the reaction conditions (e.g., pH, reaction time, temperature).
Poor Peak Shape in Chromatography Active sites in the GC inlet or column.- Use a deactivated inlet liner and column. - Silanize glassware to prevent adsorption of organotins.[13]
Co-elution with interfering matrix components.- Improve the sample clean-up procedure. - Optimize the chromatographic gradient or temperature program for better separation.
High Background Noise or Interferences Contamination from glassware, reagents, or the analytical system.[14]- Acid-wash all glassware used in the analysis.[12][13] - Use high-purity solvents and reagents. - Run procedural blanks to identify sources of contamination.[1]
Presence of interfering substances in the sample matrix (e.g., sulfur in sediments, natural organic matter).[6]- Employ a clean-up step, such as passing the extract through a silica gel or Florisil column.[1][7] - For sulfur interference, treatment with activated copper may be effective.[15]
Poor Reproducibility Inconsistent sample preparation.- Standardize all steps of the experimental protocol. - Use an internal standard to correct for variations.
Variability in the derivatization reaction.- Precisely control the amount of derivatizing agent and reaction conditions.
Matrix effects in LC-MS/MS.[9]- Use an appropriate internal standard (preferably isotopically labeled). - Employ matrix-matched calibration standards.[10]

Experimental Protocols

Protocol 1: Extraction of TBT from Sediment Samples for GC-MS Analysis

This protocol is based on methods described in the literature and is intended as a general guideline.[7]

Materials:

  • Sediment sample (freeze-dried and homogenized)

  • Diethyl ether:Hexane (80:20, v/v) containing 0.2% tropolone

  • Glacial acetic acid

  • 1 M Sodium acetate buffer (pH 4.5)

  • 30% (w/v) Sodium chloride solution

  • Sodium tetraethylborate (NaBEt4) solution (e.g., 1% in methanol)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Extraction:

    • Weigh approximately 10-15 g of the wet sediment sample into a vial.

    • Add an internal standard (e.g., deuterated TBT).

    • Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer, and 5 mL of 30% NaCl solution.

    • Add 5 mL of the tropolone-containing diethyl ether:hexane solvent.

    • Cap the vial and shake for 1 hour.

    • Centrifuge and transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction with another 5 mL of the extraction solvent.

    • Combine the organic extracts.

  • Derivatization:

    • To the combined extract, add the NaBEt4 solution. The exact amount and reaction conditions should be optimized.

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes).[1]

    • Quench the reaction carefully, for example, by adding water.

  • Clean-up:

    • Dry the derivatized extract by passing it through a column of anhydrous sodium sulfate.

    • Prepare a silica gel column and condition it with hexane.

    • Load the extract onto the column.

    • Elute the derivatized TBT with hexane.

    • Concentrate the eluate to a final volume suitable for GC-MS analysis.

Protocol 2: Extraction of TBT from Water Samples for LC-MS/MS Analysis

This protocol is a general guide based on common practices for water analysis.

Materials:

  • Water sample

  • Hydrochloric acid (HCl) or acetic acid for acidification

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • LC-MS grade water

  • Formic acid

Procedure:

  • Sample Pre-treatment:

    • Acidify the water sample to a pH of approximately 2-3 with HCl or acetic acid.[12]

    • Add an internal standard.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with methanol followed by acidified water.

    • Load the water sample onto the cartridge at a controlled flow rate.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

    • Dry the cartridge thoroughly.

    • Elute the TBT from the cartridge with a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis:

    • Evaporate the eluate to a small volume and reconstitute in the initial mobile phase for LC-MS/MS analysis.

    • Directly inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Sediment, Biota) Extraction Extraction (LLE, SPE, Solvent Extraction) Sample_Collection->Extraction Derivatization Derivatization (for GC analysis) Extraction->Derivatization Clean_up Clean-up (Silica Gel, Florisil) Derivatization->Clean_up Concentration Concentration Clean_up->Concentration GC_MS GC-MS Concentration->GC_MS LC_MSMS LC-MS/MS Concentration->LC_MSMS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Interference_Sources cluster_matrix Matrix-Related Interferences cluster_procedural Procedural Interferences center_node Tributyltin Analysis NOM Natural Organic Matter NOM->center_node Sulfur Sulfur Compounds (in sediments) Sulfur->center_node Metal_Ions Metal Ions (e.g., Cu, Pb) Metal_Ions->center_node Lipids Lipids and Fats (in biota) Lipids->center_node Contamination Contamination (Glassware, Reagents) Contamination->center_node Derivatization_Byproducts Derivatization Byproducts Derivatization_Byproducts->center_node Ion_Suppression Ion Suppression/Enhancement (LC-MS) Ion_Suppression->center_node

Caption: Potential sources of interference in tributyltin analysis.

References

Technical Support Center: Enhancing the Long-Term Efficacy of Tributyltin Acrylate Antifouling Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with tributyltin (TBT) acrylate-based antifouling systems.

Section 1: Troubleshooting Guide

This guide addresses common problems encountered during the formulation, application, and testing of TBT acrylate antifouling coatings.

Q1: Why is my TBT self-polishing copolymer paint film cracking or showing poor adhesion after application?

A: This issue often stems from problems in the formulation or application process.

  • Incorrect Polymer Composition: The ratio of tributyltin acrylate to other co-monomers (like methyl methacrylate) is critical. A TBT methacrylate content of around 28-30 mol% has been shown to provide high antifouling potential.[1] An imbalance can affect the film's mechanical properties.

  • Solvent Issues: Rapid solvent evaporation can cause stress in the film, leading to cracking. Ensure you are using an appropriate solvent system and that the application environment (temperature, humidity) is controlled.

  • Surface Preparation: Inadequate cleaning or profiling of the substrate (test panels) will lead to poor adhesion. Ensure surfaces are free of contaminants and appropriately primed if necessary.

  • Film Thickness: Applying a coat that is too thick can trap solvents and lead to surface defects. Follow standard application procedures to achieve a uniform, specified dry film thickness.

Q2: My antifouling efficacy results are inconsistent between replicate panels in static immersion tests. What could be the cause?

A: Inconsistent results in biofouling assays can be traced to several experimental variables.

  • Leaching Rate Variability: Inconsistent film thickness or formulation can lead to different TBT leaching rates across panels, directly impacting performance.

  • Spatial Variation in Fouling: The type and intensity of biofouling can vary significantly even within a small test area due to differences in light exposure, water flow, and proximity to other fouled structures.[2] Randomize the placement of your replicate panels on the immersion rack to mitigate this.

  • Seasonal Variation: Fouling pressure is highly seasonal.[2] Tests initiated in spring or summer will show different results compared to those started in winter. Ensure your experimental timing is consistent when comparing different formulations.

  • Panel Edge Effects: Fouling often begins at the edges of panels. Ensure that coatings are applied uniformly over the edges and that the evaluation method accounts for this (e.g., by excluding a small margin from the percentage cover calculation).

Q3: The measured TBT leaching rate is much higher or lower than the expected steady-state rate.

A: Leaching rate is a dynamic process.

  • Initial "Burst" Release: Newly immersed coatings, particularly free-association paints, exhibit a high initial leaching rate that is uncontrolled and declines over time.[3] Self-polishing copolymers are designed to reach a steady state, but may still have a brief higher initial release period of a few weeks.[4]

  • Hydrolysis Mechanism: The polishing (and therefore leaching) of TBT acrylate copolymers depends on the hydrolysis of the TBT ester linkage by seawater.[5] Factors like pH, salinity, and temperature of the seawater can influence this rate. Ensure your test medium (e.g., synthetic seawater per ASTM D1141) is consistent.[1]

  • Test Method Differences: The method used to measure leaching can affect the result. For example, dynamic methods (like the ASTM rotating cylinder) can yield higher rates than static or bubbling methods due to increased water flow at the surface.[1]

G cluster_input Problem cluster_diagnosis Diagnostic Steps cluster_cause Probable Cause start Inconsistent Antifouling Performance check_leaching Were leaching rates measured and consistent? start->check_leaching check_env Were environmental conditions (location, season) identical for all panels? check_leaching->check_env Yes cause_leaching Variable TBT Release check_leaching->cause_leaching No check_app Was coating application (thickness, surface prep) uniform? check_env->check_app Yes cause_env Spatial/Temporal Variation in Fouling Pressure check_env->cause_env No check_app->start Yes (Re-evaluate experimental design) cause_app Application Defect check_app->cause_app No

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TBT as an antifouling agent?

A: Tributyltin is a broad-spectrum biocide that is highly toxic to a wide range of marine organisms, including the bacteria, diatoms, algae, and invertebrate larvae that constitute biofouling.[3][6] For self-polishing copolymer (SPC) systems, the TBT molecule is chemically bound to an acrylate polymer backbone. In seawater, the bond slowly hydrolyzes, releasing the TBT biocide into the water and simultaneously creating a hydrophilic layer on the paint surface that polishes away, exposing a fresh, smooth, biocide-rich layer.[5][7]

Q2: What are the main endocrine-disrupting effects of TBT, and what is the signaling pathway involved?

A: TBT is a potent endocrine-disrupting chemical, most famously known for causing "imposex"—the imposition of male sexual characteristics (like a penis and vas deferens) on female marine snails.[8][9] This occurs at extremely low, environmentally relevant concentrations (as low as a few nanograms per liter).[10][11] The primary mechanisms are:

  • Aromatase Inhibition: TBT can inhibit the activity of the aromatase enzyme, which is responsible for converting androgens (like testosterone) into estrogens.[10][11][12] This inhibition leads to an accumulation of testosterone, triggering the development of male sex organs in females.

  • Retinoid X Receptor (RXR) Activation: TBT can directly bind to and activate the Retinoid X Receptor (RXR), a nuclear receptor involved in developmental and reproductive signaling pathways in gastropods.[13][14][15] This abnormal activation is a key molecular event that initiates imposex.[8][9]

Q3: How long does TBT persist in the marine environment?

A: The persistence of TBT varies with environmental conditions. In the water column, its half-life can be from a few days to a couple of weeks.[16] However, TBT readily adsorbs to particulate matter and accumulates in sediments, particularly in low-oxygen environments like harbors and shipping lanes.[3][16] In anoxic sediments, its half-life can extend to several years or even decades, acting as a long-term source of pollution.[7][16]

Section 3: Performance & Leaching Data

The efficacy of an antifouling coating is directly related to the release rate of its biocide. The goal of a TBT self-polishing copolymer is to maintain a steady-state leaching rate above the Minimum Effective Release Rate (MERR) required to prevent fouling, without being excessively high.

ParameterTBT-SPC SystemsCopper-Based SPC SystemsReference
Typical Steady-State Leaching Rate 1 - 3 µg/cm²/day3.7 - 4.3 µg/cm²/day[1][17]
Regulated Max. Average Leaching Rate (historical) 4 µg/cm²/dayN/A[4]
Primary Mechanism Biocidal action via organotin toxicity; Self-polishing surface renewalBiocidal action via copper ion toxicity; Self-polishing surface renewal[7][18]
Service Life Up to 5 years2 - 5 years[5]
Key Environmental Impact Endocrine disruption (imposex) in mollusks at ng/L levelsToxicity to various marine organisms, accumulation in sediments[8][19]

Section 4: Key Experimental Protocols

Protocol 1: Static Immersion Antifouling Efficacy Test (Modified from ASTM D3623 / D6990)

This protocol outlines a method for evaluating the relative performance of antifouling coatings in a natural seawater environment.

1. Materials & Setup:

  • Test Panels: Standard sizes such as 10"x12" or 4"x8" made of a non-corrosive substrate (e.g., fiberglass, marine-grade aluminum).[2]
  • Test and Control Coatings: Apply the experimental TBT acrylate formulation and a suitable control (e.g., a non-toxic coating or a known standard) according to manufacturer specifications. Ensure uniform thickness and proper curing time. Coat all sides and edges.
  • Immersion Rack: A PVC or other non-reactive frame to hold panels.
  • Test Site: A location with known and relevant fouling pressure.[2]

2. Procedure:

  • Securely attach a minimum of two replicate panels for each coating to the immersion rack using non-metallic fasteners (e.g., nylon ties).[2]
  • Immerse the rack in the seawater, ensuring the panels are fully submerged and at a consistent depth.
  • Periodically (e.g., monthly), carefully retrieve the rack for inspection.
  • Photograph each panel at each inspection interval to create a visual record.
  • Evaluate the percentage of the panel surface covered by different types of fouling (slime, algae, hard fouling like barnacles or tubeworms). A fouling resistance (FR) rating can be assigned, where FR 100 is a completely clean surface and FR 0 is fully fouled.[20]
  • Continue the test for a predetermined period (e.g., 12-24 months) or until the coating is considered failed (e.g., >50% coverage by hard fouling).

Protocol 2: TBT Leaching Rate Measurement (Based on ASTM D5108-90 Principles)

This protocol describes a laboratory method to determine the rate at which TBT is released from a coated surface into seawater.

1. Materials & Setup:

  • Coated Substrate: A test panel or rotating cylinder coated with the TBT formulation of a known surface area.
  • Leaching Tank: A container of known volume made of an inert material (e.g., polycarbonate, glass) to hold the leaching medium.[1]
  • Leaching Medium: Synthetic seawater prepared according to ASTM D1141 specifications (pH ~8.2).[1]
  • Stirring/Agitation System: A mechanism to ensure water movement over the coated surface, such as a magnetic stirrer, bubble stream, or rotating apparatus for a cylinder.[1]
  • Analytical Equipment: Gas Chromatograph with an appropriate detector (e.g., ECD, FPD) for quantifying trace amounts of TBT in seawater samples.[1]

2. Procedure:

  • Place the coated substrate into the leaching tank and fill with a precise volume of synthetic seawater.
  • Begin agitation and maintain a constant temperature (e.g., 25°C).
  • At defined time intervals (e.g., 1, 3, 7, 14, 21, 28, 35, 45 days), remove the entire volume of seawater for analysis and replace it with fresh synthetic seawater.[4]
  • For each collected water sample, extract the TBT compounds. This often involves acidification, extraction into a solvent like hexane, and derivatization (e.g., hydrogenation to TBTH).[1]
  • Analyze the extract using Gas Chromatography to determine the concentration of TBT.
  • Calculate the leaching rate (R) for each interval using the formula: R (µg/cm²/day) = (C x V) / (A x t) Where:
  • C = Concentration of TBT in the water (µg/L)
  • V = Volume of the water in the tank (L)
  • A = Surface area of the coated panel (cm²)
  • t = Time interval in days

G cluster_testing Parallel Evaluation Tracks Formulate 1. Formulate TBT Acrylate Coating Apply 2. Apply Coating to Test Panels Formulate->Apply Cure 3. Cure Coating Apply->Cure Leaching 4a. Leaching Rate Measurement (Lab) Cure->Leaching Efficacy 4b. Static Immersion Efficacy Test (Field) Cure->Efficacy Analysis 5. Data Analysis & Interpretation Leaching->Analysis Efficacy->Analysis Conclusion 6. Performance Conclusion Analysis->Conclusion

References

Technical Support Center: Reducing Tributyltin Acrylate Leaching from Marine Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tributyltin (TBT) is a highly toxic compound with severe environmental impacts. Its use in antifouling paints is banned or strictly regulated in most parts of the world under the International Maritime Organization's (IMO) Anti-Fouling System (AFS) Convention.[1] This document is intended for researchers, scientists, and professionals in controlled laboratory settings for research and development purposes only and does not endorse the use of TBT in commercial or real-world applications.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in experiments aimed at understanding and minimizing the leaching rate of tributyltin (TBT) acrylate from marine coatings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which tributyltin acrylate prevents biofouling?

A1: Tributyltin (TBT) acts as a potent biocide.[1] In self-polishing copolymer (SPC) paints, the TBT acrylate is chemically bound to the acrylic polymer backbone. In seawater, a hydrolysis reaction occurs, cleaving the TBT from the polymer. This controlled release of the organotin compound creates a toxic microlayer at the coating's surface that deters the settlement and growth of marine organisms such as barnacles, algae, and mussels.[2] The gradual polishing of the paint surface continually exposes a fresh layer of the antifouling agent.

Q2: What are the key environmental factors that influence the leaching rate of TBT from marine coatings?

A2: The leaching rate of TBT is influenced by several environmental parameters:

  • pH: The hydrolysis of the TBT-acrylate bond is pH-dependent.

  • Salinity: The ionic strength of seawater can affect the rate of ion exchange and hydrolysis at the coating surface.

  • Temperature: Higher water temperatures generally increase the rate of hydrolysis and diffusion, leading to a higher leaching rate.

  • Water Velocity: Increased water flow over the coated surface can accelerate the removal of the leached TBT, thereby increasing the concentration gradient and encouraging further leaching.

  • Organic Matter: Dissolved and particulate organic matter in the water can adsorb TBT, potentially influencing its bioavailability and the equilibrium of the leaching process.

Q3: What are the main formulation variables within the coating that control the TBT leaching rate?

A3: The formulation of the TBT acrylate-based coating plays a critical role in controlling the leaching rate:

  • Copolymer Composition: The type and ratio of comonomers used with this compound in the polymer backbone significantly affect the polymer's solubility and hydrolysis rate.

  • Binder Composition: The overall composition of the paint matrix, including resins and other binders, influences the coating's physical properties and its interaction with seawater.

  • Pigment Volume Concentration (PVC): The amount of pigment in the paint can affect the porosity of the coating and the diffusion pathways for water and leached TBT.

  • Biocide Content: The concentration of TBT acrylate in the copolymer directly impacts the amount of biocide available for release.

Troubleshooting Guide for TBT Leaching Experiments

Problem Possible Causes Recommended Solutions
High Variability in Leaching Rate Measurements Inconsistent sample collection or handling. Fluctuations in experimental conditions (temperature, pH, water flow). Non-homogeneity of the coating application. Contamination of analytical equipment.Standardize sample collection times and procedures. Use a temperature-controlled water bath and monitor pH regularly. Ensure uniform coating thickness on all test panels. Implement rigorous cleaning protocols for all glassware and analytical instruments.
Unexpectedly High Initial Leaching Rate Presence of unbound TBT in the coating. Rapid initial hydrolysis of the polymer surface. Inadequate curing of the paint film.Ensure complete polymerization and curing of the coating according to the manufacturer's specifications. Consider a pre-leaching period to allow the initial high release to stabilize before starting measurements.
Leaching Rate Declines Too Quickly Formation of an insoluble layer on the coating surface. Depletion of TBT from the outermost layer of the paint. Changes in the seawater chemistry during the experiment.Analyze the surface of the coating for any film formation. Ensure the self-polishing mechanism is functioning as expected. Refresh the seawater in the test tanks at regular intervals.
Interference in GC-MS Analysis Co-elution of other organic compounds from the paint matrix or seawater. Contamination from sample preparation steps (e.g., derivatizing agents). Matrix effects suppressing or enhancing the TBT signal.[3]Optimize the GC temperature program and column selection to improve separation. Run procedural blanks to identify sources of contamination. Use matrix-matched standards for calibration or employ isotope dilution mass spectrometry for more accurate quantification.[4]
Poor Reproducibility Between Replicate Panels Uneven coating application (thickness, uniformity). Variations in the surface roughness of the test panels. Inconsistent positioning of panels within the test apparatus.Use a calibrated applicator to ensure consistent coating thickness. Prepare all test panels to have a uniform surface finish. Randomize the placement of replicate panels in the experimental setup.

Quantitative Data on TBT Leaching Rates

The following table summarizes representative TBT leaching rates from different studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

Coating Type Experimental Conditions Leaching Rate (µg Sn/cm²/day) Reference
TBT Self-Polishing CopolymerRotating cylinder, artificial seawater1.0 - 5.0ANZECC (1992)
TBT Copolymer PaintStatic immersion, natural seawater0.1 - 2.0General Literature Range
TBT Free-Association PaintStatic immersion, natural seawater> 5.0 (initially)General Literature Range

Experimental Protocols

Protocol 1: Measurement of TBT Leaching Rate using a Rotating Cylinder Apparatus (Adapted from ASTM D6442)

This method is designed to simulate the hydrodynamic conditions experienced by a ship's hull.

1. Materials and Apparatus:

  • Polycarbonate rotating cylinder

  • Variable-speed motor

  • Temperature-controlled tank

  • Artificial seawater (as per ASTM D1141)

  • TBT acrylate coating

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Hexane (pesticide grade)

  • Sodium tetraethylborate (NaBEt₄) derivatizing agent

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

2. Procedure:

  • Coating Application: Apply the TBT acrylate coating to the polycarbonate cylinder at a controlled, uniform thickness. Allow the coating to cure completely as per the manufacturer's instructions.

  • Experimental Setup: Place the coated cylinder in the tank filled with a known volume of artificial seawater. Maintain a constant temperature (e.g., 25°C) and rotation speed (e.g., 60 rpm).

  • Sample Collection: At specified time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), collect a water sample from the tank. Replenish the tank with fresh artificial seawater to maintain a constant volume.

  • Sample Preparation (Extraction and Derivatization):

    • Acidify the collected seawater sample with HCl to a pH < 2.

    • Extract the TBT from the water sample into hexane by liquid-liquid extraction.

    • Derivatize the TBT in the hexane extract to a more volatile form (e.g., ethylated TBT) using NaBEt₄.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject a known volume of the derivatized extract into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that provides good separation of the organotin compounds.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

  • Calculation of Leaching Rate:

    • Quantify the concentration of TBT in the seawater sample using a calibration curve prepared with TBT standards.

    • Calculate the leaching rate using the following formula: Leaching Rate (µg/cm²/day) = (C * V) / (A * T) Where:

      • C = Concentration of TBT in the seawater (µg/L)

      • V = Volume of the seawater in the tank (L)

      • A = Surface area of the coated cylinder (cm²)

      • T = Time interval between samples (days)

Visualizations

Logical Workflow for Troubleshooting High Variability in TBT Leaching Rate Measurements

G A High Variability in Leaching Rate Measurements B Review Sample Collection and Handling Procedures A->B C Check for Consistency in Experimental Conditions A->C D Verify Uniformity of Coating Application A->D E Assess Analytical Instrument Performance A->E F Standardize Collection Times and Techniques B->F G Implement Temperature and pH Monitoring C->G H Measure Coating Thickness on All Panels D->H I Run Instrument Blanks and Calibration Checks E->I J Problem Resolved? F->J G->J H->J I->J K Continue Monitoring J->K Yes L Consult Senior Researcher or Instrument Specialist J->L No

Caption: Troubleshooting workflow for high variability in TBT leaching experiments.

Simplified Signaling Pathway of TBT's Antifouling Action

G cluster_coating Coating Surface cluster_environment Marine Environment cluster_organism Target Organism (e.g., Barnacle Larva) TBT_Acrylate TBT-Acrylate Copolymer Hydrolysis Hydrolysis in Seawater TBT_Acrylate->Hydrolysis Leached_TBT Leached TBT Hydrolysis->Leached_TBT Cell_Membrane Cell Membrane Leached_TBT->Cell_Membrane Uptake Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Disruption of Ion Transport Mitochondria Mitochondria Cytoplasm->Mitochondria Inhibition of ATP Synthesis Nucleus Nucleus Cytoplasm->Nucleus Endocrine Disruption (e.g., Cytochrome P450 Inhibition) Apoptosis Cell Death (Apoptosis) Nucleus->Apoptosis Gene Expression Changes

Caption: Simplified cellular mechanism of TBT's antifouling toxicity.

References

Technical Support Center: Safe Handling and Disposal of Tributyltin Acrylate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of tributyltin acrylate (TBT-A) waste. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound (TBT-A)?

A1: TBT-A is a highly toxic organotin compound. The primary hazards include:

  • Acute Toxicity: It can be harmful if swallowed, inhaled, or in contact with skin.[1] Organotin compounds can cause severe skin and eye irritation, and in some cases, chemical burns.[2][3]

  • Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs. It is also suspected of damaging fertility or the unborn child.[4]

  • Environmental Hazard: TBT-A is very toxic to aquatic life with long-lasting effects.[5]

Q2: What immediate first aid measures should be taken in case of exposure to TBT-A?

A2: In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Q3: What personal protective equipment (PPE) is required when handling TBT-A and its waste?

A3: A comprehensive PPE strategy is essential to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves can offer splash protection, but for prolonged contact, heavier-duty gloves like butyl rubber may be necessary. Always inspect gloves before use and change them immediately if contaminated.[7][8]

  • Eye/Face Protection: Use tightly fitting safety goggles with side-shields. For tasks with a higher risk of splashing, a face shield is recommended.[4]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or spill cleanup, a chemical-resistant apron or suit may be required.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[6] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P95 or higher) is necessary.[9]

Troubleshooting Guides

Spill Management

Problem: I've spilled a small amount of liquid TBT-A on my lab bench.

Solution:

For small, incidental spills (less than 100 mL) within a fume hood:

  • Alert colleagues in the immediate area.

  • Ensure you are wearing appropriate PPE: double-glove with nitrile gloves, safety goggles, and a lab coat.

  • Contain the spill: Use absorbent pads or vermiculite to surround the spill and prevent it from spreading.

  • Absorb the material: Gently cover the spill with an inert absorbent material. Work from the outside in to minimize the contaminated area.

  • Collect the waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if the solvent is flammable.

  • Decontaminate the surface: Wipe the spill area with a cloth soaked in a 10% bleach solution, followed by a rinse with 70% ethanol, and then water. Allow for a contact time of at least 30 minutes for the bleach solution.[10] Collect all cleaning materials as hazardous waste.

  • Dispose of PPE: Remove and dispose of contaminated gloves and other disposable PPE in the hazardous waste container.

  • Wash hands thoroughly with soap and water.

Problem: A container of solid TBT-A waste has been knocked over.

Solution:

  • Avoid creating dust. Do not sweep up the dry powder.

  • Wear appropriate PPE , including a respirator if necessary.

  • Gently cover the spill with absorbent pads.

  • Slightly moisten the absorbent pads with water to prevent dust from becoming airborne.

  • Carefully scoop the material into a designated hazardous waste container.

  • Decontaminate the area as described for a liquid spill.

Waste Container Issues

Problem: The hazardous waste container for my TBT-A waste is full.

Solution:

  • Do not overfill waste containers. Leave at least 10% headspace to allow for expansion of contents.

  • Securely close the container. Ensure the lid is tightly sealed.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound Waste," and the associated hazards (e.g., "Toxic," "Marine Pollutant").

  • Store the full container in a designated satellite accumulation area that is secure and has secondary containment.

  • Request a waste pickup from your institution's Environmental Health and Safety (EHS) department.

Problem: My TBT-A waste is incompatible with other wastes in my satellite accumulation area.

Solution:

  • Segregate TBT-A waste from incompatible materials. Organotin compounds should not be mixed with strong oxidizing agents, strong acids, or strong bases.[11]

  • Use separate, dedicated waste containers for different waste streams to prevent dangerous reactions.

  • Consult the Safety Data Sheet (SDS) for specific chemical incompatibilities.

Quantitative Data

Occupational Exposure Limits for Organotin Compounds
Regulatory BodyExposure Limit TypeValue (as Sn)Skin Notation
OSHA [12]PEL (8-hour TWA)0.1 mg/m³No
NIOSH [12]REL (10-hour TWA)0.1 mg/m³Yes
ACGIH [13]TLV (8-hour TWA)0.1 mg/m³Yes
ACGIH [13]STEL (15-minute)0.2 mg/m³Yes
CAL/OSHA [12]PEL (8-hour TWA)0.1 mg/m³Yes
CAL/OSHA [12]STEL0.2 mg/m³Yes

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit. Skin notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.

Recommended Incineration Conditions for Halogenated Organic Waste
ParameterRecommended Value
Temperature ≥ 1100°C[14][15]
Residence Time ≥ 2 seconds[14][15]

While TBT-A is not halogenated, its high toxicity warrants disposal under conditions for hazardous waste, with high-temperature incineration being a common method for complete destruction of organic compounds.

Experimental Protocols

Protocol 1: Decontamination of Glassware Contaminated with TBT-A

Objective: To safely and effectively decontaminate glassware that has been in contact with this compound.

Materials:

  • Contaminated glassware

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Chemical fume hood

  • Waste container for solvent rinses

  • Waste container for aqueous rinses

  • Acetone or other suitable organic solvent

  • 10% solution of sodium hypochlorite (bleach)

  • Deionized water

  • Laboratory detergent

Procedure:

  • Initial Rinse (in a fume hood):

    • Triple rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the TBT-A.[16]

    • Collect all solvent rinses in a designated hazardous waste container for organic waste.

  • Oxidative Decomposition (in a fume hood):

    • Carefully fill the glassware with a 10% bleach solution.[10]

    • Allow the glassware to soak for at least 12 hours (overnight) to ensure the oxidative destruction of the organotin compounds.[16]

  • Rinsing:

    • Dispose of the bleach solution in a designated aqueous hazardous waste container.

    • Thoroughly rinse the glassware with tap water multiple times.

  • Standard Washing:

    • Wash the glassware with a laboratory detergent and hot water. Use a brush to scrub all surfaces.[17][18]

    • Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying:

    • Allow the glassware to air dry on a drying rack. Avoid using paper towels to prevent leaving fibers.[18]

Protocol 2: Management and Disposal of TBT-A Contaminated Solid Waste

Objective: To safely collect, store, and dispose of solid waste contaminated with this compound.

Materials:

  • Contaminated solid waste (e.g., gloves, absorbent pads, pipette tips)

  • Designated hazardous waste container (e.g., a rigid, leak-proof container with a secure lid)

  • Hazardous waste labels

  • Appropriate PPE

Procedure:

  • Collection:

    • Immediately place all solid waste contaminated with TBT-A into the designated hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[19][20]

    • Ensure the exterior of the container remains free from contamination.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first item of waste is added.

    • The label must include: "Hazardous Waste," "this compound Waste," and a description of the contents (e.g., "gloves, pads, and plasticware contaminated with this compound"). List the associated hazards (e.g., "Toxic," "Marine Pollutant").

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be away from general traffic and have secondary containment to capture any potential leaks.[21]

  • Disposal:

    • Once the container is full, arrange for its collection by your institution's EHS department for disposal at a licensed hazardous waste facility. Disposal will likely involve high-temperature incineration.[22]

Visualizations

TBT_A_Waste_Handling_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_disposal Disposal prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) exp Handle TBT-A in Fume Hood prep->exp liquid_waste Liquid TBT-A Waste exp->liquid_waste solid_waste Solid TBT-A Waste (Gloves, Tips, etc.) exp->solid_waste liquid_container Collect in Labeled, Closed Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled, Closed Solid Waste Container solid_waste->solid_container ehs_pickup Arrange EHS Waste Pickup liquid_container->ehs_pickup solid_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Experimental workflow for handling and disposing of TBT-A waste.

TBT_A_Spill_Troubleshooting spill_detected TBT-A Spill Detected assess_size Assess Spill Size spill_detected->assess_size small_spill < 100 mL assess_size->small_spill Small large_spill > 100 mL or Outside Containment assess_size->large_spill Large don_ppe Don Appropriate PPE (Double Gloves, Goggles, etc.) small_spill->don_ppe evacuate Evacuate Area & Alert EHS/Emergency Services large_spill->evacuate contain Contain Spill with Absorbent Material don_ppe->contain absorb Absorb Spill contain->absorb collect Collect Waste in Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area (10% Bleach, then Ethanol, then Water) collect->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Troubleshooting decision tree for a TBT-A spill.

References

Validation & Comparative

Validating Analytical Methods for Tributyltin Acrylate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of tributyltin (TBT), the active moiety in tributyltin acrylate. The selection of an appropriate analytical method is critical for environmental monitoring, toxicological studies, and regulatory compliance. This document outlines the performance of two primary techniques—Gas Chromatography (GC) and Liquid Chromatography (LC)—coupled with various detection methods, supported by experimental data from peer-reviewed studies.

Comparative Analysis of Analytical Methods

The choice between GC- and LC-based methods for tributyltin quantification depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of commonly employed methods.

Method Principle Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity Range Key Advantages Key Disadvantages
GC-FPD Gas chromatography separation followed by flame photometric detection.[1][2]5 ng Sn/L (water), 5 ng Sn/g (sediment)[1]Not specifiedNot specifiedRobust and relatively low cost.Lower sensitivity compared to MS detectors; requires derivatization.[2]
GC-MS/MS Gas chromatography with tandem mass spectrometry.[3][4]11 pg/L[3][4]~60 pg/L[3][4]50 pg/L - 4 ng/L[3][4]High sensitivity and selectivity.[3][4]Requires derivatization and sophisticated instrumentation.
GC-ICP-MS Gas chromatography coupled with inductively coupled plasma mass spectrometry.[5]0.015 ng/L[5]Not specifiedNot specifiedExtremely high sensitivity and isotope-specific detection.[5]High instrument cost and complexity; requires derivatization.
LC-MS/MS Liquid chromatography with tandem mass spectrometry.[6]1.25 ng Sn/g (full method)[6]Not specifiedNot specifiedNo derivatization required.[7]Can be challenging to achieve very low detection limits in water matrices.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for GC-MS and LC-MS/MS-based quantification of tributyltin.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is based on methods involving derivatization to increase the volatility of tributyltin for GC analysis.[2][9][10]

1. Sample Preparation (Water Sample):

  • To a 100 mL water sample, add an internal standard (e.g., tripropyltin).

  • Add 1 mL of acetate buffer to adjust the pH to 5.4.[9]

  • For derivatization, add 100 µL of a 2% (w/v) solution of sodium tetraethylborate in 0.1 M NaOH.[9] This converts the ionic TBT to a volatile ethylated form.

  • Shake the mixture for approximately 10 minutes.

  • Extract the derivatized TBT into an organic solvent such as hexane.

  • Concentrate the organic extract to a final volume of 1 mL before injection.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Injector: Split/splitless inlet at 260°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5973 Network MSD or similar.[9]

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic TBT ions.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is advantageous as it does not require a derivatization step.[6][7]

1. Sample Preparation (Sediment Sample):

  • Employ pressurized solvent extraction (PSE) for efficient extraction of TBT from the sediment matrix.[6]

  • Alternatively, for water samples, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[7]

  • The final extract is typically dissolved in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Column: Pentafluorophenyl (PFP) column.[6]

  • Mobile Phase: A gradient of methanol and aqueous formic acid.[6]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for TBT, ensuring high selectivity and sensitivity.

Visualizing Method Selection and Workflow

To aid in the decision-making process and to illustrate the analytical sequence, the following diagrams are provided.

MethodSelection cluster_start Analytical Requirement cluster_criteria Decision Criteria cluster_methods Recommended Method start Define Research Goal sensitivity Required Sensitivity? start->sensitivity derivatization Derivatization Feasible? sensitivity->derivatization Moderate (ng/L - µg/L) gc_msms GC-MS/MS or GC-ICP-MS sensitivity->gc_msms Very High (< ng/L) lc_msms LC-MS/MS derivatization->lc_msms No gc_fpd GC-FPD derivatization->gc_fpd Yes

Caption: Decision tree for selecting an analytical method.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Water, Sediment, etc.) extraction Extraction (LLE, SPE, PSE) sample->extraction derivatization Derivatization (e.g., Ethylation for GC) extraction->derivatization separation Chromatographic Separation (GC or LC) extraction->separation For LC methods derivatization->separation For GC methods detection Detection (MS, FPD, ICP-MS) separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

References

The Enduring Challenge of Marine Biofouling: A Comparative Guide to Tributyltin Acrylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, tributyltin (TBT) acrylate reigned as the undisputed king of antifouling coatings, prized for its exceptional and long-lasting efficacy in keeping marine surfaces free from the costly nuisance of biofouling. However, the very properties that made it so effective also led to its downfall: severe ecotoxicological effects on non-target marine organisms. This guide provides a comprehensive comparison of the antifouling efficacy of TBT acrylate with the leading alternative biocides and foul-release systems that have emerged in the wake of its global ban. This analysis is intended for researchers, scientists, and drug development professionals seeking an objective overview of the performance and methodologies in the field of antifouling technology.

Tributyltin self-polishing copolymers (SPC) offered unparalleled performance, providing a consistently smooth and foul-free surface for up to five years. This was achieved through the controlled release of the potent TBT biocide. The widespread use of TBT, however, resulted in devastating environmental consequences, including imposex (the imposition of male sexual characteristics on female gastropods) in marine snails, shell deformations in oysters, and bioaccumulation in the food chain. These severe impacts prompted the International Maritime Organization (IMO) to ban the use of TBT-containing antifouling paints.

The phasing out of TBT has spurred the development of a diverse range of alternative antifouling strategies. These can be broadly categorized into biocidal and biocide-free approaches. Biocidal alternatives, primarily copper-based coatings, often supplemented with booster biocides, work by releasing toxic substances to deter or kill fouling organisms. Biocide-free technologies, such as silicone-based foul-release coatings, create a low-adhesion surface from which fouling organisms can be easily removed by the movement of water.

Quantitative Comparison of Antifouling Efficacy

The following tables summarize the available quantitative data on the antifouling performance of tributyltin and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, geographic locations, and the specific formulations of the coatings tested.

Biocide/Coating TypeTarget Organism(s)Efficacy MetricResultReference Study
Tributyltin (TBT) Broad SpectrumLeaching Rate0.5 - 151 µg/cm²/day (initial)(Takahashi, 2018)
Field Test (12 months)Low biomass of fouling organisms[1]
Copper-Based Broad SpectrumLeaching Rate75 - 100 µg/cm²/day (initial, for copper)(Takahashi, 2018)
Field Test (12 months)Dominated by diatoms, low biomass[1]
Booster Biocides
DiuronAlgaeEC50 (Zostera marina)3.2 µg/l[2]
Irgarol 1051AlgaeEC50 (Zostera marina)1.1 µg/l[2]
Natural Products
CapsaicinFreshwater BacteriaBiofilm Coverage Reduction (14 days)98.5% at 40 mg/L
Zosteric AcidFreshwater BacteriaBiofilm Coverage Reduction (14 days)98.2% at 500 mg/L
Silicone Foul-Release Broad Spectrum (non-biocidal)Barnacle Adhesion StrengthLower than traditional coatings[3]
Bacteria (Pseudomonas aeruginosa)Fouling Reduction>90% with PEG modification[4]

Experimental Protocols

The evaluation of antifouling efficacy relies on standardized and rigorous experimental protocols. The following are summaries of key methodologies cited in the comparison of these biocides.

Static Immersion Testing (ASTM D3623/D6990)

This is a widely used field-based method for evaluating the performance of antifouling coatings under real-world conditions.

Objective: To assess the ability of a coating to prevent the settlement and growth of biofouling organisms over an extended period in a natural marine environment.

Methodology:

  • Test Panel Preparation: Test panels, typically made of steel, fiberglass, or other relevant substrates, are coated with the antifouling paint according to the manufacturer's specifications. A control panel with a non-toxic surface and a panel with a standard reference antifouling coating are also prepared.[5]

  • Immersion: The prepared panels are mounted on racks and submerged in a marine environment at a shallow depth (typically 1-3 meters).[5] The location should have a known high fouling pressure to ensure a robust test.

  • Evaluation: The panels are periodically removed from the water (e.g., monthly) for inspection. The type and extent of fouling are assessed and rated according to a standardized scale. The ASTM D6990 standard provides a detailed rating system for different types of fouling (slime, algae, barnacles, etc.) and assigns a fouling resistance (FR) rating from 0 (heavily fouled) to 100 (completely clean).[6][7]

  • Data Analysis: The FR ratings and photographic documentation are used to compare the performance of the test coatings against the control and reference panels over time.

Laboratory Bioassays

Laboratory-based bioassays are used for rapid screening of the efficacy and toxicity of antifouling compounds.

Objective: To determine the effect of a biocide on the settlement, growth, or mortality of specific fouling organisms in a controlled environment.

Methodology:

  • Leachate Preparation: Leachates from coated panels are prepared by immersing them in a known volume of seawater for a specific period. This simulates the release of biocides from the coating.[8]

  • Test Organisms: Common test organisms include the larvae of barnacles (Amphibalanus amphitrite), spores of algae (Ulva linza), and marine bacteria.[9]

  • Exposure: The test organisms are exposed to different concentrations of the leachate in multi-well plates or other suitable containers.

  • Endpoint Measurement: After a defined incubation period, the endpoint is measured. This could be the percentage of larval settlement, the inhibition of algal spore germination, or the reduction in bacterial growth. Toxicity can also be assessed by measuring larval mortality.

  • Data Analysis: The results are often expressed as the effective concentration that causes a 50% response (EC50) or the lethal concentration that causes 50% mortality (LC50).

Visualizing Mechanisms and Workflows

To better understand the biological interactions and experimental processes involved in antifouling research, the following diagrams have been generated using Graphviz.

TBT_Signaling_Pathway TBT Tributyltin (TBT) CellMembrane Cell Membrane TBT->CellMembrane Enters Cell RXR Retinoid X Receptor (RXR) CellMembrane->RXR Dimer RXR/PPARγ Heterodimer RXR->Dimer PPARg PPARγ PPARg->Dimer Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to Response Elements Nucleus->DNA GeneExpression Altered Gene Expression DNA->GeneExpression Leads to EndocrineDisruption Endocrine Disruption (e.g., Imposex) GeneExpression->EndocrineDisruption

Caption: Simplified signaling pathway of Tributyltin (TBT) leading to endocrine disruption.

Antifouling_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation cluster_analysis Data Analysis Coating Coating Application on Test Panels Static Static Immersion (ASTM D3623) Coating->Static Dynamic Dynamic Testing (e.g., Rotating Drum) Coating->Dynamic Control Preparation of Control & Reference Panels Control->Static Control->Dynamic Visual Visual Inspection & Fouling Rating (ASTM D6990) Static->Visual Adhesion Adhesion Strength Measurement Static->Adhesion Leaching Leaching Rate Analysis Static->Leaching Dynamic->Visual Dynamic->Adhesion Dynamic->Leaching Comparison Comparative Performance Analysis Visual->Comparison Adhesion->Comparison Leaching->Comparison

Caption: General experimental workflow for comparing the efficacy of antifouling coatings.

Conclusion

The legacy of tributyltin acrylate in antifouling technology is a dual one: it set a high bar for efficacy while serving as a stark reminder of the environmental costs of potent, broad-spectrum biocides. The search for its replacement has led to a diverse and innovative field of research. Copper-based coatings remain the workhorse of the industry, though their environmental impact is not insignificant. Booster biocides can enhance performance but require careful risk assessment.

The most promising avenues for the future of antifouling lie in the development of more environmentally benign solutions. Natural product-based antifoulants and, in particular, biocide-free foul-release coatings, offer a paradigm shift away from toxic mechanisms. While challenges in terms of broad-spectrum efficacy, durability, and cost remain, ongoing research into novel polymers, surface topographies, and biomimetic approaches holds the potential for a new generation of antifouling technologies that are both effective and sustainable. For researchers and developers, the focus must be on rigorous, standardized testing to ensure that new solutions not only meet the performance demands of the marine industry but also safeguard the delicate marine ecosystem.

References

Cross-Validation of Tributyltin Acrylate Toxicity Data Across Diverse Marine Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of tributyltin (TBT) compounds across a range of marine species. While the focus is on tributyltin acrylate, specific ecotoxicological data for this particular salt is scarce in publicly available literature. The primary toxic moiety is the tributyltin cation (TBT+), and therefore, data for other TBT compounds such as tributyltin oxide (TBTO) and tributyltin chloride (TBTCl) are presented here as a close proxy for the toxicity of this compound.[1] The information compiled is intended to support research and development by offering a cross-species perspective on the hazardous effects of this potent environmental contaminant.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of tributyltin compounds to various marine organisms, providing key metrics such as the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC). These values are crucial for understanding the concentration-dependent effects of TBT and for establishing environmental quality standards.

Acute Toxicity Data

Acute toxicity tests measure the adverse effects of a substance over a short period, typically 96 hours or less. The LC50 value represents the concentration of a chemical that is lethal to 50% of the test organisms within the specified timeframe.

SpeciesTaxonomic GroupCompoundExposure DurationLC50 (µg/L)Reference
Oncorhynchus tshawytscha (Chinook salmon)FishTBT96 hours1.46[2]
Cyprinodon variegatus (Sheepshead minnow)FishTBT96 hours25.9[2]
Acartia tonsa (Copepod)CrustaceanTBT48-96 hours0.13
Rhepoxynius abronius (Amphipod)CrustaceanTBT48-96 hours63
Crassostrea gigas (Pacific oyster) - LarvaeMolluskTBT96 hours1.56[2]
Mytilus edulis (Blue mussel) - LarvaeMolluskTBT96 hours2.24[2]
Hydroides elegans (Polychaete) - EggsAnnelidTBT48 hours0.18
Porphyria yezoensis (Red algae)AlgaeTBT96 hours27-33 (EC50)
Unicellular marine algaeAlgaeTBTO72 hours0.33-1.03 (EC50)[3]
Chronic Toxicity Data

Chronic toxicity tests evaluate the adverse effects of a substance over a longer period, often covering a significant portion of the organism's life cycle. The NOEC is the highest tested concentration of a substance at which no statistically significant adverse effects are observed.

SpeciesTaxonomic GroupCompoundExposure DurationEndpointNOEC (µg/L)Reference
Menidia beryllina (Inland silverside)FishTBT30 daysMortality0.6
Acartia tonsa (Copepod)CrustaceanTBT6 daysMortality0.004
Crassostrea virginica (Eastern oyster)MolluskTBT66 daysGrowth0.13
Mytilus edulis (Blue mussel)MolluskTBT33-66 daysGrowth0.002
Nucella lapillus (Dog whelk)MolluskTBT-Imposex0.019
Hydroides elegans (Polychaete)AnnelidTBT44 daysMaturation≤ 0.1

Experimental Protocols

Acute Toxicity Testing (Fish) - Based on OECD Test Guideline 203

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.[4][5][6][7]

  • Test Organisms: A recommended fish species (e.g., Cyprinodon variegatus) is selected. Fish are acclimated to laboratory conditions for at least 12 days.[8]

  • Test Substance Preparation: A stock solution of the tributyltin compound is prepared. A series of test solutions of different concentrations are made by diluting the stock solution with clean seawater. A control group with no test substance is also prepared.

  • Test Conditions:

    • Temperature: Maintained at a constant, species-appropriate temperature (e.g., 20 ± 1 °C).

    • Salinity: Maintained at a level appropriate for the test species (e.g., 20-35 ppt).

    • pH: Maintained within a narrow range (e.g., 7.5-8.5).

    • Dissolved Oxygen: Maintained above 60% saturation.[8]

    • Photoperiod: A 12-hour light to 12-hour dark cycle is typically used.[8]

  • Exposure: A minimum of seven fish are randomly assigned to each test concentration and the control. The fish are exposed to the test solutions for 96 hours. The solutions are typically renewed every 24 hours (semi-static test) to maintain the concentration of the test substance.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[5] Any abnormal behavior or appearance is also noted.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Chronic Toxicity Testing (Mollusk) - General Protocol for Endocrine Disruption

This type of test assesses the long-term effects of a substance on reproduction and development, which are particularly relevant for endocrine-disrupting chemicals like TBT.[9][10][11]

  • Test Organisms: A suitable mollusk species known to be sensitive to endocrine disruptors (e.g., Nucella lapillus) is used.

  • Test Substance Preparation: Similar to the acute test, a range of test concentrations and a control are prepared in seawater.

  • Test Conditions: Test conditions (temperature, salinity, pH, dissolved oxygen, photoperiod) are maintained at optimal levels for the test species throughout the long-term exposure.

  • Exposure: Organisms are exposed to the test solutions for a significant portion of their life cycle (e.g., several months). The test solutions are renewed regularly.

  • Observations and Endpoints:

    • Survival: Mortalities are recorded throughout the exposure period.

    • Growth: Changes in shell length, width, and overall weight are measured.

    • Reproduction: Endpoints such as fecundity (number of eggs), fertilization success, and larval development are assessed.

    • Endocrine Disruption: For gastropods, the development of "imposex" (the imposition of male sexual characteristics on females) is a key indicator of endocrine disruption by TBT.[9] This is often quantified using the Vas Deferens Sequence Index (VDSI).

  • Data Analysis: The NOEC for the most sensitive endpoint is determined by comparing the responses in the different test concentrations to the control group using appropriate statistical tests.

Signaling Pathways and Mechanisms of Toxicity

Tributyltin exerts its toxic effects through multiple mechanisms, primarily by disrupting endocrine and nervous system functions. The following diagrams illustrate the key signaling pathways affected by TBT.

TBT_Endocrine_Disruption TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Binds and activates PPARg Peroxisome Proliferator- Activated Receptor γ (PPARγ) TBT->PPARg Binds and activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer GeneExpression Altered Gene Expression Heterodimer->GeneExpression Regulates Transcription EndocrineDisruption Endocrine Disruption (e.g., Imposex in Gastropods, Adipogenesis) GeneExpression->EndocrineDisruption

Caption: TBT-induced endocrine disruption pathway.

Tributyltin acts as an agonist for both the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[12][13] The activation of the RXR-PPARγ heterodimer by TBT leads to altered gene expression, resulting in a cascade of endocrine-disrupting effects, including the well-documented phenomenon of imposex in female gastropods and the promotion of adipogenesis.[12]

TBT_Neurotoxicity TBT Tributyltin (TBT) Serotonin Serotonin (5-HT) System TBT->Serotonin Inhibits Synthesis & Action Dopamine Dopamine (DA) System TBT->Dopamine Inhibits Synthesis & Action GABA GABAergic System TBT->GABA Inhibits Synthesis & Action Neurotransmitter_Disruption Disruption of Neurotransmitter Pathways Serotonin->Neurotransmitter_Disruption Dopamine->Neurotransmitter_Disruption GABA->Neurotransmitter_Disruption Behavioral_Changes Behavioral Changes (e.g., Enhanced Anxiety) Neurotransmitter_Disruption->Behavioral_Changes

Caption: TBT-induced neurotoxicity pathway.

TBT has been shown to be neurotoxic, affecting key neurotransmitter systems in fish.[14][15][16][17] It can inhibit the synthesis and action of serotonin, dopamine, and gamma-aminobutyric acid (GABA), leading to a disruption in neurotransmitter pathways.[15] This disruption can manifest as behavioral changes, such as enhanced anxiety in fish.[15]

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting aquatic toxicity studies to evaluate the effects of compounds like this compound.

Toxicity_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis cluster_output Output TestOrganism Acclimation of Test Organisms AcuteTest Acute Toxicity Test (e.g., 96-hour LC50) TestOrganism->AcuteTest ChronicTest Chronic Toxicity Test (e.g., Long-term NOEC) TestOrganism->ChronicTest TestSolution Preparation of Test Solutions TestSolution->AcuteTest TestSolution->ChronicTest Observations Record Mortalities & Sub-lethal Effects AcuteTest->Observations ChronicTest->Observations DataAnalysis Statistical Analysis (LC50, NOEC) Observations->DataAnalysis Report Toxicity Report DataAnalysis->Report

Caption: Generalized workflow for aquatic toxicity testing.

This workflow outlines the key stages of toxicity testing, from the initial preparation of test organisms and solutions to the final data analysis and reporting. This systematic approach ensures the generation of reliable and reproducible ecotoxicological data.

References

Battle of the Biocides: A Comparative Performance Review of Tributyltin Acrylate and Copper-Based Antifouling Paints

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the maritime industry has waged a war against biofouling—the undesirable accumulation of marine organisms on submerged surfaces. This guide provides a comprehensive comparison of two prominent antifouling agents: the now heavily restricted tributyltin (TBT) acrylate and the widely used copper-based paints. This analysis, aimed at researchers, scientists, and drug development professionals, delves into their performance, environmental impact, and the molecular mechanisms underlying their biocidal activity.

The primary function of antifouling paints is to prevent the settlement and growth of organisms like algae, barnacles, and tubeworms on ship hulls. Such growth increases drag, leading to higher fuel consumption and the transport of invasive species.[1][2] Tributyltin compounds, introduced in the 1960s, proved to be exceptionally effective biocides.[2] However, their severe and lasting impact on the marine ecosystem led to a global ban on their application to ships by the International Maritime Organization (IMO) in 2008.[3][4] Copper-based paints, a much older technology, have since become the dominant alternative.

Performance Evaluation: Efficacy and Biocide Release

Direct comparative studies of TBT acrylate and copper-based paints under identical conditions are scarce in recent literature due to the ban on TBT. However, historical data and comparative assessments provide insights into their performance.

One study that directly compared a TBT-based paint with two TBT-free copper-based paints on steel panels over 12 months found that all three paints effectively prevented the settlement of dominant fouling organisms like Serpula vermicularis, Mytilus galloprovincialis, and Balanus amphitrite amphitrite when compared to control panels.[1] While diatoms were present on all coated surfaces, the overall biomass accumulation was significantly lower on the antifouling-treated panels.[1]

Another study highlighted that TBT was effective at limiting the recruitment of non-indigenous species for about five months, while it inhibited indigenous species for the entire study period.[5] In contrast, copper-based paints were found to sometimes enhance the early recruitment of certain copper-tolerant non-indigenous species.[5]

The effectiveness of these paints is intrinsically linked to the rate at which the biocide leaches from the paint matrix into the surrounding water. For copper-based paints, a minimum leaching rate of 10 µg/cm²/day has been historically considered necessary to prevent fouling.[6] More recent studies suggest that a release rate of 7 μg/cm²/day can be sufficient to inhibit macrofouling under static conditions in some European coastal waters.[4] The release rate of copper can be influenced by the paint formulation, with acrylic-based paints generally showing higher release rates than vinyl or epoxy-based ones due to their polishing properties.[7]

Environmental Impact and Toxicity

The primary driver for the ban on TBT was its extreme toxicity to non-target marine organisms, even at very low concentrations.[2][3] TBT is a potent endocrine disruptor, most famously causing "imposex" in female marine snails, where they develop male sexual characteristics, leading to sterility and population decline.[1][3] It also bioaccumulates in the food web, posing a threat to higher trophic levels.[3]

Copper, while also toxic to marine life, is generally considered to be less harmful than TBT.[3] However, elevated concentrations of copper in marina environments can still have adverse effects on a range of organisms, including algae, invertebrates, and fish.[3] The toxicity of copper is influenced by various environmental factors such as salinity and the presence of dissolved organic carbon.[3]

Below is a summary of the acute toxicity (LC50 - the concentration lethal to 50% of a test population) of tributyltin and copper to various marine organisms.

Organism GroupTributyltin (TBT) LC50 (µg/L)Copper (Cu) LC50 (µg/L)
Fish 2.1 - 400 (48-96h)18 - >963 (96h)
Crustaceans 0.13 - 63 (48-96h)154 (24h)
Molluscs 84 - 717 (48-96h)0.4 (30d EC50 for reproduction)
Algae 0.13 - 376 (92-96h EC50)<10 (48-72h NOEC/EC10)

Note: The values are presented as ranges from various studies and for different species within the organism group. The duration of the test (e.g., 24h, 96h) is indicated where available. EC50 refers to the concentration that causes an effect in 50% of the population, and NOEC/EC10 refers to the no-observed-effect-concentration or the concentration causing a 10% effect, respectively.

Experimental Protocols

The evaluation of antifouling paint performance typically follows standardized methodologies to ensure comparability and reliability of results.

Static Immersion Tests:

A common method for assessing antifouling efficacy is through static immersion tests, often following protocols similar to ASTM D3623/D6990.

  • Panel Preparation: Test panels, typically made of fiberglass, steel, or aluminum, are coated with the antifouling paint according to the manufacturer's specifications. Control panels with no antifouling coating are also prepared.

  • Immersion: The panels are submerged in a marine environment, often attached to a raft or rack in a location with representative fouling pressure.

  • Evaluation: At regular intervals (e.g., monthly), the panels are inspected and photographed. The percentage of the surface covered by different types of fouling (slime, algae, barnacles, etc.) is estimated.

  • Fouling Resistance (FR) Rating: The fouling coverage data is often used to calculate a Fouling Resistance (FR) rating. An FR of 100 indicates no fouling, while an FR of 0 represents complete coverage.

Dynamic Immersion Tests:

To simulate the conditions on a moving ship, dynamic immersion tests are also employed. These can involve rotating drums or other apparatuses that create water flow over the painted surfaces.

Biocide Release Rate Measurement:

The rate at which the biocide leaches from the paint is a critical performance parameter. This can be measured using methods like ASTM D6442.

  • Sample Preparation: Coated panels are placed in a container with a known volume of seawater.

  • Leaching: The seawater is stirred or circulated to simulate water flow.

  • Analysis: At specific time points, water samples are taken and analyzed for the concentration of the biocide (e.g., TBT or copper) using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation: The release rate is then calculated based on the change in biocide concentration in the water over time and the surface area of the panel.

Experimental_Workflow cluster_prep Panel Preparation Prep Prepare Test Panels (e.g., Fiberglass, Steel) Coat_TBT Coat with TBT Acrylate Paint Prep->Coat_TBT Coat_Cu Coat with Copper-Based Paint Prep->Coat_Cu Coat_Ctrl Prepare Control Panels (No Antifouling Paint) Prep->Coat_Ctrl Static Static Immersion (ASTM D3623/D6990) Coat_TBT->Static Dynamic Dynamic Immersion (e.g., Rotating Drum) Coat_TBT->Dynamic Coat_Cu->Static Coat_Cu->Dynamic Coat_Ctrl->Static Fouling Fouling Assessment (% Coverage, Biomass) Static->Fouling Release Biocide Release Rate (e.g., ASTM D6442) Static->Release Dynamic->Fouling Dynamic->Release Toxicity Ecotoxicity Testing (LC50, etc.) Release->Toxicity

Caption: Experimental workflow for evaluating antifouling paint performance.

Signaling Pathways of Biocidal Action

The mechanisms by which TBT and copper exert their toxic effects on marine organisms differ significantly at the molecular level.

Tributyltin (TBT): Endocrine Disruption

TBT is a potent endocrine-disrupting chemical. Its primary mechanism of action involves the activation of nuclear receptors, specifically the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

TBT_Signaling_Pathway cluster_cell Cellular Environment TBT Tributyltin (TBT) CellMembrane Cell Membrane RXR Retinoid X Receptor (RXR) Dimer RXR-PPARγ Heterodimer RXR->Dimer PPARg Peroxisome Proliferator-Activated Receptor gamma (PPARγ) PPARg->Dimer DNA DNA (Hormone Response Element) Dimer->DNA Binds to GeneTranscription Altered Gene Transcription DNA->GeneTranscription EndocrineDisruption Endocrine Disruption (e.g., Imposex in snails) GeneTranscription->EndocrineDisruption TBT_inside->RXR Activates TBT_inside->PPARg Activates

Caption: Signaling pathway of TBT-induced endocrine disruption.

This activation leads to the formation of an RXR-PPARγ heterodimer, which then binds to specific hormone response elements on the DNA. This binding alters the transcription of genes involved in sexual development and differentiation, leading to adverse effects like imposex in gastropods.

Copper: Oxidative Stress and Enzyme Inhibition

The toxicity of copper is primarily attributed to its ability to induce oxidative stress. Excess copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals.

Copper_Toxicity_Pathway cluster_cell Cellular Environment Copper Excess Copper Ions (Cu²⁺) CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) Generation OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (Membrane Damage) OxidativeStress->LipidPeroxidation ProteinDamage Protein & DNA Damage OxidativeStress->ProteinDamage EnzymeInhibition Enzyme Inhibition OxidativeStress->EnzymeInhibition CellularDysfunction Cellular Dysfunction & Toxicity LipidPeroxidation->CellularDysfunction ProteinDamage->CellularDysfunction EnzymeInhibition->CellularDysfunction Copper_inside->ROS

Caption: General signaling pathway of copper-induced toxicity.

These ROS can cause widespread damage to cellular components, including lipid peroxidation of cell membranes, and damage to proteins and DNA.[8] Furthermore, copper ions can directly bind to essential enzymes, inhibiting their activity and disrupting critical metabolic pathways.[8][9] Marine organisms have evolved antioxidant defense mechanisms to counteract oxidative stress, but high concentrations of copper can overwhelm these systems, leading to cellular dysfunction and toxicity.[8][10]

Conclusion

While tributyltin acrylate antifouling paints demonstrated high efficacy, their profound and persistent negative impacts on the marine environment rightfully led to their prohibition. Copper-based antifouling paints, the current industry standard, provide effective fouling control, although concerns about the environmental consequences of copper accumulation in certain marine ecosystems remain. The performance of copper-based paints is highly dependent on the formulation and the specific operating conditions.

Future research and development in antifouling technology will continue to focus on creating effective, yet environmentally benign, solutions. This includes the development of biocide-free coatings, such as foul-release silicone-based paints, and the exploration of novel, less toxic biocides. A thorough understanding of the performance and environmental trade-offs of existing and emerging technologies is crucial for the sustainable management of marine biofouling.

References

Assessing the Bioaccumulation of Tributyltin Acrylate in Marine Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tributyltin acrylate (TBTA) has been a primary component of antifouling paints used to protect marine vessels from biofouling.[1][2] Its efficacy, however, is matched by its significant ecotoxicological impact, primarily driven by the bioaccumulation of the tributyltin (TBT) moiety in marine organisms. This guide provides a comparative assessment of TBT bioaccumulation, drawing from extensive research on various TBT compounds, which are considered relevant proxies for understanding the environmental fate of TBTA.

Bioaccumulation Data: A Comparative Overview

Tributyltin compounds exhibit a high potential for bioaccumulation in marine organisms due to their lipophilic nature.[1] The bioconcentration factor (BCF), a key indicator of a chemical's tendency to accumulate in an organism from the surrounding water, is often exceptionally high for TBT. Metabolism of TBT is slower in lower organisms, particularly mollusks, leading to a greater capacity for bioaccumulation compared to mammals.[1][2]

Below is a summary of bioconcentration factors for tributyltin in various marine organisms. It is important to note that these values, while not specific to the acrylate form, represent the bioaccumulative potential of the TBT cation which is released from TBTA-based paints.

Marine OrganismTissue/OrganBioconcentration Factor (BCF)Exposure ConditionsReference
Blue Mussel (Mytilus edulis)Whole Body2,000 ± 101,000 ng Sn/L for 4 days[3][4]
Blue Mussel (Mytilus edulis)Whole Body12,100 ± 30010 ng Sn/L for 4 days[3][4]
Snail (Nucella lapillus)Not Specified250,000 (max)1 to 2 ng/L tributyltin (as Sn) for 54 days[5]
Various Fish SpeciesMuscleLog BCF: 2.7-3.9Field data from Port of Osaka and Yodo River, Japan[6]
Zebra Mussel (Dreissena polymorpha)Whole Body17,483105-day field exposure[7]
European Flat Oyster (Ostrea edulis)Soft Parts192.3Not Specified[7]
Juvenile Blue Mussel (Mytilus edulis)Soft Parts60,000Not Specified[7]

Experimental Protocols for TBT Analysis

The determination of tributyltin in marine environmental samples (water, sediment, and biological tissues) requires sensitive and specific analytical methods. A common workflow involves extraction, derivatization, and chromatographic analysis.

Sample Preparation and Extraction
  • Water Samples: Solid-phase extraction (SPE) is a common method for pre-concentrating TBT from water samples. The water sample is passed through an SPE cartridge, and the retained TBT is then eluted with a solvent like toluene.

  • Sediment Samples: Pressurized solvent extraction (PSE) or accelerated solvent extraction (ASE) at elevated temperatures and pressures can be used to efficiently extract TBT.[8][9][10] An alternative method involves acid digestion with a mixture of acetic acid and methanol followed by ultrasonic sonication.

  • Biological Tissues (e.g., Mussels): Freeze-dried tissue samples can be subjected to extraction with a solvent mixture, often containing an acid and a chelating agent like tropolone to improve extraction efficiency.

Derivatization

Since organotin compounds are often not volatile enough for gas chromatography, a derivatization step is typically employed. This involves converting the TBT cation into a more volatile derivative, commonly through ethylation using sodium tetraethylborate (NaBEt4).

Analytical Determination
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the quantification of TBT. After derivatization, the sample is injected into a gas chromatograph for separation, and the mass spectrometer is used for detection and quantification, often using an isotope dilution method for improved accuracy.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the advantage of analyzing TBT directly without the need for derivatization. It is particularly useful for complex matrices like sediment and tissue extracts.[8][9]

Visualizing Experimental and Biological Processes

To better understand the assessment of TBT bioaccumulation and its biological impact, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway affected by TBT.

Experimental_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Water Water Sample SPE Solid-Phase Extraction Water->SPE Sediment Sediment Sample PSE Pressurized Solvent Extraction Sediment->PSE Organism Marine Organism (e.g., Mussel) Tissue_Homogenization Tissue Homogenization & Extraction Organism->Tissue_Homogenization Derivatization Derivatization (e.g., Ethylation) SPE->Derivatization PSE->Derivatization Tissue_Homogenization->Derivatization LC_MS_MS LC-MS/MS Analysis Tissue_Homogenization->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification of TBT GC_MS->Quantification LC_MS_MS->Quantification BCF_Calculation BCF Calculation Quantification->BCF_Calculation

Experimental workflow for TBT bioaccumulation assessment.

Tributyltin is a known endocrine disruptor, and one of its primary mechanisms of toxicity involves the inhibition of cytochrome P450 aromatase. This enzyme is crucial for the conversion of androgens to estrogens.

Signaling_Pathway TBT Tributyltin (TBT) Aromatase Cytochrome P450 Aromatase TBT->Aromatase Inhibits Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion Androgens Androgens (e.g., Testosterone) Androgens->Aromatase Substrate Imposex Imposex (Development of male characteristics in females) Androgens->Imposex Leads to

Simplified signaling pathway of TBT-induced endocrine disruption.

Conclusion

The data overwhelmingly indicates that tributyltin, the active component in TBTA-based antifouling systems, exhibits significant bioaccumulation in a wide range of marine organisms. The high bioconcentration factors, particularly in mollusks, underscore the environmental risk associated with its use. The established analytical protocols provide a robust framework for monitoring TBT levels in various environmental compartments. Furthermore, the understanding of its endocrine-disrupting mechanism of action highlights the sublethal, yet severe, consequences for marine ecosystems. Researchers and professionals in drug development and environmental science must consider these factors when evaluating the impact of organotin compounds and developing safer alternatives.

References

A comparative analysis of the degradation rates of different organotin compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, a class of organometallic chemicals, have been widely utilized in various industrial and agricultural applications, from anti-fouling agents in marine paints to stabilizers in PVC plastics. However, their persistence and toxicity in the environment have raised significant concerns. Understanding the degradation rates and pathways of these compounds is crucial for assessing their environmental impact and developing remediation strategies. This guide provides a comparative analysis of the degradation rates of different organotin compounds, supported by experimental data and detailed methodologies.

Comparative Degradation Rates of Organotin Compounds

The degradation of organotin compounds primarily occurs through the sequential removal of organic groups from the tin atom, a process known as dealkylation or dephenylation. This process reduces the toxicity of the compounds, with the inorganic tin being the final, least toxic product. The rate of degradation is influenced by various environmental factors, including sunlight (photodegradation), microbial activity (biodegradation), and temperature (thermal degradation).

The following table summarizes the half-lives of several common organotin compounds under different environmental conditions, providing a comparative overview of their persistence.

Organotin CompoundDegradation TypeMatrixHalf-lifeExperimental Conditions
Tributyltin (TBT) BiodegradationMarine Water1-2 weeks-
BiodegradationFreshwaterSeveral days to weeks-
BiodegradationSediment (Aerobic)28 - 775 daysOrganic-rich sediment (21.5% organic matter) half-life was 28 days, while sandy, organic-poor sediment (0.43% organic matter) was 78 days.[1] Another study in aerated freshwater and estuarine sediments showed half-lives of 360 to 775 days.[2]
BiodegradationSediment (Anaerobic)> 1 yearNo degradation observed during 330 days in anaerobic sediments.[2]
BiodegradationSpiked Sediment (Natural Attenuation)578 daysControl sample in a bioremediation study.[3]
BiodegradationSpiked Sediment (Stimulated)9 - 11 daysStimulated with pH 7.5, aeration, 28°C, and nutrient addition.[3]
Photodegradation (Photolysis)Water> 89 daysDependent on conditions.[2]
Photodegradation (Photocatalysis)Water (TiO2)99.8% degradation in 30 minsTiO2 photocatalyst under realistic concentration conditions.[4]
Dibutyltin (DBT) BiodegradationSediment-Generally degrades faster than TBT.
Monobutyltin (MBT) BiodegradationSediment-Generally degrades faster than DBT.
Triphenyltin (TPT) BiodegradationSoil (Non-sterilized)27 - 33 daysAmendments of 10 and 20 mg Sn kg-1.[5][6]
BiodegradationSoil (Sterile)Significantly slower than non-sterilized-[5][6]
PhotodegradationWaterSeveral days (June) to 2-3 weeks (November)-[7]

Experimental Protocols

A comprehensive understanding of the degradation rates requires a clear and detailed methodology. Below are generalized protocols for key experiments cited in the comparative analysis.

Biodegradation in Sediment/Soil

This protocol outlines a typical laboratory experiment to determine the biodegradation rate of organotin compounds in environmental matrices.

  • Sample Collection and Preparation:

    • Collect sediment or soil samples from the desired location.

    • Homogenize the samples to ensure uniformity.

    • Spike the samples with a known concentration of the organotin compound of interest (e.g., TBT-chloride dissolved in a suitable solvent). For control experiments, a set of samples is left un-spiked.

    • For sterile controls, autoclave the sediment/soil samples to eliminate microbial activity.[5][6]

  • Incubation:

    • Place the prepared samples in incubation vessels (e.g., microcosms).

    • Maintain specific environmental conditions such as temperature (e.g., 20°C in the dark for soil studies), aeration (aerobic or anaerobic), and pH.[8]

    • For stimulated biodegradation, amend samples with nutrients (e.g., succinate, glycerol, L-arginine) or inoculate with specific bacterial strains known for organotin degradation (e.g., Enterobacter cloacae).[3]

  • Sampling and Analysis:

    • Collect subsamples at regular time intervals over the course of the experiment (e.g., days, weeks, or months).

    • Extract the organotin compounds from the subsamples using an appropriate solvent extraction method (e.g., with tropolone as a complexing agent).

    • Derivatize the extracted compounds to make them volatile for gas chromatography (GC) analysis.

    • Analyze the samples using GC coupled with a detector such as a mass spectrometer (MS) or a flame photometric detector (FPD) to determine the concentrations of the parent compound and its degradation products (e.g., TBT, DBT, MBT).[9]

  • Data Analysis:

    • Plot the concentration of the organotin compound against time.

    • Calculate the degradation rate and half-life using first-order kinetics.[10]

Photodegradation in Water

This protocol describes a typical experiment to assess the photodegradation of organotin compounds in an aqueous environment.

  • Sample Preparation:

    • Prepare aqueous solutions of the organotin compound in deionized water or simulated seawater at a known concentration.

    • For photocatalysis experiments, add a photocatalyst such as titanium dioxide (TiO2) to the solution.[4]

  • Irradiation:

    • Place the solutions in a photoreactor equipped with a specific light source (e.g., UV lamp or a solar simulator).

    • Maintain a constant temperature and stir the solution to ensure uniform irradiation.

    • Run a control experiment in the dark to account for any degradation not induced by light.

  • Sampling and Analysis:

    • Withdraw aliquots of the solution at different time intervals.

    • Extract and analyze the organotin compounds as described in the biodegradation protocol.

  • Data Analysis:

    • Determine the rate of disappearance of the parent organotin compound and the appearance of its degradation products.

    • Calculate the photodegradation rate constant and half-life.

Thermal Degradation Analysis

Thermogravimetric analysis (TGA) is a common method to study the thermal stability and decomposition of organotin compounds.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the organotin compound into a TGA crucible.

  • TGA Analysis:

    • Place the crucible in the TGA furnace.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a specific temperature range in a controlled atmosphere (e.g., nitrogen or air).[11]

    • The TGA instrument continuously measures the weight of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain a thermogram.

    • The onset temperature of weight loss indicates the initiation of thermal degradation.

Visualizing Degradation Pathways and Workflows

To better illustrate the processes involved in organotin degradation, the following diagrams have been generated using the DOT language.

TBT Tributyltin (TBT) (R3SnX) DBT Dibutyltin (DBT) (R2SnX2) TBT->DBT  Dealkylation   MBT Monobutyltin (MBT) (RSnX3) DBT->MBT  Dealkylation   InorganicTin Inorganic Tin (SnX4) MBT->InorganicTin  Dealkylation   cluster_0 Sample Preparation cluster_1 Degradation Experiment cluster_2 Analytical Procedure cluster_3 Data Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Spiking Spiking Homogenization->Spiking Incubation/Irradiation Incubation/Irradiation Spiking->Incubation/Irradiation Time-course Sampling Time-course Sampling Incubation/Irradiation->Time-course Sampling Extraction Extraction Time-course Sampling->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS/FPD Analysis GC-MS/FPD Analysis Derivatization->GC-MS/FPD Analysis Quantification Quantification GC-MS/FPD Analysis->Quantification Kinetic Modeling Kinetic Modeling Quantification->Kinetic Modeling Half-life Calculation Half-life Calculation Kinetic Modeling->Half-life Calculation Organotin Organotin Substrate (R3SnX) P450_Fe3 Cytochrome P450 (Fe³⁺) Organotin->P450_Fe3 P450_Fe2 Cytochrome P450 (Fe²⁺) P450_Fe3->P450_Fe2 P450_CompoundI Compound I [FeO]³⁺ P450_Fe2->P450_CompoundI e⁻, 2H⁺ P450_CompoundI->P450_Fe3 Release of H₂O Intermediate Hydroxylated Intermediate (R2Sn(ROH)X) P450_CompoundI->Intermediate Hydroxylation Product Dealkylated Organotin (R2SnX2) Intermediate->Product Alkane Alkane (RH) Intermediate->Alkane NADPH NADPH NADPH->P450_Fe3 e⁻ O2 O₂ O2->P450_Fe2

References

Ecotoxicity comparison of tributyltin acrylate and its degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Tributyltin acrylate (TBTA), a key component in historical antifouling paints, has left a lasting legacy of environmental concern. While its use is now heavily restricted, the ecotoxicological impact of its degradation products—dibutyltin (DBT) and monobutyltin (MBT)—remains a critical area of study for researchers and environmental scientists. This guide provides a comparative analysis of the ecotoxicity of TBTA and its breakdown compounds, supported by experimental data, to offer a clear perspective on their relative environmental risks.

The degradation of tributyltin compounds in the environment is a stepwise process, losing butyl groups over time. This sequential degradation, however, does not equate to a linear decrease in toxicity. The parent compound, TBT, is widely recognized as a potent environmental toxicant, but its metabolites, DBT and MBT, also exhibit significant, albeit different, toxicological profiles.

Comparative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) to a range of aquatic organisms, representing different trophic levels. The data, presented as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration for 50% of the test population), and NOEC (no-observed-effect concentration), are compiled from various ecotoxicological studies. It is important to note that while the focus is on this compound, much of the available literature pertains to other tributyltin compounds like tributyltin oxide (TBTO) or chloride (TBTCl). The toxicity of these compounds is primarily driven by the tributyltin moiety, making these data valuable for a comparative assessment.[1][2]

Table 1: Acute Ecotoxicity Data for Tributyltin and Its Degradation Products

OrganismTaxonomic GroupCompoundEndpoint (Duration)Concentration (µg/L)Reference(s)
Daphnia magnaCrustaceanTBTEC50 (48h)2.2 - 6.6[3]
Daphnia magnaCrustaceanDBTEC50 (48h)2.2[4]
Daphnia magnaCrustaceanMBTEC50 (48h)83,000[5]
Oryzias latipesFishTBTLC50 (96h)2.6 - 13[3]
Oryzias latipesFishDBTLC50 (48h)753[4]
Danio rerioFishMBTLC50 (96h)>100,000[5]
Skeletonema costatumAlgaeTBTEC50 (72h)0.01 mg Sn/L[6]
Skeletonema costatumAlgaeDBTEC50 (72h)23[4]
Desmodesmus subspicatusAlgaeMBTEC50 (72h)310[5]

Table 2: Chronic Ecotoxicity Data for Tributyltin and Its Degradation Products

OrganismTaxonomic GroupCompoundEndpoint (Duration)Concentration (µg/L)Reference(s)
Daphnia magnaCrustaceanTBTNOEC (21d)0.078[7]
Pimephales promelasFishTBTLOEC (growth)0.08[3]
Desmodesmus subspicatusAlgaeMBTNOEC (72h)12[5]
D. subspicatusAlgaeMBTNOEC (72h)7.5[8]

Degradation Pathway and Ecotoxicity

The environmental breakdown of this compound involves the sequential loss of butyl groups, a process known as dealkylation. This degradation can be mediated by both biotic and abiotic factors. The general pathway is as follows:

Tributyltin (TBT) -> Dibutyltin (DBT) -> Monobutyltin (MBT) -> Inorganic Tin

G Degradation Pathway of Tributyltin TBTA This compound (TBTA) DBT Dibutyltin (DBT) TBTA->DBT Dealkylation MBT Monobutyltin (MBT) DBT->MBT Dealkylation InorganicTin Inorganic Tin MBT->InorganicTin Dealkylation

Caption: Degradation of this compound.

As evidenced by the data, the toxicity generally decreases with the loss of butyl groups. TBT is consistently the most toxic of the three organotin compounds to a wide range of aquatic organisms.[9] DBT is less toxic than TBT but still poses a significant environmental risk.[6] MBT is considerably less toxic than both TBT and DBT.[10]

Experimental Protocols

The ecotoxicity data presented in this guide are derived from standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies.

Algal Growth Inhibition Test (OECD 201): This test exposes a population of green algae to the test substance in a nutrient-rich medium for 72 hours.[5] The endpoint is the inhibition of growth, measured by cell count or a surrogate such as chlorophyll fluorescence, which is used to calculate the EC50.

Daphnia sp. Acute Immobilisation Test (OECD 202): This short-term toxicity test exposes Daphnia magna to the test substance for 48 hours.[5] The endpoint is the immobilization of the daphnids, from which the EC50 is determined.

Fish Acute Toxicity Test (OECD 203): This test exposes fish to the test substance for 96 hours.[5] The primary endpoint is mortality, which is used to calculate the LC50.

The general workflow for these ecotoxicity tests is outlined below:

G General Ecotoxicity Testing Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestSubstance Prepare Test Substance (TBTA, DBT, MBT) Exposure Expose Organisms to a Range of Concentrations TestSubstance->Exposure TestOrganisms Culture Test Organisms (Algae, Daphnia, Fish) TestOrganisms->Exposure TestMedia Prepare Test Media TestMedia->Exposure Observation Observe for Endpoints (Mortality, Immobilization, Growth Inhibition) at Specified Intervals Exposure->Observation Analysis Calculate LC50/EC50/NOEC Using Statistical Methods Observation->Analysis

Caption: Workflow for Ecotoxicity Assessment.

Affected Signaling Pathways

Tributyltin is a known endocrine disruptor and immunotoxicant.[2] While the precise mechanisms are complex and continue to be investigated, TBT has been shown to interfere with several key signaling pathways. One of the most well-documented effects is its role in causing "imposex" in female gastropods, which is the development of male sexual characteristics. This is believed to be caused by the inhibition of the cytochrome P450 aromatase, an enzyme responsible for converting androgens to estrogens.

The immunotoxicity of organotins, particularly TBT and DBT, is characterized by their thymolytic effects, leading to a reduction in the size and function of the thymus gland, a critical organ in the immune system.[2]

G Simplified Signaling Pathway Disruption by TBT cluster_endocrine Endocrine Disruption cluster_immune Immunotoxicity TBT Tributyltin (TBT) Aromatase Aromatase (CYP19) TBT->Aromatase Inhibits Thymus Thymus Gland TBT->Thymus Induces Atrophy Estrogens Estrogens Aromatase->Estrogens Produces Androgens Androgens Androgens->Aromatase Metabolized by T_cells T-cell Maturation Thymus->T_cells ImmuneResponse Impaired Immune Response T_cells->ImmuneResponse

Caption: TBT's Impact on Key Signaling Pathways.

Conclusion

The ecotoxicity of this compound and its degradation products follows a clear trend of decreasing toxicity with progressive dealkylation. Tributyltin is a highly potent toxicant to a broad spectrum of aquatic organisms. Its primary degradation product, dibutyltin, while less toxic, still presents a significant environmental hazard. Monobutyltin is the least toxic of the three. Understanding this toxicity gradient is crucial for assessing the long-term environmental risks associated with historical TBT contamination and for developing effective remediation strategies. The endocrine-disrupting and immunotoxic effects of TBT highlight the complex and far-reaching consequences of this pollutant on ecosystem health.

References

Global Ban on Tributyltin Acrylate in Marine Coatings: A Regulatory and Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of international regulations reveals a harmonized global effort to phase out the use of tributyltin (TBT) compounds, including tributyltin acrylate, in antifouling systems for ships due to their severe and lasting impact on the marine environment. This guide provides a comparative overview of the key international regulations, the scientific evidence that prompted these bans, and the performance of alternative antifouling technologies.

The use of this compound and other organotin compounds as biocides in antifouling paints, once widespread for their effectiveness in preventing the growth of marine organisms on ship hulls, has been curtailed by stringent international and national regulations. These measures were enacted in response to overwhelming scientific evidence of their extreme toxicity to non-target marine life, even at very low concentrations.

Comparative Analysis of International Regulations

The international regulatory landscape for tributyltin is dominated by the International Maritime Organization (IMO), with key regional and national legislation in the European Union and the United States reinforcing and sometimes preceding these global standards.

Regulation/Regulatory Body Key Legislation Regulated Substances Scope of Regulation Quantitative Limits/Restrictions Key Dates
International Maritime Organization (IMO) International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention)[1][2][3]Organotin compounds which act as biocides in anti-fouling systems[1][2]All ships flying the flag of a Party to the Convention, or operating under its authority, and all ships entering a port, shipyard, or offshore terminal of a Party.[2]Complete prohibition on the application or re-application of organotin compounds.[1][2] Ships shall not bear such compounds on their hulls or shall have a barrier coating.[1]1 January 2003: Ban on the application of organotin-based antifouling systems.[4][5] 1 January 2008: Complete prohibition of the presence of organotin compounds on ship hulls, unless a barrier coat is applied.[4][5]
European Union (EU) Regulation (EC) No 782/2003 on the prohibition of organotin compounds on ships[4][6][7]Organotin compounds, including tributyltin (TBT) and triphenyltin (TPT)[6]All ships flying the flag of a Member State and all ships entering a port or offshore terminal of a Member State.[6][8]Prohibition on the marketing and use of organotin compounds in antifouling systems for all ships, irrespective of their length.[4]1 July 2003: Ban on the application of organotin compounds as biocides in anti-fouling systems on ships flying the flag of a Member State.[8] 1 January 2008: Ships entering EU ports must not bear organotin compounds on their hulls or must have a barrier coating.[8]
United States Environmental Protection Agency (EPA) Organotin Antifouling Paint Control Act of 1988 (OAPCA)[9][10]Organotin compounds, including bis(tributyltin) oxide, tributyltin acetate, and this compound.[11][12]Prohibited the use of TBT on non-aluminum hulled vessels less than 25 meters (82 feet) in length.[9][12] Established a maximum release rate for permitted TBT paints.[12]For certified paints, a maximum release rate of 4.0 micrograms of organotin per square centimeter per day was established.[12]1988: Enactment of OAPCA, initiating restrictions.[9][10] Subsequent regulations led to the cancellation of registrations for all TBT-based antifouling paints.

Scientific Foundation for the Ban: The Endocrine Disrupting Effects of TBT

The global regulatory action against TBT was driven by extensive scientific research demonstrating its profound and detrimental effects on marine ecosystems. The most well-documented of these is the phenomenon of "imposex" in female marine snails.

Experimental Protocol for Imposex Assessment in Gastropods

A typical experimental protocol to assess the impact of TBT on imposex development in gastropods, based on methodologies that informed regulatory decisions, involves the following key steps:

  • Test Organism Selection: A sensitive gastropod species, such as the dog whelk (Nucella lapillus), is chosen as the bioindicator.

  • Exposure Conditions: Laboratory experiments expose the snails to a range of TBT concentrations, including environmentally relevant levels (in the nanogram per liter range), under controlled conditions of temperature, salinity, and photoperiod. Field studies involve collecting snails from areas with varying degrees of TBT contamination, such as near ports and marinas versus pristine locations.

  • Imposex Assessment: After a defined exposure period, the snails are examined for the development of male sexual characteristics in females. This is quantified using a Vas Deferens Sequence Index (VDSI), which categorizes the degree of imposex on a scale from early-stage vas deferens formation to the complete sterilization of the female due to the overgrowth of male organs.

  • Data Analysis: The incidence and severity of imposex are statistically correlated with the TBT concentrations in the water and/or the tissues of the snails.

These studies consistently demonstrated that TBT is a potent endocrine disruptor, causing irreversible reproductive abnormalities in gastropods at extremely low concentrations, leading to population declines in affected areas.

Performance of TBT Alternatives

The prohibition of TBT-based paints spurred the development and adoption of alternative antifouling technologies. The two main categories of alternatives are copper-based biocidal paints and biocide-free foul-release coatings.

Antifouling Technology Mechanism of Action Performance & Efficacy Environmental Impact
Tributyltin (TBT) Based (Banned) Highly toxic biocide that leaches into the water, killing fouling organisms that attach to the hull.Extremely effective with a long service life (up to 5 years).Highly toxic to a wide range of marine life, persistent in sediments, and a known endocrine disruptor.
Copper-Based Coatings Copper compounds leach from the paint matrix, creating a toxic environment that inhibits the settlement and growth of fouling organisms. Often supplemented with "booster" biocides.Generally effective, but performance can vary depending on the formulation and environmental conditions. Service life is typically shorter than TBT-based paints.Copper is toxic to marine organisms, though considered less hazardous than TBT.[10] Accumulation of copper in harbor sediments is a concern. Booster biocides can also have negative environmental effects.
Biocide-Free Foul-Release Coatings (e.g., Silicone-based) Create a low-friction, non-stick surface that prevents fouling organisms from firmly attaching. Any settled organisms are typically removed by the water flow when the vessel is in motion.[13]Performance is highly dependent on the vessel's speed and activity profile; more effective on faster, more active vessels.[13] Can be less effective during long stationary periods.Considered the most environmentally friendly option as they do not release biocides into the marine environment.[13] Can offer fuel efficiency benefits due to the smooth hull surface.

The Path to a Global Ban: A Regulatory Timeline

The following diagram illustrates the logical flow and timeline of the key international regulations leading to the global ban on tributyltin-based antifouling paints.

TBT_Regulation_Timeline cluster_US United States cluster_IMO International Maritime Organization (IMO) cluster_EU European Union US_EPA_Review EPA Special Review of TBT Compounds OAPCA_1988 Organotin Antifouling Paint Control Act (OAPCA) [1988] US_EPA_Review->OAPCA_1988 Leads to US_Ban Cancellation of TBT Paint Registrations OAPCA_1988->US_Ban Results in AFS_Convention_2001 Adoption of AFS Convention [2001] OAPCA_1988->AFS_Convention_2001 Influences AFS_Ban_Application_2003 Ban on TBT Application [2003] AFS_Convention_2001->AFS_Ban_Application_2003 Sets deadline for AFS_Ban_Presence_2008 Ban on TBT Presence [2008] AFS_Ban_Application_2003->AFS_Ban_Presence_2008 Leads to EU_Directive Early Directives Restricting TBT EU_Regulation_2003 Regulation (EC) No 782/2003 EU_Directive->EU_Regulation_2003 Strengthened by EU_Regulation_2003->AFS_Convention_2001 Implements & Aligns with EU_Ban_2003 Ban on TBT Application [2003] EU_Regulation_2003->EU_Ban_2003 Implements EU_Ban_2008 Ban on TBT Presence [2008] EU_Ban_2003->EU_Ban_2008 Aligns with IMO for

Caption: International Regulatory Timeline for Tributyltin (TBT) Ban.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Tributyltin Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The effective and safe disposal of tributyltin acrylate is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is mandatory to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step instructions for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

This compound and related organotin compounds are highly toxic, particularly to aquatic life, and can be harmful to humans upon contact, inhalation, or ingestion.[1] All personnel handling this substance must be thoroughly trained on its hazards and the proper use of personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Butyl rubber gloves are recommended for permanent contact. An in-liner or cotton glove should be worn inside the rubber glove.[2]

  • Eye Protection: Safety glasses with side-shields are mandatory.[2]

  • Respiratory Protection: A NIOSH-approved respirator is required when vapors or aerosols may be generated.[3]

  • Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.

Work with this compound should always be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Operational Disposal Plan: A Step-by-Step Guide

The ultimate disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[2][4] The primary method of disposal is through an approved hazardous waste disposal facility.

Step 1: Waste Segregation and Collection

  • All waste streams containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from general laboratory waste.

  • Collect liquid waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with this compound.

  • Solid waste, such as contaminated gloves, paper towels, and absorbent materials, should be collected in a separate, clearly labeled, and sealed container.

Step 2: Waste Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and "this compound."

  • The label should also include the full chemical name, concentration, and the date the waste was first added to the container.

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Containers should be kept tightly closed to prevent the release of vapors.[2][5]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[2] This is a violation of environmental regulations and poses a significant threat to aquatic ecosystems.

III. Quantitative Data Summary

While specific quantitative disposal limits for this compound are determined by local and national regulations, the following table summarizes key hazard identification numbers.

IdentifierValueSource
CAS Number2155-70-6[6]
UN Number2788[4]
Transport Hazard Class6.1 (Toxic)[6]

IV. Hypothetical Experimental Protocol: Generation of this compound Waste

This protocol outlines a common laboratory procedure that would generate this compound waste, necessitating the disposal procedures detailed above.

Objective: Synthesis of a tributyltin-containing polymer for antifouling coating research.

Methodology:

  • Reaction Setup: In a chemical fume hood, a 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Reagent Addition: The flask is charged with 100 mL of toluene, followed by the addition of 10 g of this compound, 5 g of methyl methacrylate, and 0.1 g of azobisisobutyronitrile (AIBN) as a radical initiator.

  • Polymerization: The reaction mixture is heated to 70°C and stirred under a nitrogen atmosphere for 6 hours.

  • Work-up and Purification: After cooling to room temperature, the polymer is precipitated by adding the reaction mixture to 500 mL of methanol. The precipitate is collected by filtration.

  • Waste Generation:

    • Liquid Waste: The toluene/methanol filtrate, containing unreacted monomers and residual polymer, is collected as liquid hazardous waste.

    • Solid Waste: The filter paper with the collected polymer, any contaminated weighing paper, and disposable pipette tips are collected as solid hazardous waste.

    • Contaminated Labware: The reaction flask and other glassware are rinsed with a small amount of acetone, and this rinsate is added to the liquid hazardous waste container.

V. Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Waste Storage & Disposal A Experiment Generates This compound Waste B Segregate Liquid Waste (e.g., reaction mixtures, solvents) A->B C Segregate Solid Waste (e.g., contaminated gloves, labware) A->C D Collect in Designated, Sealed Containers B->D C->D E Label Containers: 'Hazardous Waste - this compound' D->E F Store in Secure, Ventilated Area E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Professional Disposal G->H I Proper & Compliant Disposal H->I

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Tributyltin acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tributyltin Acrylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

This compound is a highly toxic organotin compound that poses significant health risks. It is irritating to the skin and eyes and can be harmful if inhaled or ingested.[1][2] Due to its hazardous nature, stringent safety protocols must be followed during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is the first line of defense against exposure to this compound. The following equipment is mandatory when handling this chemical:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Viton®, butyl, nitrile, neoprene).[3]Prevents skin contact, as Tributyltin compounds can be absorbed through the skin and cause severe irritation.[4]
Eye and Face Protection Safety glasses with side shields and a face shield.[5][6]Protects against splashes which can cause serious eye irritation.[1][7]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when handling outside of a chemical fume hood or in case of inadequate ventilation to prevent inhalation of harmful vapors.[7][8]
Body Protection A chemically resistant apron or lab coat.Provides an additional layer of protection against spills and splashes.
Quantitative Exposure Limits
Compound GroupExposure Limit (TWA - 10 hours)Issuing Organization
Organic Tin Compounds (as Sn)0.1 mg/m³ (skin)NIOSH

TWA: Time-Weighted Average. This limit applies to all organic tin compounds.[1]

Operational and Disposal Plans

Step-by-Step Handling Procedures
  • Preparation:

    • Ensure an emergency shower and eyewash station are readily accessible.[5]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials (e.g., inert absorbent material like vermiculite or sand) available.[10]

  • Handling:

    • Avoid direct contact with skin and eyes.[9]

    • Use spark-proof tools and avoid sources of ignition as the substance may be combustible.[9][10]

    • Keep the container tightly closed when not in use.[5][8]

    • Do not eat, drink, or smoke in the handling area.[6]

  • Storage:

    • Store in a cool, well-ventilated, and locked area.[5][6]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.[9][10]

  • Decontaminate: Clean the spill area with soap and plenty of water.[2]

  • Dispose: Dispose of the contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[5]

Waste Disposal Plan
  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous waste.

  • Labeling: Waste containers must be clearly labeled as "Organotin Waste" in letters at least 25mm high.[12]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[12] Do not discharge into drains or the environment.[9]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_chem Handle this compound prep_spill->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate spill Spill Occurs? handle_chem->spill remove_ppe Remove PPE decontaminate->remove_ppe waste Dispose of Hazardous Waste remove_ppe->waste spill->decontaminate No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->decontaminate

Standard Operating Procedure for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.